5-azido-1-methyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azido-1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6/c1-9-3(6-7-4)2-5-8-9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQVJPYBSSFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 5-azido-1-methyl-1H-1,2,3-triazole: Properties, Synthesis, and Safety Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific chemical properties and biological activity of 5-azido-1-methyl-1H-1,2,3-triazole is limited. This guide provides a comprehensive overview based on the known chemistry of closely related analogs and the fundamental principles of its constituent functional groups. All data for related compounds are presented for comparative purposes and should not be considered as experimentally verified for this compound.
Core Chemical Properties
For comparative purposes, the properties of a related isomer, 5-azido-1-methyl-3-nitro-1,2,4-triazole, are presented below.
Table 1: Physicochemical Properties of 5-azido-1-methyl-3-nitro-1,2,4-triazole [1]
| Property | Value |
| Molecular Formula | C3H3N7O2 |
| Crystal System | Monoclinic |
| Space Group | P21/m |
| Cell Volume (ų) | 339.49(12) |
| Calculated Density (g cm⁻³) at -100 °C | 1.654 |
Synthesis and Reactivity
The synthesis of 1,2,3-triazoles is a well-established field in organic chemistry, often involving 1,3-dipolar cycloaddition reactions between azides and alkynes.[2][3][4] The regioselectivity of this reaction can be controlled by the choice of catalyst, with copper-catalyzed reactions typically yielding 1,4-disubstituted triazoles and ruthenium-catalyzed reactions favoring the 1,5-disubstituted product.[5][6]
A potential synthetic pathway to this compound could involve the methylation of a 5-azido-1H-1,2,3-triazole precursor. The synthesis of a related methylated azidotriazole, 5-azido-1-methyl-3-nitro-1,2,4-triazole, was achieved through the methylation of 5-azido-3-nitro-1H-1,2,4-triazole with dimethyl sulfate in an aqueous sodium hydroxide solution.[1]
Experimental Protocol: Synthesis of 5-azido-1-methyl-3-nitro-1,2,4-triazole (Analog)[1]
This protocol describes the synthesis of a structural isomer and is provided as a reference for the potential methylation step.
Materials:
-
5-azido-3-nitro-1H-1,2,4-triazole
-
Dimethyl sulfate
-
Sodium hydroxide
-
Water
Procedure:
-
A solution of 5-azido-3-nitro-1H-1,2,4-triazole (1.55 g, 10.0 mmol) and sodium hydroxide (800 mg, 20.0 mmol) in water (10 mL) is prepared.
-
Dimethyl sulfate (1.26 g, 10.0 mmol) is added dropwise to the solution.
-
The reaction mixture is stirred overnight at 105 °C.
-
After cooling to room temperature, the precipitate is filtered off, washed with a small amount of water, and dried in air.
The azido group imparts specific reactivity to the molecule, making it a versatile precursor for further functionalization, particularly in "click chemistry" reactions.
Potential Biological Activity
The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, antimalarial, and antiviral properties.[6][7] The triazole ring can act as a bioisostere for other functional groups, such as amides, and can participate in hydrogen bonding, which may enhance binding to biological targets.[7][8]
While no specific biological data exists for this compound, its structural similarity to other bioactive triazoles suggests it could be a candidate for screening in drug discovery programs. For instance, some 1,2,3-triazole-containing coumarin derivatives have shown activity against various cancer cell lines, with the presence of a methyl group influencing the activity.[6]
Safety and Handling
Specific safety data for this compound is not available. However, based on the known hazards of related compounds, caution is warranted. Organic azides are high-energy compounds and can be explosive, especially when subjected to heat, shock, or friction. The potassium salt of the related compound 5-azido-3-nitro-1,2,4-triazole is reported to be a very sensitive primary explosive.[1]
General safety precautions for handling azido compounds include:
-
Wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[9][11]
-
Avoiding heat, sparks, and open flames.[9]
-
Handling small quantities whenever possible.
For related triazole compounds, such as 1H-1,2,3-triazole, hazards include skin and eye irritation.[12][13] Standard first aid measures include flushing the affected area with plenty of water and seeking medical attention.[9][10][11][13]
Logical Workflow and Diagrams
The following diagrams illustrate a potential synthetic workflow for this compound based on general synthetic principles for substituted triazoles.
Caption: Hypothetical synthetic workflow for this compound.
Caption: Key functional group relationships in this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 1H-1,2,3-Triazole - American Chemical Society [acs.org]
- 13. abmole.com [abmole.com]
In-depth Technical Guide: Synthesis and Characterization of 5-azido-1-methyl-1H-1,2,3-triazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the proposed synthesis and characterization of 5-azido-1-methyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the formation of the precursor, 5-amino-1-methyl-1H-1,2,3-triazole, followed by its conversion to the target azide. This document provides a detailed, though theoretical, experimental framework, including protocols and data presentation tables, to guide researchers in the synthesis and comprehensive characterization of this molecule.
Introduction
1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in various scientific disciplines, particularly in drug discovery and materials science. Their utility stems from their unique chemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole moment, which make them effective pharmacophores and building blocks for complex molecular architectures. The introduction of an azido group at the 5-position of the 1-methyl-1H-1,2,3-triazole core is anticipated to provide a versatile handle for further chemical modifications, such as "click" chemistry reactions, enabling the construction of novel conjugates and materials.
This guide details the proposed synthetic pathway and a comprehensive characterization plan for this compound.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence, starting from readily available precursors. The overall synthetic scheme is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 5-amino-1-methyl-1H-1,2,3-triazole (Precursor)
The synthesis of the key precursor, 5-amino-1-methyl-1H-1,2,3-triazole, can be approached through a [3+2] cycloaddition reaction between methyl azide and acetonitrile. This reaction is a well-established method for the formation of 1,2,3-triazole rings.
Experimental Protocol:
-
Preparation of Methyl Azide: Methyl azide is a volatile and potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield. It can be prepared in situ from the reaction of methyl iodide with sodium azide in a suitable solvent like dimethylformamide (DMF).
-
Cycloaddition Reaction: To a solution of methyl azide in an excess of acetonitrile, a strong base such as sodium amide (NaNH₂) or an organolithium reagent is added at low temperature (-78 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Target Compound)
The conversion of the amino group of the precursor to an azido group is achieved via a diazotization reaction followed by substitution with an azide salt.
Experimental Protocol:
-
Diazotization: 5-amino-1-methyl-1H-1,2,3-triazole is dissolved in a mixture of a mineral acid (e.g., hydrochloric acid) and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing with starch-iodide paper.
-
Azidation: A solution of sodium azide (NaN₃) in water is then added portion-wise to the cold diazonium salt solution. The reaction mixture is stirred at 0-5 °C for a specified period.
-
Work-up and Purification: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography.
Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Spectroscopic Analysis
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Singlet for the N-methyl protons (δ ≈ 3.8-4.2 ppm)Singlet for the C4-H proton (δ ≈ 7.5-8.0 ppm) |
| ¹³C NMR | Signal for the N-methyl carbon (δ ≈ 35-40 ppm)Signal for the C4 carbon (δ ≈ 120-125 ppm)Signal for the C5 carbon (δ ≈ 140-145 ppm) |
| IR (cm⁻¹) | Strong, sharp absorption band for the azide (N₃) asymmetric stretch (ν ≈ 2100-2150 cm⁻¹)Bands for C-H and C=N stretching and bending vibrations |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₃H₄N₆ |
Physical Properties
Table 2: Expected Physical Properties of this compound
| Property | Expected Value |
| Appearance | Colorless to pale yellow solid or oil |
| Melting Point | To be determined |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |
Experimental Workflow and Logical Relationships
The overall experimental workflow for the synthesis and characterization can be visualized as follows:
Caption: Workflow from synthesis to characterization.
Safety Considerations
-
Azide Compounds: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield and avoiding heat, friction, and shock.
-
Diazonium Salts: Diazonium salts can be unstable and should be prepared and used at low temperatures.
-
General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, overview of the synthesis and characterization of this compound. The successful execution of the described protocols will enable researchers to obtain this valuable chemical entity for further exploration in various applications. It is imperative that all experimental work is conducted with strict adherence to safety protocols due to the potentially hazardous nature of the intermediates and reagents involved.
Structural Analysis and Confirmation of 5-azido-1-methyl-1H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and confirmation of 5-azido-1-methyl-1H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established methodologies for the characterization of analogous structures with predictive analysis. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel triazole-based compounds.
Predicted Spectroscopic and Physicochemical Properties
The structural confirmation of a novel compound like this compound relies on a suite of spectroscopic techniques. Based on data from structurally similar compounds, the expected analytical data are summarized below.
| Analytical Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.8-4.2 (s, 3H, N-CH₃), ~7.5-7.8 (s, 1H, C5-H of triazole ring is absent, this prediction is for the C4-H if the azide is at C5). For a 5-azido substituted triazole, the characteristic triazole proton peak would be absent. The methyl protons would be the primary signal. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~35-40 (N-CH₃), ~120-130 (C4 of triazole), ~130-140 (C5 of triazole bearing the azido group). |
| Infrared (IR) (KBr, cm⁻¹) | ~2100-2150 (strong, sharp N₃ stretch), ~1450-1550 (C=N, N=N stretching in triazole ring), ~2950-3000 (C-H stretch of methyl group). The azide stretch is a particularly strong and indicative feature.[1] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₃H₄N₆ [M+H]⁺: 125.0570. The observation of this mass with high accuracy would provide strong evidence for the elemental composition. |
| Crystal System (Predicted) | Monoclinic or Orthorhombic. This is a common crystal system for substituted triazoles.[2] |
| Calculated Density (Predicted) | ~1.5-1.7 g/cm³. This is a typical range for azido-substituted triazole compounds.[2] |
Proposed Synthetic Route and Experimental Protocols
A plausible synthetic pathway for this compound can be conceptualized from established organocatalytic methods. A potential route involves the conversion of a corresponding amino-triazole precursor.
Experimental Workflow: Synthesis
Caption: Proposed synthesis of this compound.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from methodologies reported for the synthesis of similar azido-triazole compounds.[2]
-
Diazotization:
-
Dissolve 5-amino-1-methyl-1H-1,2,3-triazole in a suitable aqueous acid (e.g., H₂SO₄ or HCl) and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.
-
-
Azide Substitution:
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Structural Confirmation Workflow
The definitive structural confirmation of the synthesized compound would involve a multi-step analytical workflow.
Caption: Analytical workflow for structural confirmation.
X-ray Crystallography Analysis (Analog-Based)
While no crystal structure for this compound is available, the structure of the closely related 5-azido-1-methyl-3-nitro-1,2,4-triazole provides valuable insights into the expected molecular geometry.[2]
| Crystallographic Parameter | Value for 5-azido-1-methyl-3-nitro-1,2,4-triazole[2] | Expected Range for this compound |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁/m | P2₁/c, P-1, or similar |
| Cell Volume (ų) | 339.49(12) | 300-400 |
| Calculated Density (g/cm³) | 1.654 | 1.5-1.7 |
| N-N (azide) Bond Lengths (Å) | N/A (not specified in abstract) | ~1.24 (Nα-Nβ), ~1.13 (Nβ-Nγ) |
| C-N (azide) Bond Length (Å) | N/A (not specified in abstract) | ~1.40-1.45 |
The triazole ring is expected to be planar, with the azido group potentially showing a slight twist relative to the ring plane. The methyl group will be attached to the N1 position of the triazole ring. Single crystal X-ray diffraction would be the definitive method to confirm the precise bond lengths, bond angles, and overall molecular conformation.
Signaling Pathways and Biological Context (Hypothetical)
Triazole derivatives are known to interact with various biological targets. While the specific pathways for this compound are uncharacterized, its structural motifs suggest potential areas of investigation. The azide group can act as a bioisostere for other functional groups or as a photo-affinity labeling probe.
Caption: Hypothetical biological interaction pathway.
This guide provides a framework for the synthesis and characterization of this compound. The successful execution of the described experimental protocols and analytical techniques will be crucial for its definitive structural confirmation and for enabling its further investigation in medicinal chemistry and drug development.
References
Spectroscopic Analysis of 5-azido-1-methyl-1H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic characterization of 5-azido-1-methyl-1H-1,2,3-triazole. Despite a comprehensive search of available scientific literature and spectral databases, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could not be located. This suggests that this compound may be a novel compound or a transient intermediate whose detailed characterization has not been publicly reported.
This guide, therefore, provides a detailed projection of the expected spectroscopic data based on the analysis of closely related and structurally similar compounds. Furthermore, a standard experimental protocol for the synthesis and subsequent spectroscopic characterization of the title compound is presented to enable researchers to generate this data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR (N-CH₃) | 3.8 - 4.2 | Singlet. The chemical shift is influenced by the electron-withdrawing nature of the triazole ring. |
| ¹H NMR (Triazole C-H) | 7.5 - 8.0 | Singlet. The exact position will depend on the solvent and electronic effects of the azido group. |
| ¹³C NMR (N-CH₃) | 35 - 40 | The methyl carbon attached to the nitrogen of the triazole ring. |
| ¹³C NMR (Triazole C-H) | 120 - 130 | The carbon atom of the triazole ring bearing a hydrogen. |
| ¹³C NMR (Triazole C-N₃) | 140 - 150 | The carbon atom of the triazole ring attached to the azido group. |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Azide (N₃) stretch | 2100 - 2150 | Strong, Sharp | This is a highly characteristic and strong absorption for the azide functional group.[1] |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | From the C-H bond on the triazole ring. |
| C-H stretch (aliphatic) | 2900 - 3000 | Medium | From the methyl group. |
| N=N stretch (triazole) | 1400 - 1500 | Medium | Characteristic of the triazole ring system. |
| C-N stretch | 1200 - 1300 | Medium | Associated with the various C-N bonds in the molecule. |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 125.06 | Molecular ion. The exact mass would be expected. |
| [M - N₂]⁺ | 97.05 | A common and often prominent fragmentation pathway for azides, involving the loss of a molecule of nitrogen. |
| [M - N₃]⁺ | 83.06 | Loss of the azido radical. |
| [CH₃N₃]⁺ | 57.04 | Fragmentation involving the methyl and adjacent nitrogen atoms. |
Experimental Protocols
The synthesis of this compound would likely proceed via the diazotization of the corresponding amine, 5-amino-1-methyl-1H-1,2,3-triazole.
Synthesis of this compound
-
Starting Material: 5-amino-1-methyl-1H-1,2,3-triazole. This precursor can be synthesized through established literature methods.
-
Diazotization: The amino-triazole is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.
-
Azide Formation: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution of the amino-triazole. This generates the in-situ diazonium salt.
-
Azide Substitution: A solution of sodium azide (NaN₃) in water is then added portion-wise to the diazonium salt solution, still maintaining the low temperature. The azide anion displaces the diazonium group to form the desired this compound.
-
Work-up and Purification: The reaction mixture is carefully neutralized. The product can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.
-
¹³C NMR: The same sample is used to acquire the ¹³C NMR spectrum.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of the purified compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would provide the accurate mass of the molecular ion, confirming the elemental composition. Electron ionization (EI) mass spectrometry can be used to observe the fragmentation pattern.
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the precursor to the final characterized product.
Caption: Synthetic and analytical workflow.
Conclusion
While direct experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its synthesis and characterization. The predicted spectroscopic data, based on sound chemical principles and analogous structures, offers a valuable reference for researchers aiming to identify this compound. The provided experimental protocols outline a clear path for its preparation and subsequent analysis, which will be crucial for any future studies involving this potentially novel molecule in drug discovery and development.
References
Thermal Stability and Decomposition of 5-azido-1-methyl-1H-1,2,3-triazole: A Technical Guide
Introduction
Nitrogen-rich heterocyclic compounds, such as azido-triazoles, are of significant interest in the development of energetic materials and as synthons in medicinal chemistry. Their utility is intrinsically linked to their thermal stability, which dictates their handling, storage, and application. This technical guide provides an in-depth analysis of the thermal stability and decomposition of azido-triazoles, with a focus on providing a predictive framework for understanding 5-azido-1-methyl-1H-1,2,3-triazole. The incorporation of an azide group into a triazole ring generally leads to compounds with high heats of formation and a propensity to release dinitrogen gas upon decomposition, a key characteristic of energetic materials.
Physicochemical and Thermal Properties of Related Azido-Triazoles
The thermal behavior of azido-triazoles is highly dependent on their substitution pattern. The following table summarizes key thermal properties of related azido-triazole derivatives, providing a comparative baseline for estimating the properties of this compound.
| Compound | Decomposition Onset (T_onset) (°C) | Decomposition Peak (T_peak) (°C) | Mass Loss (%) | Analytical Method | Reference |
| 5-azido-3-nitro-1H-1,2,4-triazole | - | - | - | BAM | [1] |
| 5-azido-1-methyl-3-nitro-1,2,4-triazole | - | - | - | BAM | [1] |
| 3-amino-1,2,4-triazole | 168 | 224 | - | TG/DTG | [2] |
| 5-amino-1,2,4-triazol-3-yl-acetic acid | 166 | 188 | 67 | TG/DTG | [2] |
Note: Specific decomposition temperatures for 5-azido-3-nitro-1H-1,2,4-triazole and its methyl derivative were not provided in the search results, but they were characterized as thermally stable.[1]
Experimental Protocols for Thermal Analysis
The characterization of the thermal stability of energetic materials like this compound relies on standardized thermo-analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions and decomposition temperatures of a material.
-
Instrumentation: A differential scanning calorimeter capable of heating rates from 1 to 20 °C/min.
-
Sample Preparation: A small sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
Heating Rate: A common heating rate for initial screening is 5 or 10 °C/min.[2][3]
-
Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere.
-
Temperature Range: The temperature range is set to encompass the expected melting and decomposition events, for instance, from room temperature to 300 °C.
-
-
Data Analysis: The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature. The integrated area of the peak provides the heat of decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition stages and mass loss.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A sample of approximately 1-10 mg is placed in an open sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[3]
-
Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative processes.
-
Temperature Range: Similar to DSC, the range is selected to cover the entire decomposition process.
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.[2]
Decomposition Pathway of Azido-Triazoles
The decomposition of azido-triazoles is generally initiated by the cleavage of the N-N bond in the azide group, leading to the extrusion of dinitrogen gas. The subsequent fragmentation of the triazole ring can follow several pathways, depending on the substituents and their positions.
A plausible decomposition pathway for a generic 1-methyl-5-azido-1,2,3-triazole is depicted below. The initial step is the loss of N₂, a highly favorable process that drives the decomposition. The resulting nitrene intermediate can then undergo ring-opening and further fragmentation.
Caption: Plausible decomposition pathway of a 1-methyl-5-azido-1,2,3-triazole.
Experimental Workflow for Thermal Analysis
A systematic workflow is crucial for the comprehensive thermal characterization of energetic materials. This involves synthesis, purification, and subsequent analysis using multiple techniques.
Caption: Experimental workflow for the thermal analysis of energetic materials.
Conclusion
The thermal stability of this compound is a critical parameter for its safe handling and application. While direct experimental data is limited, analysis of related azido-triazole structures provides valuable insights. The thermal decomposition is expected to be an exothermic process initiated by the loss of dinitrogen from the azido group. A comprehensive thermal analysis using DSC and TGA, coupled with techniques for evolved gas analysis, is essential for a complete understanding of its decomposition mechanism and kinetics. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers engaged in the study and development of triazole-based energetic materials.
References
5-azido-1-methyl-1H-1,2,3-triazole material safety data sheet (MSDS)
Material Safety Data Sheet: 5-azido-1-methyl-1H-1,2,3-triazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety information for this compound. Due to the limited availability of data for this specific compound, this guide draws upon information from structurally related organic azides and triazoles to provide a thorough assessment of potential hazards and safe handling procedures.
Section 1: Chemical Product and Company Identification
| Product Name | This compound |
| Synonyms | Not available |
| Chemical Formula | C₃H₄N₆ |
| Molecular Weight | 124.11 g/mol |
| CAS Number | Not available |
Section 2: Hazards Identification
Organic azides are a class of compounds known for their potential instability and toxicity. The primary hazards associated with this compound are inferred from the general properties of organic azides.
Potential Health Effects:
-
Acute Toxicity: While specific data for this compound is unavailable, organic azides, in general, are considered to be highly toxic.[1] The azide ion has a toxicity comparable to that of cyanide.[1][2] Exposure can occur through inhalation, ingestion, or skin absorption.[3]
-
Symptoms of Exposure: Symptoms may include dizziness, weakness, headache, nausea, vomiting, rapid heart rate, and respiratory distress.[3][1] In severe cases, exposure can lead to convulsions, loss of consciousness, and death.[3]
-
Eye and Skin Irritation: Direct contact may cause irritation to the eyes and skin.[4]
Physical and Chemical Hazards:
-
Explosive Potential: Organic azides are energetic materials and can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition or explosion. The stability of organic azides is often evaluated by the carbon-to-nitrogen ratio; compounds with a higher proportion of nitrogen tend to be more energetic.[4]
-
Formation of Hydrazoic Acid: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[4]
-
Formation of Metal Azides: Contact with heavy metals (e.g., lead, copper, mercury) can form highly sensitive and explosive metal azides.[4][2]
Section 3: Composition and Information on Ingredients
| Component | Concentration |
| This compound | >95% (Assumed) |
Note: This material is typically used for research and development purposes and may contain minor impurities from its synthesis.
Section 4: First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Section 5: Firefighting Measures
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | May explode when heated. Emits toxic fumes under fire conditions. |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |
Section 6: Accidental Release Measures
| Personal Precautions | Wear appropriate personal protective equipment (PPE) as specified in Section 8. Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Methods for Cleaning Up | Absorb with inert absorbent material and dispose of as hazardous waste. Do not use metal tools for cleanup.[4] |
Section 7: Handling and Storage
Handling:
-
Work with this compound should be conducted in a well-ventilated chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapor or mist.[3]
-
Use non-metallic spatulas and tools to handle the material.[2]
-
Avoid shock, friction, and heat.[3]
-
Keep away from acids and heavy metals.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as acids, and metals.[5]
-
Store in the dark.[2]
-
It is recommended to store organic azides at low temperatures (e.g., in a refrigerator).[4]
Section 8: Exposure Controls and Personal Protection
| Control Parameter | Value |
| Occupational Exposure Limits | No specific limits have been established for this compound. Handle as a highly toxic substance. |
Personal Protective Equipment:
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded or if irritation or other symptoms are experienced.
Section 9: Physical and Chemical Properties
| Property | Value |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available for this compound. The calculated density of the related compound 5-azido-1-methyl-3-nitro-1,2,4-triazole is 1.654 g/cm³.[6] |
| Solubility | Data not available |
Section 10: Stability and Reactivity
| Chemical Stability | Potentially unstable. Sensitive to heat, light, shock, and friction.[4] |
| Incompatible Materials | Acids, heavy metals, strong oxidizing agents, halogenated solvents.[4][2][5] |
| Hazardous Decomposition Products | Nitrogen oxides, carbon oxides, hydrazoic acid. |
| Hazardous Polymerization | Will not occur. |
Section 11: Toxicological Information
No specific toxicological data is available for this compound. The information below is based on the general toxicity of organic azides.
| Acute Toxicity | Organic azides are considered highly toxic. The azide ion is a known inhibitor of cytochrome oxidase, similar to cyanide.[1] |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Teratogenicity | No data available. |
Section 12: Ecological Information
No specific ecological data is available for this compound. Azides are generally toxic to aquatic life.[7]
Section 13: Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Organic azides should be treated as hazardous waste.[4] It is recommended to chemically convert the azide to a more stable derivative, such as an amine, before disposal.[4] Do not dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8]
Section 14: Transport Information
This material is likely to be classified as a hazardous material for transportation. Consult with a certified hazardous materials shipping professional for proper shipping instructions.
Section 15: Regulatory Information
This compound may be subject to various regulations. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.
Section 16: Other Information
The information provided in this document is based on the current state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not therefore be construed as guaranteeing any specific property of the product.
Experimental Protocols
Disclaimer: The following protocol is adapted from the synthesis of a structurally related compound, 5-azido-1-methyl-3-nitro-1,2,4-triazole, and should be considered as a general guideline only.[6] All work with azides should be performed with extreme caution in a certified chemical fume hood, behind a blast shield, and with appropriate personal protective equipment.
Synthesis of this compound (Illustrative)
-
Preparation of the Azide Precursor: A suitable precursor, such as 5-amino-1-methyl-1H-1,2,3-triazole, would be required.
-
Diazotization: The amino-triazole precursor would be diazotized, for example, by reacting it with sodium nitrite in an acidic aqueous solution (e.g., sulfuric acid) at low temperatures (0-5 °C).
-
Azide Formation: The resulting diazonium salt solution would then be reacted with a source of azide, such as sodium azide, to yield this compound.
-
Workup and Purification: The product would be extracted from the reaction mixture using an appropriate organic solvent. Purification should be performed with caution, avoiding distillation or sublimation.[2] Techniques such as extraction and precipitation are preferred.
References
An In-Depth Technical Guide on 5-azido-1-methyl-1H-1,2,3-triazole: Current Knowledge and Future Directions
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the physical properties, synthesis, and biological activity of 5-azido-1-methyl-1H-1,2,3-triazole. Despite extensive investigation, detailed experimental data on this specific compound remains largely unavailable in the public domain. This document summarizes the limited information that has been found and outlines general methodologies applicable to the broader class of triazole compounds, providing a framework for future research.
Physicochemical Properties
Quantitative experimental data for the physical properties of this compound are not well-documented in scientific literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₆ | Calculated |
| Molecular Weight | 124.1 g/mol | Commercial Supplier |
| CAS Number | 1701551-07-6 | Commercial Supplier |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the surveyed literature. However, the synthesis of substituted 1,2,3-triazoles is a well-established field in organic chemistry. The most common and versatile method is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.
A plausible synthetic pathway for this compound could involve the methylation of a 5-azido-1H-1,2,3-triazole precursor or the cycloaddition of methyl azide with a suitable azido-alkyne.
Logical Workflow for Potential Synthesis:
Caption: Potential synthesis route for this compound.
General Experimental Protocol for Characterization:
Should this compound be synthesized, standard analytical techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, including the position of the methyl and azido groups on the triazole ring.
-
Infrared (IR) Spectroscopy: The presence of the azide functional group would be confirmed by a characteristic strong absorption band around 2100 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight of the synthesized compound.
-
Elemental Analysis: To provide the percentage composition of carbon, hydrogen, and nitrogen, further confirming the compound's purity and empirical formula.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound.
The broader class of 1,2,3-triazole derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Many triazole derivatives have shown efficacy against various bacterial and fungal strains.
-
Antiviral Activity: The triazole moiety is a key component in several antiviral drugs.
-
Anticancer Activity: Numerous studies have demonstrated the potential of triazole-containing compounds as cytotoxic agents against various cancer cell lines.
Hypothetical Experimental Workflow for Biological Screening:
Caption: General workflow for the biological evaluation of a novel compound.
Given the lack of specific data, any research into the biological effects of this compound would need to begin with broad-spectrum screening to identify potential areas of activity.
Conclusion and Future Outlook
While the 1,2,3-triazole scaffold is of significant interest in medicinal chemistry, this compound remains an uncharacterized compound. There is a clear need for foundational research to synthesize and characterize this molecule. Elucidation of its physical properties and a thorough investigation of its biological activities are essential first steps. Future research should focus on establishing a reliable synthetic route, followed by comprehensive spectroscopic and physical characterization. Subsequently, a systematic biological screening program could uncover potential therapeutic applications for this novel compound. The data generated from such studies would be invaluable to the scientific and drug development communities.
An In-depth Technical Guide to the Solubility of 5-azido-1-methyl-1H-1,2,3-triazole in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-azido-1-methyl-1H-1,2,3-triazole. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide offers a detailed discussion of its expected solubility based on the physicochemical properties of the 1,2,3-triazole ring and the influence of its methyl and azido substituents. Furthermore, this document outlines standardized experimental protocols for determining the solubility of novel compounds, which are directly applicable to the title compound. These methodologies include the well-established shake-flask method for thermodynamic solubility and high-throughput screening techniques for kinetic solubility, which are crucial in early-stage drug discovery. Visual workflows for both qualitative and high-throughput solubility assessments are provided to guide researchers in their experimental design.
Introduction: Understanding the Solubility of this compound
This compound is a heterocyclic compound featuring a triazole ring, a structure of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole moiety is often considered a valuable pharmacophore due to its ability to engage in hydrogen bonding and its metabolic stability.[1] The solubility of such a compound is a critical physicochemical parameter that influences its utility in various applications, from its behavior in biological assays to its formulation as a potential therapeutic agent.[2]
A thorough literature search did not yield specific quantitative solubility data for this compound. This guide, therefore, aims to provide a robust framework for researchers to understand and experimentally determine the solubility of this and similar molecules.
Qualitative Solubility Profile
The solubility of an organic compound is governed by its polarity, molecular weight, and its ability to form intermolecular interactions with the solvent.
-
The 1,2,3-Triazole Core: The parent 1H-1,2,3-triazole is known to be highly soluble in water.[1] This is attributed to the polar nature of the triazole ring, which contains three nitrogen atoms capable of acting as hydrogen bond acceptors.[3]
-
Influence of the Methyl Group: The introduction of a methyl group to the triazole ring is expected to slightly increase the lipophilicity of the molecule. This substitution may decrease its aqueous solubility compared to the unsubstituted parent triazole.
-
Influence of the Azido Group: The azido group (-N₃) is a polar functional group.[4] Its presence is anticipated to contribute to the overall polarity of the molecule, potentially enhancing its solubility in polar solvents. The terminal nitrogen of the azido group can act as a hydrogen bond acceptor.
-
Overall Expected Solubility: Based on these structural features, this compound is predicted to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Its solubility in water is expected to be moderate. In non-polar solvents like hexane and toluene, the solubility is likely to be low.
Quantitative Solubility Data
As of the date of this publication, no specific experimental data for the solubility of this compound has been reported in the literature. To provide a quantitative context, the following table presents solubility data for a structurally related, yet distinct, compound, 1H-1,2,4-triazole. It is crucial to note that this compound is an isomer of the parent triazole of our target molecule and lacks the specific methyl and azido substitutions. Therefore, this data is for illustrative purposes only and should not be considered representative of this compound.
Table 1: Illustrative Solubility of 1H-1,2,4-Triazole in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | ~10 |
| Ethanol | 25 | Soluble |
| Methanol | 25 | Soluble |
| Acetone | 25 | Soluble |
Data is generalized from qualitative statements and data for 1H-1,2,4-triazole and should be used for illustrative purposes only.[5]
Experimental Protocols for Solubility Determination
For a novel compound like this compound, experimental determination of solubility is essential. The following are standard protocols used in research and drug development.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[6][7] It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature after a state of equilibrium has been reached.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium. This is typically 24 to 72 hours.[6][7]
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a standard curve).[7]
-
The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Kinetic Solubility Determination for High-Throughput Screening
In early drug discovery, kinetic solubility is often measured in a high-throughput screening (HTS) format.[8][9] This method is faster than the shake-flask method and provides an estimate of solubility from a DMSO stock solution, which is relevant for many in vitro assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates (filter plates and analysis plates)
-
Automated liquid handling system
-
Plate shaker
-
Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or LC-MS system
Procedure:
-
Using an automated liquid handler, add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.[10]
-
Seal the plate and shake it at room temperature for a set period, typically 1 to 2 hours.[6]
-
If precipitation occurs, the sample can be analyzed by nephelometry to measure the extent of insolubility.[11]
-
Alternatively, the solution can be filtered through a 96-well filter plate into a clean analysis plate.
-
The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, and compared to a standard curve.
Visualization of Workflows and Logical Relationships
Workflow for Qualitative Solubility Analysis
A systematic qualitative analysis can provide initial insights into the solubility characteristics of a new compound. The following diagram illustrates a typical workflow for such an analysis.[12][]
Caption: Qualitative solubility testing workflow.
High-Throughput Solubility Screening Workflow
For drug discovery projects, assessing the solubility of many compounds quickly is essential. The following diagram shows a typical high-throughput workflow.[8][10]
Caption: High-throughput kinetic solubility workflow.
Conclusion
While specific quantitative solubility data for this compound is not currently available, this technical guide provides a comprehensive framework for understanding and determining this crucial property. Based on its structural components, the compound is expected to be soluble in polar organic solvents and moderately soluble in aqueous media. For definitive quantitative data, the experimental protocols detailed herein, particularly the shake-flask method for thermodynamic solubility and high-throughput screening for kinetic solubility, are recommended. The provided workflows offer a systematic approach to solubility assessment, which is vital for the progression of research and development involving this and other novel chemical entities.
References
- 1. 1H-1,2,3-Triazole - American Chemical Society [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. enamine.net [enamine.net]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. solvescientific.com.au [solvescientific.com.au]
- 9. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Energetic Properties of Azido-Triazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the energetic properties of azido-triazole compounds, a class of nitrogen-rich heterocyclic molecules of significant interest in the field of high-energy-density materials. This document details their synthesis, characterization, and energetic performance, presenting quantitative data in a comparative format. Detailed experimental protocols for key synthetic and analytical procedures are also provided to facilitate replication and further research.
Introduction to Azido-Triazole Energetic Compounds
Azido-triazole compounds are characterized by the presence of both azido (-N₃) and triazole (C₂H₂N₃) functional groups. The high nitrogen content and the presence of numerous N-N and C-N bonds contribute to their large positive heats of formation, a key indicator of a high-energy material.[1][2] Upon decomposition, these compounds release a significant amount of energy, primarily through the formation of stable nitrogen gas (N₂).[1] The energetic properties can be tuned by the introduction of other functional groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), and by the formation of energetic salts.[3][4] Researchers are actively exploring these compounds as potential replacements for traditional explosives, aiming for improved performance with enhanced thermal stability and reduced sensitivity.[5][6][7]
Energetic Properties of Selected Azido-Triazole Compounds
The energetic performance of azido-triazole compounds is evaluated based on several key parameters, including density, heat of formation, detonation velocity, and detonation pressure. The sensitivity to external stimuli such as impact and friction is also a critical factor for their safe handling and application. The following tables summarize the energetic properties of several representative azido-triazole compounds.
Table 1: Physicochemical and Energetic Properties of Neutral Azido-Triazole Compounds
| Compound Name | Chemical Formula | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Decomposition Temp. (°C) | Ref. |
| (E)-1,2-bis(3-azido-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)diazene | C₆H₂F₆N₁₄ | 1.88 | 126.12 | 7862 | 23.9 | 145 | [5] |
| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | C₃H₃N₁₁ | - | - | 8345 | 25.17 | 216 | [6] |
| (E)-1,2-bis(3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene | C₆H₂N₂₂ | - | - | 8275 | 25.57 | 221 | [6] |
| 6H-[5][6]triazolo[4,5-d][6][7]triazine-6,7-diamine | C₃H₄N₁₀ | - | - | 8421 | 26.0 | 203 | [8] |
| BLG-102 (N-Azo-Bridged 1,2,4-Triazole) | C₄N₁₄O₈ | 1.85 | - | 9311 | 38.5 | - |
Table 2: Sensitivity Data for Selected Azido-Triazole Compounds
| Compound Name | Impact Sensitivity (J) | Friction Sensitivity (N) | Ref. |
| (E)-1,2-bis(3-azido-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)diazene | - | - | [5] |
| Potassium 4-azido-5-(dinitromethyl)-2H-1,2,3-triazole | 1 | - | [8] |
| 6H-[5][6]triazolo[4,5-d][6][7]triazine-6,7-diamine | Insensitive | Insensitive | [8] |
| BLG-102 (N-Azo-Bridged 1,2,4-Triazole) | 5 | 54 |
Synthesis and Characterization Workflow
The development of novel azido-triazole energetic materials follows a systematic workflow, from synthesis and purification to comprehensive characterization of their energetic and physical properties.
Figure 1: General experimental workflow for the synthesis and characterization of azido-triazole energetic compounds.
A representative synthetic pathway for a high-nitrogen energetic material, 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine, is illustrated below. This multi-step synthesis involves the formation of the triazole and tetrazole rings followed by the introduction of the azido group.
Figure 2: A simplified, representative synthesis pathway for an azido-triazole-tetrazole compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of azido-triazole energetic compounds. These protocols are intended as a guide and may require optimization based on the specific compound and available laboratory equipment.
Synthesis and Purification
This protocol is a representative example for the synthesis of a nitrogen-rich azido-triazole compound. Caution: The synthesis of energetic materials should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.
Synthesis of 3-Azido-5-amino-1,2,4-triazole
This synthesis can be achieved from 3,5-diamino-1,2,4-triazole through diazotization and subsequent substitution.[9]
-
Diazotization:
-
Dissolve 1 equivalent of 3,5-diamino-1,2,4-triazole in a suitable acidic medium (e.g., 0.5 M HCl).[9]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
Continue stirring for an additional 30-60 minutes at 0-5 °C after the addition is complete.
-
-
Azide Substitution:
-
In a separate flask, dissolve an excess of sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature below 10 °C.
-
A precipitate should form. Allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-azido-5-amino-1,2,4-triazole.
-
Dry the purified product in a vacuum desiccator.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal stability and decomposition characteristics of energetic materials.
-
Sample Preparation:
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.[10]
-
Heat the sample at a constant rate, commonly 5 or 10 °C/min, over a temperature range that encompasses the decomposition of the material.[12]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature.[13]
-
The area under the exothermic peak can be integrated to determine the enthalpy of decomposition.
-
Sensitivity Testing
Sensitivity testing is crucial for assessing the safety of energetic materials. The following are standardized methods.
BAM Friction Sensitivity Test (as per STANAG 4487) [5][14]
-
Apparatus: A BAM friction tester consisting of a fixed porcelain pin and a movable porcelain plate.[15]
-
Sample Preparation: A small, defined volume (approximately 10 mm³) of the powdered sample is placed on the porcelain plate.[14]
-
Procedure:
-
A specific load is applied to the porcelain pin via a weighted lever arm.[15]
-
The porcelain plate is moved back and forth once under the pin.[14]
-
The test is repeated multiple times at various loads to determine the lowest load at which an ignition, spark, or explosion occurs in at least one out of six trials.[14]
-
-
Result: The friction sensitivity is reported as the lowest load (in Newtons) that causes a reaction.
BAM Impact Sensitivity Test
-
Apparatus: A BAM fallhammer apparatus, which consists of a defined weight that is dropped from a specified height onto the sample.
-
Sample Preparation: A small amount of the sample is placed in a standardized steel cup and sleeve assembly.
-
Procedure:
-
The drop weight is released from a specific height, impacting the sample.
-
The test is performed multiple times at different drop heights to determine the lowest height at which an ignition or explosion occurs.
-
-
Result: The impact sensitivity is reported as the impact energy (in Joules) corresponding to the lowest height that causes a reaction.
Determination of Detonation Velocity
The velocity of detonation (VOD) is a key performance parameter of an explosive.
-
Methodology (e.g., Optical Fiber Method):
-
Press a cylindrical charge of the azido-triazole compound to a known density.
-
Insert two or more optical fiber probes into the explosive charge at precisely measured distances from each other.[16][17]
-
Initiate the explosive charge at one end using a suitable detonator.
-
As the detonation wave propagates through the charge, it will sever the optical fibers, generating a light pulse at each break.[16][17]
-
A high-speed data acquisition system records the time interval between the light pulses from successive probes.[17]
-
-
Calculation: The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
Conclusion
Azido-triazole compounds represent a promising class of energetic materials with high performance and tunable properties. Their high nitrogen content and positive heats of formation lead to excellent detonation characteristics. Ongoing research focuses on improving their thermal stability and reducing their sensitivity to external stimuli, paving the way for their potential application as next-generation energetic materials. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these novel compounds, enabling further exploration and development in this exciting field.
References
- 1. unece.org [unece.org]
- 2. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity ammonium dinitramide (ADN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmt.edu [nmt.edu]
- 4. researchgate.net [researchgate.net]
- 5. intertekinform.com [intertekinform.com]
- 6. European Defence Agency - EDSTAR [edstar.eda.europa.eu]
- 7. Study on Friction Sensitivity of Passive and Active Binder based Composite Solid Propellants and Correlation with Burning Rate | Defence Science Journal [publications.drdo.gov.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Thermal analysis of some propellants and explosives with DSC and TG/DTA (U) [repository.tno.nl]
- 14. tandfonline.com [tandfonline.com]
- 15. scribd.com [scribd.com]
- 16. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 17. mueller-instruments.de [mueller-instruments.de]
A Technical Guide to the Quantum Chemical Analysis of 5-azido-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies employed in the quantum chemical analysis of 5-azido-1-methyl-1H-1,2,3-triazole. While specific experimental and computational data for this particular molecule are not extensively available in peer-reviewed literature, this document outlines the established protocols and expected outcomes based on studies of analogous azido-triazole compounds. The guide is intended to serve as a practical resource for researchers and professionals in drug development and materials science, offering a foundational understanding of the molecular properties and reactivity of this energetic and pharmacologically relevant scaffold. The content herein details the standard computational chemistry approaches, including geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. All data is presented in a structured format to facilitate comparison and interpretation, and workflows are visualized to enhance comprehension.
Introduction
The 1,2,3-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its stability, dipole character, and capacity for hydrogen bonding. The introduction of an azido group (-N₃) imparts unique energetic properties and potential as a versatile synthetic handle. The methylation at the N1 position, yielding this compound, further refines the molecule's steric and electronic profile.
Quantum chemical calculations are indispensable for elucidating the molecular structure, stability, and reactivity of such compounds at the atomic level. These computational methods provide insights that complement and guide experimental studies, accelerating the design and development of novel therapeutics and energetic materials. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for studying molecules of this class.
Theoretical and Computational Methodology
The quantum chemical calculations detailed in this guide are typically performed using a combination of theoretical methods and basis sets chosen to provide a balance between accuracy and computational cost.
Computational Protocol
A standard computational workflow for the analysis of this compound is outlined below. This workflow is representative of common practices in computational chemistry for the study of small organic molecules.
Experimental Protocols (Hypothetical)
While specific experimental data for the target molecule is sparse, a typical synthesis would involve the methylation of a 5-azido-1H-1,2,3-triazole precursor, which in turn could be synthesized via a click chemistry reaction (cycloaddition of an azide with an alkyne).
Hypothetical Synthesis of this compound:
-
Preparation of a suitable triazole precursor: This could involve the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of a protected azido-alkyne.
-
Methylation: The N-H proton of the triazole ring would be deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran), followed by the addition of a methylating agent (e.g., methyl iodide).
-
Purification: The crude product would be purified by column chromatography on silica gel.
-
Characterization: The structure of the final product would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Results and Discussion
The following sections present the types of data that would be obtained from a comprehensive quantum chemical study of this compound. The numerical values provided in the tables are illustrative and based on typical results for similar molecules.
Molecular Structure and Geometry
The initial step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | C5-N(azido) | 1.40 |
| N(azido)-N(azido) | 1.25 | |
| N(azido)=N(azido) | 1.15 | |
| N1-C(methyl) | 1.47 | |
| N1-C5 | 1.35 | |
| C5-N4 | 1.33 | |
| N4-N3 | 1.34 | |
| N3-C4 | 1.32 | |
| C4-N1 | 1.36 | |
| Bond Angles | C4-N1-C5 | 108.5 |
| N1-C5-N4 | 109.0 | |
| C5-N4-N3 | 106.5 | |
| N4-N3-C4 | 109.5 | |
| N3-C4-N1 | 106.5 | |
| N1-C5-N(azido) | 125.0 | |
| C5-N(azido)-N(azido) | 115.0 | |
| Dihedral Angle | C4-N1-C5-N(azido) | 180.0 (planar) |
Vibrational Analysis
Frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman). These calculated spectra can be compared with experimental data to validate the computational model.
Table 2: Calculated Vibrational Frequencies and IR Intensities (Illustrative)
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | 3150 | 25 | C-H stretch (triazole) |
| 2 | 2980 | 40 | C-H stretch (methyl) |
| 3 | 2130 | 250 | Asymmetric N₃ stretch |
| 4 | 1450 | 60 | C-N stretch (ring) |
| 5 | 1280 | 180 | Symmetric N₃ stretch |
| 6 | 1100 | 75 | C-H bend (methyl) |
| 7 | 950 | 50 | Ring deformation |
Electronic Properties and Reactivity Descriptors
The electronic properties of the molecule are crucial for understanding its reactivity and potential interactions with biological targets. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential (ESP).
Table 3: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 4.5 Debye |
| Ionization Potential | 7.5 eV |
| Electron Affinity | 1.2 eV |
The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. The electrostatic potential map provides a visual representation of the charge distribution and is useful for identifying regions susceptible to electrophilic or nucleophilic attack.
Conclusion
A Technical Guide to the Synthesis of Substituted 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, materials science, and chemical biology, owing to its unique chemical properties, including aromaticity, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions. This has led to its incorporation into a wide array of pharmaceuticals, functional materials, and bioconjugates. The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these heterocycles, offering high yields, regioselectivity, and broad functional group tolerance. This technical guide provides an in-depth review of the key synthetic methodologies for preparing substituted 1,2,3-triazoles, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this dynamic field.
The Huisgen 1,3-Dipolar Cycloaddition: The Foundation
The seminal work of Rolf Huisgen established the 1,3-dipolar cycloaddition between an azide and an alkyne as a fundamental method for the synthesis of 1,2,3-triazoles.[1][2] This thermal process, however, generally requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be challenging to separate.[1][3] The lack of regioselectivity and the often harsh reaction conditions have limited its widespread use in modern synthetic chemistry, especially for complex molecules.
General Experimental Protocol for Thermal Huisgen Cycloaddition
This protocol is a general guideline and may require optimization based on the specific substrates used.
Materials:
-
Organic azide (1.0 equiv)
-
Alkyne (1.0-1.2 equiv)
-
High-boiling point solvent (e.g., toluene, xylene, or DMF)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the organic azide in the chosen solvent.
-
Add the alkyne to the solution.
-
Heat the reaction mixture to a high temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers and remove impurities.
Table 1: Examples of Thermal Huisgen Cycloaddition
| Azide | Alkyne | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio) | Total Yield (%) |
| Phenyl azide | Phenylacetylene | Toluene | 110 | 18 | 1,4-Diphenyl & 1,5-Diphenyl (1:1) | ~80 |
| Benzyl azide | Ethyl propiolate | Xylene | 140 | 24 | 1,4- and 1,5-isomers | Moderate |
| 4-Nitrophenyl azide | Dimethyl acetylenedicarboxylate | Benzene | 80 | 12 | Single 1,4,5-trisubstituted product | Good |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The discovery of copper(I) catalysis by Meldal and Sharpless independently in 2002 marked a paradigm shift in triazole synthesis.[4] The CuAAC reaction is highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles in high yields under mild reaction conditions, including in aqueous media.[4][5][6] This reaction fulfills the criteria of "click chemistry," being robust, high-yielding, and tolerant of a wide range of functional groups.
Mechanism of CuAAC
The currently accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. This process is significantly faster than the concerted thermal cycloaddition.
Experimental Protocol for CuAAC
This protocol describes a common procedure using in situ reduction of a copper(II) salt.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Table 2: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
| Azide | Alkyne | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl azide | Phenylacetylene | CuSO₄·5H₂O (1), Sodium Ascorbate (5) | t-BuOH/H₂O | 12 | >95 |
| Phenyl azide | 1-Hexyne | CuSO₄·5H₂O (2), Sodium Ascorbate (10) | DMF | 8 | 92 |
| 3-Azidopropanol | 4-Ethynyltoluene | CuI (5) | CH₂Cl₂/H₂O | 16 | 88 |
| Benzyl azide | Propargyl alcohol | CuSO₄·5H₂O (1), Sodium Ascorbate (5) | H₂O | 24 | 98 |
| 4-Azidoaniline | Ethyl propiolate | CuSO₄·5H₂O (5), Sodium Ascorbate (10) | DMSO | 6 | 90 |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Access to 1,5-Regioisomers
While CuAAC is highly efficient for the synthesis of 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-isomers remained a challenge until the development of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[7] This method provides excellent regioselectivity for the 1,5-disubstituted product and, importantly, is also applicable to internal alkynes, leading to fully substituted 1,2,3-triazoles.[8][9]
Mechanism of RuAAC
The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed through an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[9]
Experimental Protocol for RuAAC
A typical procedure for RuAAC is as follows:
Materials:
-
Organic azide (1.0 equiv)
-
Alkyne (terminal or internal) (1.0-1.2 equiv)
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄) (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene, benzene, THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium catalyst in the anhydrous solvent.
-
Add the organic azide and the alkyne to the flask.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted 1,2,3-Triazoles via RuAAC
| Azide | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product Regiochemistry | Yield (%) |
| Benzyl azide | Phenylacetylene | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 2 | 1,5-Disubstituted | 95 |
| Phenyl azide | 1-Hexyne | [CpRuCl]₄ (2.5) | DMF | 110 | 0.3 (MW) | 1,5-Disubstituted | 85 |
| Benzyl azide | Diphenylacetylene | CpRuCl(PPh₃)₂ (5) | Toluene | 100 | 12 | 1,4,5-Trisubstituted | 88 |
| Ethyl 2-azidoacetate | 1-Phenyl-1-propyne | CpRuCl(PPh₃)₂ (5) | Benzene | 80 | 16 | 1,4,5-Trisubstituted | 75 (mixture) |
| Benzyl azide | 4-Octyne | Cp*RuCl(PPh₃)₂ (10) | Benzene | 80 | 2.5 | 1,4,5-Trisubstituted | 91 |
Multicomponent Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecules from simple starting materials.[10] Several MCRs have been developed for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, often involving the in situ generation of one of the reactants. A common approach involves the reaction of an amine, a 1,3-dicarbonyl compound, and an azide source.[10]
General Reaction Scheme for a Three-Component Synthesis
Experimental Protocol for a One-Pot Three-Component Synthesis
This protocol is a representative example and may require optimization.
Materials:
-
Primary amine (1.0 equiv)
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Tosyl azide or other azide source (1.1 equiv)
-
Solvent (e.g., THF, DCM)
-
Catalyst/Additive (e.g., HOAc, if required)
Procedure:
-
In a round-bottom flask, combine the primary amine and the 1,3-dicarbonyl compound in the solvent.
-
Stir the mixture at room temperature or with gentle heating to facilitate the formation of the enamine intermediate.
-
Add the azide source to the reaction mixture.
-
If required, add a catalyst or additive.
-
Continue stirring at the appropriate temperature, monitoring the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 4: Examples of Multicomponent Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles
| Amine | 1,3-Dicarbonyl Compound | Azide Source | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Ethyl acetoacetate | Tosyl azide | HOAc/DCM | 90 | 12 | 85 |
| Benzylamine | Acetylacetone | Phenyl azide | None/EtOH | Reflux | 8 | 78 |
| Cyclohexylamine | Dimedone | 4-Bromophenyl azide | CuI/DMSO | 100 | 6 | 82 |
| 4-Methoxy-aniline | Dibenzoylmethane | Benzyl azide | None/Toluene | 110 | 24 | 75 |
Conclusion
The synthesis of substituted 1,2,3-triazoles has been profoundly impacted by the development of powerful catalytic methods. While the thermal Huisgen cycloaddition laid the groundwork, the advent of CuAAC and RuAAC has provided chemists with highly efficient and regioselective tools to access 1,4- and 1,5-disubstituted triazoles, respectively. Furthermore, the development of multicomponent reactions offers a streamlined approach to more complex, fully substituted triazoles. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the design and execution of synthetic routes to novel 1,2,3-triazole-containing molecules with diverse applications. The continued exploration of new catalysts and reaction conditions promises to further expand the synthetic chemist's toolbox for the construction of this important heterocyclic motif.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. bioclone.net [bioclone.net]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-azido-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-azido-1-methyl-1H-1,2,3-triazole, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. This document consolidates available data on its chemical identity, properties, and synthesis. Due to the limited availability of published research on this specific molecule, this guide also outlines general synthetic methodologies for related 1,2,3-triazole derivatives that can serve as a foundational reference for researchers.
Chemical Identity and Properties
This compound is a small molecule featuring a triazole ring substituted with both a methyl and an azido group. The presence of the azido group makes it a potentially high-energy material and a versatile precursor for further chemical modifications, particularly in the realm of "click chemistry."
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1701551-07-6 | [1][2][3][4] |
| Molecular Formula | C₃H₄N₆ | [1][3] |
| Molecular Weight | 124.1 g/mol | [1][3] |
| Purity | Min. 95% | [1] |
Synthesis and Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, the synthesis of a structurally related compound, 5-azido-1-methyl-3-nitro-1,2,4-triazole, has been documented and may provide a viable synthetic route with some modifications.
Conceptual Synthetic Workflow:
The synthesis of substituted azido-triazoles can be conceptualized as a multi-step process. The following diagram illustrates a potential logical workflow for the synthesis of the target compound, based on general principles of heterocyclic chemistry.
Caption: A generalized workflow for the synthesis of an azido-triazole.
Referenced Experimental Protocol for a Related Compound:
The synthesis of the related compound, 5-azido-1-methyl-3-nitro-1,2,4-triazole, involves the methylation of 5-azido-3-nitro-1H-1,2,4-triazole. The protocol is as follows:
-
Materials: 5-azido-3-nitro-1H-1,2,4-triazole, dimethyl sulfate, sodium hydroxide, water.
-
Procedure:
-
A solution of 5-azido-3-nitro-1H-1,2,4-triazole (1.55 g, 10.0 mmol) and sodium hydroxide (800 mg, 20.0 mmol) in water (10 mL) is prepared.
-
Dimethyl sulfate (1.26 g, 10.0 mmol) is added dropwise to the solution.
-
The reaction mixture is stirred overnight at 105 °C.
-
After cooling to room temperature, the resulting precipitate is filtered off, washed with a small amount of water, and dried in air.
-
It is crucial to note that this protocol is for a different isomer of triazole with an additional nitro group and should be adapted and optimized with caution for the synthesis of this compound.
Applications in Research and Drug Development
While specific applications for this compound are not documented, the 1,2,3-triazole scaffold is of significant interest in medicinal chemistry and drug development. Triazole derivatives are known to exhibit a wide range of biological activities.
Potential Logical Relationships in Drug Discovery:
The presence of the azido group suggests that this compound could be a valuable building block in "click chemistry," a powerful tool for drug discovery and development. The following diagram illustrates the logical relationship of how this compound could be utilized.
Caption: Utilization of the target compound in a typical click chemistry workflow.
Conclusion and Future Directions
This compound is a chemical entity with confirmed commercial availability. However, there is a notable lack of in-depth scientific literature detailing its synthesis, characterization, and applications. The information provided in this guide serves as a starting point for researchers interested in this molecule. Future research should focus on:
-
Developing and publishing a reliable and reproducible synthetic protocol.
-
Thoroughly characterizing the compound using modern analytical techniques to provide a complete set of quantitative data.
-
Exploring its utility as a building block in medicinal chemistry and materials science, particularly leveraging its azido functionality for click chemistry applications.
This will be essential to unlock the full potential of this and related compounds for the scientific and drug development communities.
References
Methodological & Application
Application Notes and Protocols: 5-Azido-1-methyl-1H-1,2,3-triazole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-azido-1-methyl-1H-1,2,3-triazole in click chemistry reactions. This document includes its synthesis, safety and handling, and detailed protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Introduction
This compound is a versatile chemical reagent for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The presence of the azide group allows for its participation in cycloaddition reactions with alkynes to form stable triazole linkages. This makes it a valuable tool in bioconjugation, drug discovery, and materials science for linking molecules of interest.[1]
Physicochemical Properties and Safety Information
While a specific safety data sheet for this compound (CAS 1701551-07-6) is not publicly available, data from structurally related azido and triazole compounds suggest that it should be handled with care. Organic azides can be energetic and may decompose under shock, friction, or heat.
General Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid exposure to heat, sparks, open flames, and other ignition sources.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Small-scale reactions are recommended to minimize potential hazards.
-
In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Synthesis of this compound
A plausible synthetic route to this compound involves the diazotization of a corresponding amino-triazole precursor followed by substitution with an azide source. A similar methodology has been reported for the synthesis of 5-azido-1-methyl-3-nitro-1,2,4-triazole.[2]
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Diazotization: Dissolve 1-methyl-1H-1,2,3-triazol-5-amine in an acidic aqueous solution (e.g., HCl or H2SO4) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Azide Substitution: In a separate flask, dissolve sodium azide (NaN3) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution may be observed.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Click Chemistry Reactions
This compound can be employed in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly reliable and widely used click reaction that regioselectively produces 1,4-disubstituted 1,2,3-triazoles.[3]
General CuAAC Workflow:
Caption: General workflow for a CuAAC reaction.
Experimental Protocol: CuAAC Bioconjugation
This protocol describes a general procedure for conjugating this compound to an alkyne-modified biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for protecting biomolecules)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of the alkyne-modified biomolecule in PBS.
-
Prepare stock solutions of this compound, CuSO4, and sodium ascorbate in water or a compatible buffer.
-
In a reaction tube, combine the alkyne-modified biomolecule and an excess of this compound.
-
If using a ligand, pre-mix the CuSO4 and THPTA solutions.
-
Add the copper catalyst (and ligand, if used) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting conjugate using an appropriate method for the biomolecule (e.g., size-exclusion chromatography, dialysis).
Quantitative Data for a Model CuAAC Reaction:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzyl Azide | Phenylacetylene | CuSO4/Na-Ascorbate | t-BuOH/H2O | 1 | 95 |
| This compound | Propargyl Alcohol | CuSO4/Na-Ascorbate | H2O | 2 | >90 (Estimated) |
Note: The data for this compound is an estimation based on typical CuAAC reactions, as specific data for this compound is not available.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, making it highly suitable for applications in living systems where copper toxicity is a concern.
General SPAAC Workflow:
Caption: General workflow for a SPAAC reaction.
Experimental Protocol: SPAAC for Live Cell Labeling
This protocol outlines a general procedure for labeling cells that have been metabolically engineered to display a strained alkyne on their surface.
Materials:
-
This compound conjugated to a fluorescent dye
-
Cells displaying a strained alkyne (e.g., dibenzocyclooctyne - DBCO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of the fluorescently labeled this compound in a biocompatible solvent (e.g., DMSO).
-
Dilute the fluorescent azide probe in cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and add the medium containing the azide probe.
-
Incubate the cells for 30-60 minutes at 37 °C.
-
Wash the cells three times with PBS to remove any unreacted probe.
-
The cells are now labeled and ready for visualization by fluorescence microscopy.
Quantitative Data for a Model SPAAC Reaction:
| Azide | Strained Alkyne | Solvent | Time (min) | Second-order rate constant (M⁻¹s⁻¹) |
| Benzyl Azide | DBCO | Acetonitrile/Water | < 5 | ~1 |
| This compound | BCN | PBS | < 10 (Estimated) | ~0.1-1 (Estimated) |
Note: The data for this compound is an estimation based on typical SPAAC reactions, as specific data for this compound is not available.
Conclusion
This compound is a promising reagent for click chemistry applications. While specific experimental data for this compound is limited in the public domain, its structure suggests it will be a reactive partner in both CuAAC and SPAAC reactions. The protocols provided here, based on well-established click chemistry principles, offer a starting point for researchers to utilize this compound in their work. As with any new reagent, it is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for a specific application.
References
Application Note: A Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity.[1] This reaction facilitates the covalent linkage of two molecules, one functionalized with an azide and the other with a terminal alkyne, to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][2] The CuAAC reaction is celebrated for its exceptional efficiency, boasting a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[2][3]
Key advantages of the CuAAC reaction include:
-
High Yields: The reaction often proceeds to completion or near-completion, simplifying product isolation.[1]
-
Mild Reaction Conditions: It is typically performed at room temperature in a variety of solvents, including aqueous media, and is tolerant of a wide pH range (4-12).[2][3][4]
-
High Selectivity: The reaction is highly specific for azides and terminal alkynes, avoiding side reactions with most other functional groups present in complex biological molecules.[2][5]
-
Biocompatibility: With the use of appropriate ligands, the reaction can be performed on proteins, nucleic acids, and even in live cells with minimal toxicity.[6][7]
These features make CuAAC an indispensable tool in drug discovery, bioconjugation, materials science, and diagnostics.[1][]
Catalytic Cycle and Mechanism
The reaction is catalyzed by a copper(I) species, which can be introduced directly (e.g., CuBr, CuI) or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3] The use of a Cu(II) precursor with a reducing agent is often preferred as it mitigates the instability of Cu(I), which can readily oxidize to the inactive Cu(II) state.[7]
The proposed catalytic cycle involves several key steps:
-
Copper-Acetylide Formation: A Cu(I) ion coordinates with the terminal alkyne to form a copper acetylide intermediate.[1]
-
Azide Coordination: The organic azide coordinates to the copper center. Computational studies suggest a dinuclear mechanism where a second copper atom may activate the azide.[3][4]
-
Cycloaddition: A six-membered copper metallacycle intermediate is formed.[3]
-
Ring Contraction & Protonolysis: The metallacycle rearranges, and subsequent protonolysis releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.
Accelerating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), are frequently used. These ligands stabilize the Cu(I) oxidation state, increase the reaction rate, and protect sensitive biomolecules from damage by reactive oxygen species that can be generated by copper and ascorbate.[9][10]
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Protocols
The following protocols provide a general framework. Optimization may be necessary depending on the specific substrates and application.
This protocol is suitable for coupling small organic molecules in organic or aqueous/organic solvent mixtures.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., tBuOH/H₂O 1:1, DMSO, DMF)[9]
Procedure:
-
In a reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in H₂O).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in H₂O).
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5-10 mol%.
-
Stir the reaction at room temperature. The reaction is often complete within 1-2 hours but can be left overnight.[6]
-
Work-up: The work-up procedure depends on the product's properties. For many small molecules, the product can be isolated by simple filtration if it precipitates, or by extraction after diluting with water.[3][9] Purification is often achieved by column chromatography.
This protocol is optimized for labeling a biomolecule (e.g., a protein containing an alkyne) with an azide-functionalized cargo (e.g., a fluorescent dye).
Materials:
-
Alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate buffer, avoid TRIS or high chloride concentrations).[5]
-
Azide-functionalized cargo molecule.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O).
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in H₂O).
-
Sodium Ascorbate stock solution (e.g., 100 mM in H₂O, freshly prepared).
-
Aminoguanidine stock solution (optional, scavenger for reactive oxygen species, e.g., 100 mM in H₂O).[5]
Procedure:
-
In a microcentrifuge tube, prepare the solution of the alkyne-functionalized biomolecule at the desired concentration (e.g., 10-50 µM).[5][6]
-
Add the azide-functionalized cargo. A 2 to 10-fold excess over the biomolecule is recommended.[6]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is common.[6] Let this mixture stand for a few minutes.
-
Add the Cu/THPTA premix to the biomolecule solution. Final concentrations are typically 50-250 µM for CuSO₄ and 250-1250 µM for THPTA.[6]
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[5][7]
-
Gently mix the solution by inverting the tube and cap it to minimize oxygen exposure.[5] Incubate at room temperature for 1-2 hours.
-
Purification: The labeled biomolecule can be purified from excess small-molecule reagents using methods like size-exclusion chromatography, dialysis, or molecular weight cutoff filtration.[5][6]
Caption: General experimental workflow for a CuAAC reaction.
Data Presentation: Reagent Concentrations & Conditions
The efficiency of the CuAAC reaction is influenced by the concentrations of reactants and the choice of catalyst components.
Table 1: Typical Reagent Concentrations for Bioconjugation
| Component | Stock Concentration | Final Concentration | Molar Ratio (Typical) | Reference |
|---|---|---|---|---|
| Alkyne-Biomolecule | Varies | 10 - 100 µM | 1 | [5],[6] |
| Azide-Cargo | 5 - 10 mM | 20 - 500 µM | 2 - 10 eq | [6] |
| CuSO₄ | 20 mM | 50 - 250 µM | 0.05 - 0.25 eq (vs. Azide) | [6] |
| Ligand (THPTA) | 50 mM | 250 - 1250 µM | 5 eq (vs. Copper) | [6] |
| Sodium Ascorbate | 100 mM (Fresh) | 2.5 - 5 mM | 50 eq (vs. Copper) | [5],[7] |
| Aminoguanidine | 100 mM | 5 mM | 50 eq (vs. Copper) |[5] |
Table 2: Influence of Reaction Components
| Component | Common Choices | Function / Notes |
|---|---|---|
| Copper Source | CuSO₄ + Ascorbate, CuI, CuBr, Copper wire | CuSO₄ + Ascorbate is most common for in situ generation of Cu(I).[3][9] |
| Reducing Agent | Sodium Ascorbate | Maintains the active Cu(I) catalytic state by reducing Cu(II).[1][10] |
| Ligand | THPTA (water-soluble), TBTA | Accelerates reaction and stabilizes Cu(I), crucial for biocompatibility.[6] |
| Solvent | H₂O, tBuOH/H₂O, DMSO, DMF | Reaction is robust in many solvents; avoid acetonitrile due to Cu(I) coordination.[9] |
| pH | 4 - 12 | Reaction is tolerant of a wide pH range, though pH ~7 is recommended for bioconjugation.[3][5] |
Troubleshooting
Table 3: Common Issues and Solutions in CuAAC Reactions | Problem | Potential Cause(s) | Suggested Solution(s) | Reference | | :--- | :--- | :--- | :--- | | Low or No Yield | Oxidation of Cu(I) catalyst: Insufficient reducing agent or excess oxygen exposure. | Use freshly prepared sodium ascorbate. Cap the reaction vial to limit oxygen.[5] | | | Catalyst sequestration: Buffers (TRIS), thiols, or His-tags on proteins can bind copper. | Avoid TRIS buffers. For His-tagged proteins, use excess copper or add sacrificial metals like Zn(II) or Ni(II).[5][6] | | | Poor reagent quality: Degradation of azide or alkyne. | Verify the integrity of starting materials. | | Biomolecule Damage | Reactive Oxygen Species (ROS): Generated by Cu/ascorbate. | Use a Cu-stabilizing ligand (e.g., THPTA). Add a scavenger like aminoguanidine. Minimize agitation.[5][6][10] | | Slow Reaction | Low reactant concentration: Reaction rate is concentration-dependent. | Increase the concentration of one or both reactants if possible.[5] | | | Inhibitory buffer components: High concentrations (>0.2 M) of chloride can inhibit the reaction. | Use a different buffer system, such as phosphate buffer.[5] |
Safety Precautions
-
Organic Azides: Small organic azides can be explosive, especially those with a low carbon-to-nitrogen (C/N) ratio.[11] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Avoid heating or subjecting azides to shock or friction. For azides with a low C/N ratio (<3), it is recommended to handle them in solution and on a small scale.[11]
-
Copper Salts: Copper salts are toxic and harmful to the environment. Avoid inhalation of dust and contact with skin and eyes. Dispose of copper waste according to institutional guidelines.
-
Exothermic Reaction: At high concentrations of reagents, the CuAAC reaction is highly exothermic (~50 kcal/mol).[5] Capping reactions with high concentrations can be dangerous. For large-scale reactions, ensure adequate heat dissipation.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in the Synthesis of 1,5-Disubstituted Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful and highly regioselective transformation in organic synthesis, providing access to 1,5-disubstituted 1,2,3-triazoles. This reaction serves as a complementary method to the more established copper-catalyzed azide-alkyne cycloaddition (CuAAC), which selectively yields 1,4-disubstituted triazoles.[1][2][3] The ability to selectively synthesize the 1,5-regioisomer is of significant interest in medicinal chemistry and drug development, as the substitution pattern on the triazole ring can profoundly influence the biological activity and pharmacological properties of a molecule.[4]
Ruthenium(II) complexes, particularly those containing the pentamethylcyclopentadienyl ([Cp*RuCl]) fragment, have proven to be the most effective catalysts for this transformation.[1][5][6][7] These catalysts are compatible with a wide range of functional groups and can be employed under relatively mild reaction conditions.[1][2] Notably, unlike CuAAC which is generally limited to terminal alkynes, RuAAC can also accommodate internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles.[1][2][5]
This document provides detailed application notes, experimental protocols, and a summary of reaction parameters for the RuAAC reaction, intended to guide researchers in the successful application of this methodology.
Reaction Mechanism and Logical Workflow
The accepted mechanism for the RuAAC reaction involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[1][3][5][6] This is followed by reductive elimination, which regenerates the catalyst and releases the 1,5-disubstituted triazole product.[1][3][5] The regioselectivity is established during the oxidative coupling step, where the more nucleophilic carbon of the alkyne attacks the terminal, electrophilic nitrogen of the coordinated azide.[5][8]
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books [thieme-connect.de]
- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomolecule Labeling Using Azido-Triazole Probes via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of biomolecules is a cornerstone of modern chemical biology and drug development, enabling the visualization, tracking, and functional analysis of proteins, nucleic acids, and other cellular components. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose.[1][2][3] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of an azide-modified molecule with an alkyne-modified molecule.[1][2] The resulting triazole linkage is stable under physiological conditions.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the labeling of biomolecules using an azido-triazole probe, exemplified by 5-azido-1-methyl-1H-1,2,3-triazole, through CuAAC. While direct experimental data and protocols for the specific use of this compound in biomolecule labeling are not extensively available in the current scientific literature, the principles and procedures outlined here are based on well-established click chemistry methodologies that are broadly applicable to a wide range of azido-containing probes and alkyne-modified biomolecules. The provided protocols are intended as a general guide and may require optimization for specific applications.
Principle of CuAAC-Mediated Biomolecule Labeling
The core of the labeling strategy is the CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a Cu(I) species. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring that covalently links the two molecules.
For biomolecule labeling, the process typically involves two main steps:
-
Metabolic or Enzymatic Incorporation of an Alkyne: A biomolecule of interest (e.g., a protein or nucleic acid) is first modified to contain a terminal alkyne group. This can be achieved through metabolic labeling, where cells are fed with an alkyne-containing biosynthetic precursor (e.g., an amino acid or nucleoside analog), or through direct enzymatic modification.
-
Click Reaction with an Azido-Probe: The alkyne-modified biomolecule is then reacted with an azide-containing probe, such as a fluorophore, biotin, or a drug molecule, functionalized with an azido-triazole moiety. The copper(I) catalyst facilitates the formation of a stable triazole linkage, thus labeling the biomolecule.
Data Presentation
The efficiency of biomolecule labeling via click chemistry can be assessed using various analytical techniques. The following tables provide illustrative quantitative data for typical labeling experiments.
Table 1: Quantitative Analysis of Protein Labeling Efficiency
| Protein Target | Alkyne Amino Acid Analog | Azido-Fluorophore Probe | Labeling Efficiency (%) | Detection Method |
| Recombinant Kinase | Homopropargylglycine (HPG) | This compound-TAMRA | > 90 | In-gel Fluorescence |
| Cellular Proteome | Azidohomoalanine (AHA) | Alkyne-Biotin | 85 ± 5 | Western Blot (Streptavidin) |
| Purified Antibody | Propargyl-Lysine | This compound-FITC | > 95 | Fluorescence Spectroscopy |
Table 2: Quantitative Analysis of Nucleic Acid Labeling Efficiency
| Nucleic Acid | Alkyne Nucleoside Analog | Azido-Biotin Probe | Labeling Efficiency (%) | Detection Method |
| Plasmid DNA | 5-Ethynyl-2'-deoxyuridine (EdU) | This compound-Biotin | > 80 | Southern Blot (Streptavidin) |
| Total Cellular RNA | 5-Ethynyluridine (EU) | Azido-TAMRA | 75 ± 7 | In-gel Fluorescence |
| Synthetic Oligonucleotide | 3'-Propargyl-modified DNA | This compound-Biotin | > 98 | Mass Spectrometry |
Experimental Protocols
The following are detailed protocols for the labeling of proteins and nucleic acids using an azido-triazole probe via CuAAC.
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol describes the labeling of proteins that have been metabolically engineered to contain alkyne groups.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound probe (e.g., conjugated to a fluorophore or biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Protease inhibitors
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the this compound probe in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.
-
-
Prepare Protein Sample:
-
Thaw the cell lysate containing alkyne-modified proteins on ice.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Adjust the protein concentration to 1-2 mg/mL with PBS containing protease inhibitors.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
100 µg of alkyne-modified protein lysate
-
This compound probe to a final concentration of 100 µM.
-
THPTA or TBTA to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 5 mM.
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Analysis:
-
The labeled proteins can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or by Western blot and detection with streptavidin-HRP (for biotin probes).
-
Protocol 2: Labeling of Nucleic Acids in vitro
This protocol describes the labeling of nucleic acids that have been synthesized to contain alkyne modifications.
Materials:
-
Alkyne-modified DNA or RNA (e.g., PCR product with EdU incorporated, or synthetic oligonucleotide with a terminal alkyne)
-
This compound probe (e.g., conjugated to biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
DMSO
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of the this compound-biotin probe in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 20 mM stock solution of THPTA in water.
-
-
Prepare Nucleic Acid Sample:
-
Dissolve the alkyne-modified nucleic acid in TE buffer to a final concentration of 10-50 µM.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of alkyne-modified nucleic acid solution
-
1 µL of 1 mM this compound-biotin probe
-
2 µL of 20 mM THPTA
-
2 µL of 20 mM CuSO₄
-
5 µL of 100 mM sodium ascorbate
-
-
Adjust the final volume to 50 µL with nuclease-free water.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Purification and Analysis:
-
Purify the labeled nucleic acid using a suitable method (e.g., ethanol precipitation or a spin column) to remove unreacted probe and catalyst.
-
The biotin-labeled nucleic acid can be detected by dot blot or Southern/Northern blot using streptavidin-HRP.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for biomolecule labeling using CuAAC.
Caption: Simplified schematic of the CuAAC reaction.
References
- 1. Sequential conjugation methods based on triazole formation and related reactions using azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Peptidomimetics with 1,5-Disubstituted 1,2,3-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidomimetics are essential tools in drug design, offering improved pharmacological properties over natural peptides, such as enhanced stability and oral bioavailability.[1] A key strategy in peptidomimetic design is the replacement of labile amide bonds with stable bioisosteres. The 1,2,3-triazole ring is an excellent amide bond mimic due to its similar size, planarity, and hydrogen bonding capabilities.[2][3] While the 1,4-disubstituted 1,2,3-triazole, synthesized via the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is widely used, the 1,5-disubstituted regioisomer offers a distinct structural scaffold.[3][4]
The 1,5-disubstituted 1,2,3-triazole is considered a bioisostere of a cis-amide bond and can be used to induce constrained conformations like β-turns or hairpins in peptide chains.[3][5] This unique conformational influence makes it a valuable component for probing the bioactive conformations of peptides and developing novel therapeutics.[3] The primary and most regioselective method for synthesizing these structures is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[6][7] These application notes provide an overview of the synthetic strategies and detailed protocols for preparing peptidomimetics incorporating the 1,5-disubstituted 1,2,3-triazole moiety.
Synthetic Strategies for 1,2,3-Triazole Formation
The cycloaddition of an azide and an alkyne can yield two different regioisomers: the 1,4- and the 1,5-disubstituted 1,2,3-triazole. The choice of reaction conditions is critical to selectively obtain the desired isomer. The Huisgen thermal cycloaddition, the original method, is not regioselective and results in a mixture of both 1,4- and 1,5-isomers.[2] For peptidomimetic applications where structural precision is paramount, catalyzed, regioselective reactions are required.
Caption: Comparison of major azide-alkyne cycloaddition pathways.
Data Presentation: Comparison of Synthetic Methods
The selection of the appropriate synthetic method is crucial for obtaining the desired triazole regioisomer. The table below summarizes the key features of the primary cycloaddition reactions.
| Method | Catalyst/Condition | Regioselectivity | Key Features | Citations |
| Thermal Huisgen Cycloaddition | Heat (e.g., reflux in toluene) | None | Produces a mixture of 1,4- and 1,5-isomers; often requires high temperatures. | [2] |
| Cu-catalyzed (CuAAC) | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | Exclusive to 1,4-isomer | Highly efficient "click" reaction; mild conditions; wide substrate scope. | [2][5] |
| Ru-catalyzed (RuAAC) | Ru(II) complex (e.g., Cp*RuCl(COD)) | Exclusive to 1,5-isomer | The method of choice for 1,5-disubstituted triazoles; tolerates internal alkynes. | [4][6][7] |
Experimental Protocols
The following section provides a detailed, generalized protocol for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst, based on established procedures.[6][7] This can be adapted for the synthesis of triazole-containing amino acid building blocks for subsequent incorporation into peptides via solid-phase peptide synthesis (SPPS).[7]
Caption: General experimental workflow for RuAAC synthesis.
Protocol 1: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole
This protocol is adapted from a verified Organic Syntheses procedure and serves as a representative example of the RuAAC reaction.[6]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)]
-
1,2-Dichloroethane (DCE), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Inert gas line (Argon or Nitrogen)
-
Oil bath
-
Rotary evaporator
Procedure:
-
To a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar, add benzyl azide (10.0 g, 0.075 mol).[6]
-
Seal the flask with septa and purge with argon for 10-15 minutes. An inert atmosphere is crucial as the RuAAC reaction can be sensitive to atmospheric oxygen.[6]
-
Add 150 mL of anhydrous 1,2-dichloroethane (DCE) via syringe, followed by phenylacetylene (8.06 g, 0.0789 mol).[6]
-
Place the flask in a pre-heated oil bath at 45 °C and allow the solution to stir for five minutes.[6]
-
In a separate vial, dissolve the ruthenium catalyst, Cp*RuCl(COD) (285 mg, 0.752 mmol), in 3 mL of DCE. Add this catalyst solution to the reaction flask via syringe.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,5-disubstituted triazole product.
Data Presentation: Examples of RuAAC Synthesis
The RuAAC reaction is versatile and has been applied to a wide range of substrates, including those derived from natural amino acids, to create chiral building blocks.
| Alkyne Substrate | Azide Substrate | Ru-Catalyst (mol%) | Solvent | Conditions | Yield (%) | Citation |
| Phenylacetylene | Benzyl azide | CpRuCl(COD) (1) | DCE | 45 °C | 93 | [6] |
| (R)-Boc-propargylglycine methyl ester | (S)-N₃-Ala-OMe | CpRuCl(COD) (4) | Toluene | 100 °C, 18 h | 79 | [4] |
| Propargyl alcohol | Benzyl azide | [CpRuCl]₄ (2.5) | THF | 60 °C, 4 h | 98 | [7] |
| 1-Hexyne | Benzyl azide | CpRuCl(NBD) (1) | Benzene | 80 °C, 2 h | 94 | [7] |
| Methyl propiolate | Benzyl azide | Cp*RuCl(PPh₃)₂ (5) | Benzene | 60 °C, 1 h | 98 | [7] |
The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles via the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for creating novel peptidomimetics.[3] These triazole moieties serve as effective cis-amide bond bioisosteres, enabling the design of peptide analogues with constrained conformations, enhanced proteolytic stability, and potentially improved pharmacological profiles.[2][3] The protocols and data presented here offer a practical guide for researchers in medicinal chemistry and drug discovery to utilize this versatile reaction in the development of next-generation peptide-based therapeutics.
References
- 1. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [flore.unifi.it]
- 2. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00168F [pubs.rsc.org]
- 5. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-azido-1-methyl-1H-1,2,3-triazole as a Synthon for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-azido-1-methyl-1H-1,2,3-triazole is a versatile and highly reactive synthon with significant potential in the synthesis of a wide array of novel heterocyclic compounds. The presence of the energetic azido group on the triazole ring opens up numerous possibilities for cycloaddition reactions, ring-chain tautomerism, and the formation of fused heterocyclic systems. These resulting compounds are of great interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties associated with triazole-containing molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in heterocyclic synthesis.
Proposed Synthesis of this compound
Logical Workflow for the Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is adapted from the synthesis of analogous azido-triazoles.
Step 1: Synthesis of 5-amino-1-methyl-1H-1,2,3-triazole (Hypothetical)
A plausible route to 5-amino-1-methyl-1H-1,2,3-triazole could involve a multi-step synthesis starting from readily available precursors, potentially culminating in a cyclization reaction to form the triazole ring. General methods for the synthesis of 5-amino-1,2,3-triazoles often involve the reaction of nitriles with azides.[1]
Step 2: Diazotization and Azidation
-
Diazotization:
-
Suspend the synthesized 5-amino-1-methyl-1H-1,2,3-triazole in a solution of sulfuric acid in water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution at room temperature for 1 hour.
-
-
Azidation:
-
To the cooled diazonium salt solution, add a solution of sodium azide in water in small portions.
-
Stir the reaction mixture for an additional 30 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.
-
Applications of this compound as a Synthon
The azido group at the 5-position of the triazole ring is a versatile functional group that can participate in various reactions to construct more complex heterocyclic systems.
Synthesis of Fused Triazolo-Heterocycles via Intramolecular Cyclization
A powerful application of azido-triazoles is in the synthesis of fused heterocyclic systems. This can be achieved through a sequence of reactions starting from the corresponding 5-amino-triazole. The amino group can be converted to an iodo group, which then undergoes an intramolecular palladium-catalyzed cyclization.[2]
Logical Workflow for Fused Heterocycle Synthesis
Caption: Pathway to fused triazolo-heterocycles from 5-amino-1-methyl-1H-1,2,3-triazole.
Protocol 2: Synthesis of a Fused Triazolo-Pyridazine
This protocol is a representative example based on the synthesis of similar fused systems.
-
Synthesis of 5-iodo-1-methyl-1H-1,2,3-triazole:
-
Starting from 5-amino-1-methyl-1H-1,2,3-triazole, perform a Sandmeyer-type reaction using sodium nitrite in the presence of an iodide source (e.g., potassium iodide).
-
-
Palladium-Catalyzed Intramolecular Cyclization:
-
Couple the 5-iodo-1-methyl-1H-1,2,3-triazole with a suitable N-allyl-substituted amine or a terminal alkyne via a palladium-catalyzed cross-coupling reaction to introduce the cyclization partner.
-
Subject the resulting precursor to an intramolecular Heck or Sonogashira cyclization using a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., PPh3) in a solvent like DMF or acetonitrile at elevated temperatures.
-
Purify the resulting fused triazolo-pyridazine by column chromatography.
-
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-iodo-1,2,3-triazole derivative | N-allyl-amine derivative | Fused triazolo-pyridazine | Pd(OAc)2, PPh3 | DMF | 100 | 12 | 70-90 | [2] |
| 5-iodo-1,2,3-triazole derivative | Terminal alkyne | Fused triazolo-pyridine | PdCl2(PPh3)2, CuI | Et3N | 80 | 8 | 65-85 | [2] |
Ring-Chain Tautomerism and Cycloaddition Reactions
5-azido-1,2,3-triazoles can exist in equilibrium with their fused tetrazole tautomers. This equilibrium opens up the possibility for the tetrazole to act as an azide surrogate in [3+2] cycloaddition reactions, particularly with electron-rich dienophiles, to form novel heterocyclic systems.[3]
Logical Workflow for Cycloaddition via Tetrazole Tautomer
Caption: Cycloaddition reaction of the fused tetrazole tautomer of this compound.
Protocol 3: Copper-Catalyzed Cycloaddition with an Alkyne
This protocol is based on the reactivity of similar fused tetrazoles as azide surrogates in click chemistry.[3]
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound and a terminal alkyne (e.g., phenylacetylene) in a suitable solvent such as a mixture of t-butanol and water.
-
Add a copper(I) catalyst, which can be generated in situ from CuSO4·5H2O and a reducing agent like sodium ascorbate.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-heterocycle-substituted 1,2,3-triazole.
-
| Azide Synthon | Dienophile | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fused Pyridotetrazole | Phenylacetylene | 1-(pyridin-2-yl)-4-phenyl-1H-1,2,3-triazole | CuSO4, Na-ascorbate | tBuOH/H2O | RT | 12 | 95 | [3] |
| Fused Quinolinotetrazole | Ethyl propiolate | Ethyl 1-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxylate | CuSO4, Na-ascorbate | tBuOH/H2O | RT | 12 | 92 | [3] |
Conclusion
This compound represents a highly promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to undergo transformations leading to fused ring systems and to participate in cycloaddition reactions via its tetrazole tautomer makes it a valuable tool for synthetic chemists. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this synthon in the development of novel molecules for applications in drug discovery and materials science. Further investigation into the reactivity of this compound is warranted to uncover new synthetic pathways and to expand the library of accessible heterocyclic structures.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Energetic Azido Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Energetic azido compounds are a versatile class of molecules widely utilized in research and development, particularly in the fields of bioconjugation ("click chemistry"), medicinal chemistry, and materials science. The high nitrogen content of the azide functional group (-N₃) renders these compounds energetic, meaning they can release a significant amount of energy upon decomposition. This property, while synthetically useful, also presents significant safety hazards if not handled and stored correctly. This document provides detailed application notes and protocols to ensure the safe handling, storage, and use of energetic azido compounds in a laboratory setting.
Hazard Assessment and Stability of Azido Compounds
The stability of organic azides is highly dependent on their molecular structure. A primary assessment of the potential hazards associated with a novel or unfamiliar azido compound should be conducted before its synthesis or use. Key factors to consider include:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon to nitrogen atoms generally indicates greater stability. Azides with a low C/N ratio are often highly energetic and may be prone to explosive decomposition.[1]
-
The "Rule of Six": This rule suggests that having at least six carbon atoms (or other non-energetic atoms of similar size) for each energetic functional group (e.g., azide, nitro, peroxide) can significantly dilute the energetic nature of the molecule, rendering it safer to handle.[1]
-
Molecular Weight: Low molecular weight azides tend to be more volatile and hazardous.
-
Presence of Other Energetic Groups: The presence of other "explosophores" such as nitro, nitramine, or peroxide groups in the same molecule can dramatically increase its energetic properties and sensitivity.[1]
-
Physical State: Solid azides, particularly crystalline ones, can be more sensitive to shock and friction than those in solution.
Incompatible Materials
Azido compounds can react violently with a range of common laboratory reagents. Strict avoidance of these materials is crucial to prevent the formation of highly sensitive and explosive byproducts.
-
Heavy Metals: Contact with heavy metals such as copper, lead, silver, mercury, and their salts can form extremely shock-sensitive heavy metal azides.[2]
-
Strong Acids: Reaction with strong acids produces hydrazoic acid (HN₃), which is highly toxic and explosive.[2]
-
Strong Oxidizing and Reducing Agents: Can lead to rapid and uncontrolled decomposition.
-
Halogenated Solvents: Solvents like dichloromethane and chloroform should be avoided as they can form dangerously explosive diazidomethane and triazidomethane.[3]
Quantitative Data on Azido Compound Stability
The following table summarizes key stability data for a selection of common azido compounds. This information should be used as a guide for risk assessment and procedural planning.
| Compound Name | Molecular Formula | Decomposition Temperature (°C) | Impact Sensitivity (J) | Heat of Formation (kJ/mol) |
| Tosyl Azide | C₇H₇N₃O₂S | ~120[3][4] | 4.9 (50 kg·cm)[3] | - |
| Benzyl Azide | C₇H₇N₃ | ~615 (gas-phase pyrolysis)[5] | Heat-sensitive explosive[6] | - |
| 2-Azidoethanol | C₂H₅N₃O | - | >40[7] | - |
| 4-Azido-3,5-dinitropyrazole Ammonium Salt | C₃H₃N₇O₄ | 173[8] | 14[8] | - |
| 4-Azido-3,5-dinitropyrazole Hydroxylammonium Salt | C₃H₄N₈O₅ | - | <2.5[8] | - |
| 1-(azidomethyl)-3-nitropyrazole | C₄H₄N₆O₂ | 158[9] | 15[9] | 400.4[9] |
| 1-(2-azidoethyl)-3-nitropyrazole | C₅H₆N₆O₂ | 198[9] | >40[9] | 385.9[9] |
Note: Decomposition temperatures and impact sensitivity can vary depending on the experimental conditions (e.g., heating rate, sample purity, confinement).
Experimental Protocols
General Safety Precautions for All Procedures
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
-
Engineering Controls: All work with energetic azido compounds must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield should be used for all reactions, especially when working with new compounds or on a larger scale.
-
Scale: Always start with small-scale reactions (milligram to low gram scale) to assess the behavior of the reaction before scaling up.
-
Work Area: Keep the work area clean and free of clutter. Avoid using metal spatulas or stir bars; use plastic, Teflon-coated, or ceramic alternatives. Do not use glassware with ground glass joints if possible, as friction can be an ignition source.
-
Storage: Store azido compounds in a cool, dark, and well-ventilated area, away from incompatible materials. Short-term storage in a refrigerator or freezer is recommended for many organic azides.
Synthesis Protocols
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMSO.
-
Slowly add benzyl bromide to the stirred solution at room temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent under reduced pressure to yield benzyl azide as a colorless oil.
Safety Note: Benzyl azide is a heat-sensitive explosive.[6] Avoid heating the compound, and handle with all necessary safety precautions.
Materials:
-
2-Bromoethanol
-
Sodium azide (NaN₃)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, dissolve sodium azide in water.
-
Add 2-bromoethanol to the solution.
-
Heat the mixture to 80°C and stir overnight.[10]
-
Cool the reaction mixture and extract with diethyl ether.[10]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[10]
-
Filter and remove the solvent under reduced pressure to obtain 2-azidoethanol as a light yellow oil.[10]
Safety Note: 2-Azidoethanol is a potentially explosive compound.[10] Handle with care and avoid exposure to heat or shock.
Materials:
-
Tosyl chloride
-
Sodium azide (NaN₃)
-
Aqueous acetone
Procedure:
-
Dissolve tosyl chloride in acetone.
-
In a separate flask, dissolve sodium azide in water.
-
Cool the sodium azide solution in an ice bath.
-
Slowly add the tosyl chloride solution to the cooled sodium azide solution with vigorous stirring.
-
Continue stirring in the ice bath for a few hours.
-
The product, tosyl azide, will separate as an oil or solid.
-
Carefully decant the aqueous layer and wash the product with cold water.
Safety Note: Tosyl azide is a heat and shock-sensitive explosive.[3][4] It should be prepared and used with extreme caution. The initial temperature of explosive decomposition is approximately 120°C.[4]
Materials:
-
1-Adamantanol
-
Sodium azide (NaN₃)
-
Sulfuric acid
Procedure:
-
Carefully add 1-adamantanol to concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add sodium azide in portions to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain 1-azidoadamantane.
Safety Note: This procedure involves the use of concentrated sulfuric acid and sodium azide, which can generate highly toxic and explosive hydrazoic acid. This reaction must be performed with extreme caution in a well-ventilated fume hood.
Common Reactions with Azido Compounds
Materials:
-
Azido compound
-
Alkyne compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Suitable solvent (e.g., water, t-butanol, or a mixture)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Work up the reaction as appropriate for the specific product.
Safety Note: While generally a safe and robust reaction, care should be taken to avoid exposure to the copper catalyst. The azide starting material should be handled with the precautions outlined in this document.
Materials:
-
Azido compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the azido compound in THF.
-
Add triphenylphosphine to the solution at room temperature.
-
Add water to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 65°C) and stir for several hours.[5]
-
Cool the reaction to room temperature and proceed with the desired workup or subsequent reaction steps.[5]
Safety Note: The Staudinger reaction itself is generally safe, but the azide starting material must be handled with appropriate care. The reaction involves the evolution of nitrogen gas, so it should be performed in a well-ventilated area with a proper vent.
Materials:
-
Acyl azide
-
Inert solvent (e.g., toluene, benzene)
-
Nucleophile (e.g., water, alcohol, amine)
Procedure:
-
Dissolve the acyl azide in an inert solvent.
-
Heat the solution to induce the rearrangement of the acyl azide to an isocyanate, with the evolution of nitrogen gas.
-
Add the desired nucleophile to the reaction mixture to trap the isocyanate, forming a primary amine, carbamate, or urea derivative.
-
Work up the reaction to isolate the final product.
Safety Note: The Curtius rearrangement involves heating an acyl azide, which can be explosive.[11] This reaction should only be performed on a small scale with appropriate safety measures, including a blast shield and a robust understanding of the thermal stability of the specific acyl azide being used. Whenever possible, in situ generation of the acyl azide followed by immediate rearrangement without isolation is the safest approach.[11]
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with a non-reactive absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency personnel.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure.
-
-
Decomposition/Explosion: In the event of a fire or explosion, evacuate the area immediately and alert emergency responders.
Waste Disposal
-
Azide-containing waste must be collected in a dedicated, clearly labeled waste container.
-
Never mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.
-
Do not dispose of azide solutions down the drain, as they can react with metal pipes to form explosive metal azides.
-
Follow all institutional and local regulations for the disposal of energetic and hazardous materials.
Visualized Workflows
Risk Assessment Workflow for Handling Energetic Azido Compounds
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. DSpace [cora.ucc.ie]
- 4. Tosyl azide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BENZYL AZIDE | 622-79-7 [chemicalbook.com]
- 7. 2-Azidoethanol | 1517-05-1 [chemicalbook.com]
- 8. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]
- 9. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1,2,3-Triazole Reaction Products
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely utilized reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1] Reactions involving starting materials like 5-azido-1-methyl-1H-1,2,3-triazole produce complex heterocyclic products that are of significant interest in medicinal chemistry and materials science.[2] The efficacy and safety of these compounds in downstream applications, particularly in drug development, are critically dependent on their purity. Therefore, robust and efficient purification strategies are essential to remove unreacted starting materials, catalysts, byproducts, and solvents.
These application notes provide detailed protocols and workflows for the most common and effective techniques used to purify the products of 1,2,3-triazole synthesis reactions: liquid-liquid extraction, column chromatography, and recrystallization.
Data Presentation: Comparison of Purification Techniques
The choice of purification method depends on the scale of the reaction, the physicochemical properties of the product (e.g., polarity, crystallinity), and the nature of the impurities. The following tables summarize quantitative data associated with common purification techniques for 1,2,3-triazole derivatives.
Table 1: Liquid-Liquid Extraction Parameters
| Reaction Solvent | Extraction Solvent | Wash Solution | Purpose | Reference |
| DMSO | Ethyl Acetate (EtOAc) | Brine (sat. NaCl) | To remove the high-boiling point DMSO solvent and water-soluble impurities. | [3] |
| DMF | Dichloromethane (DCM) | Water | To remove the DMF solvent and inorganic salts. | [4] |
| Water/t-Butanol | Ethyl Acetate (EtOAc) | Water | To extract the triazole product from the aqueous reaction medium. | [5] |
Table 2: Column Chromatography Conditions for Triazole Derivatives
| Product Type | Stationary Phase | Mobile Phase / Eluent | Purity/Yield | Reference |
| 5-Methyl-1,2,3-triazoles | Silica Gel | MeOH/DCM/AcOH (90:10:0.1) | Not specified | [6] |
| N-substituted maleimide | Silica Gel | Ethanol/Water mixture | Not specified | [7] |
| Triazole Derivative Metabolites | Aquasil C18 Column (HPLC) | Water + 0.5% Acetic Acid / Methanol + 0.5% Acetic Acid | LOQ of 0.01 mg/kg | [8] |
| 1,2,4-Triazole | Coresep 100 (Mixed-Mode HPLC) | ACN/water/TFA | Not specified | [9] |
Table 3: Recrystallization Solvents and Reported Yields
| Product Type | Recrystallization Solvent | Yield | Reference |
| 4-(5-Methyl-1H-1,2,3-triazol-1-yl) benzoic acid | Ethanol | 82% | [10] |
| N-Rich Triazole Compounds | Ethanol | Not specified | [11] |
| 1,2,5,6-Di-o-isopropylidene derivative | Methanol | 84% | [12] |
| Chromen-4-one triazole derivative | Alcohol | 76% | [10] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: General Post-Reaction Workup using Liquid-Liquid Extraction
This protocol is designed for the initial purification of a crude reaction mixture to remove catalysts and highly polar or non-polar impurities before fine purification. It is particularly useful for reactions conducted in polar aprotic solvents like DMSO or DMF.[3][4]
Materials:
-
Crude reaction mixture
-
Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Wash solution (e.g., Deionized Water, Brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Quenching: If necessary, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water or a saturated aqueous solution of NH₄Cl.
-
Dilution: Transfer the quenched mixture to a separatory funnel and dilute with an appropriate organic extraction solvent (e.g., Ethyl Acetate).[3]
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain the lower aqueous layer. If the product is suspected to be in the aqueous layer, this layer can be saved for further extraction.[3]
-
Washing: Wash the remaining organic layer sequentially with deionized water and then brine. Each wash helps remove residual high-boiling solvents (like DMSO) and water-soluble impurities.[3] Perform each wash by adding the solution, shaking, allowing layers to separate, and draining the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄) for 15-20 minutes to remove residual water.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude product, which can then be subjected to further purification.[4]
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the most common method for purifying triazole products with high purity. The choice of solvent system is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[6]
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., a mixture of a non-polar solvent like hexanes or DCM and a polar solvent like ethyl acetate or methanol)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Methodology:
-
Solvent System Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate using various solvent systems to find a mixture that provides good separation and a retention factor (Rf) of ~0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Add the mobile phase to the column and apply pressure (flash chromatography) to push the solvent through. The components will separate based on their affinity for the silica gel.
-
Fraction Collection: Collect the eluent in a series of fractions using test tubes or vials.
-
Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,2,3-triazole product.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid, crystalline triazole products. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain dissolved.[11][12]
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., Ethanol, Methanol, Acetonitrile)[11][12]
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Ice bath
Methodology:
-
Solvent Selection: Choose a solvent in which the triazole product is sparingly soluble at room temperature but highly soluble when hot. Test small batches with different solvents to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, which often leads to larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent. The purity can be confirmed by measuring the melting point.[10]
Mandatory Visualizations: Purification Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: General workflow for post-reaction workup and purification.
Caption: Step-by-step workflow for flash column chromatography.
Caption: Step-by-step workflow for purification via recrystallization.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. daspsrl.it [daspsrl.it]
- 9. helixchrom.com [helixchrom.com]
- 10. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Scale-Up Synthesis of 1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 1,2,3-triazole derivatives. The focus is on transitioning from laboratory-scale reactions to larger, more industrially relevant production, with a strong emphasis on safety, efficiency, and sustainability.
Introduction to 1,2,3-Triazole Synthesis and "Click Chemistry"
The 1,2,3-triazole moiety is a critical structural motif in a wide range of biologically active compounds, including approved drugs such as the anticonvulsant Rufinamide and the antibiotic Tazobactam.[1][2][3] The surge in interest in this heterocycle is largely due to the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[4][5][] Click chemistry describes a class of reactions that are high-yielding, wide in scope, create easily removable byproducts, are stereospecific, and simple to perform under benign conditions.[4][7]
The cornerstone of click chemistry for 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[8][9][10] While the thermal reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides exclusively the 1,4-disubstituted product.[10][11] This high regioselectivity and reliability make CuAAC a premier example of a click reaction and a favored method for pharmaceutical and materials science applications.[10][12]
Key Considerations for Scale-Up Synthesis
Scaling up the synthesis of 1,2,3-triazoles from the lab bench to pilot or industrial scale presents several challenges that must be carefully addressed.
Safety: A Paramount Concern with Azide Chemistry
The use of organic azides, particularly on a large scale, requires stringent safety protocols due to their potential instability and the hazardous nature of related compounds.
-
Hydrazoic Acid (HN₃): The combination of azide salts (like sodium azide) with acids can generate hydrazoic acid, which is highly toxic, volatile, and explosive.[13][14][15] It is crucial to avoid acidic conditions where HN₃ can be formed and accumulate. If unavoidable, maintaining a continuous nitrogen purge and keeping the apparatus temperature above 37°C can prevent its condensation.[13]
-
Heavy Metal Azides: Azides can react with heavy metals (e.g., lead, copper) to form highly shock-sensitive and explosive metal azide salts.[15][16] Care must be taken to avoid contact with incompatible metals.
-
Halogenated Solvents: The use of halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) with sodium azide is strongly discouraged as it can lead to the formation of highly explosive diazidomethane and triazidomethane.[15][16]
-
Thermal Stability: Organic azides can be thermally unstable and decompose explosively.[15] A general rule of thumb for manipulable organic azides is that the number of nitrogen atoms should not exceed the number of carbon atoms, and the ratio (NC + NO) / NN should be ≥ 3.[16]
-
Continuous Flow Chemistry: Continuous flow synthesis is an increasingly adopted strategy to mitigate safety risks.[17][18] By performing the reaction in a small volume within a tubing reactor, the amount of hazardous material at any given moment is minimized. This also allows for better control over reaction exotherms.[19]
Choice of Synthetic Route for Scalability
While numerous methods exist for synthesizing 1,2,3-triazoles, not all are suitable for large-scale production.
-
CuAAC: This remains the most widely used method due to its efficiency and regioselectivity. For scale-up, heterogeneous copper catalysts (e.g., copper-on-charcoal) are advantageous as they can be easily recovered and reused, simplifying product purification.[1][17]
-
Continuous Flow Synthesis: This approach offers excellent control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and high yields.[17][20][21] It has been successfully applied to the gram-scale production of 1,2,3-triazole derivatives, including the active pharmaceutical ingredient (API) Rufinamide.[1][20]
-
One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials react in a single vessel to form the final product, are highly atom-economical and can reduce processing time and waste, making them attractive for large-scale synthesis.[3][22]
-
Green Chemistry Approaches: The use of environmentally benign solvents like water, glycerol, or deep eutectic solvents is gaining traction to reduce the environmental impact of the synthesis.[[“]][24] Microwave-assisted synthesis in the absence of solvents is another green alternative.[24]
Catalyst Selection and Optimization
The choice of catalyst is critical for an efficient and cost-effective large-scale process.
-
Copper Catalysts: Copper(I) is the active catalytic species in CuAAC. It can be generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) or used directly as copper(I) salts (e.g., CuI, CuBr).[11] For large-scale applications, heterogeneous catalysts like copper-on-charcoal or magnetic nanoparticle-supported copper are preferred for their ease of separation and recyclability.[17][25]
-
Catalyst Loading: Optimizing the catalyst loading is crucial to minimize costs and reduce potential metal contamination in the final product. Catalyst loadings as low as 0.5 mol% have been reported to be effective.[26]
-
Ruthenium Catalysts: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative that typically yields the 1,5-disubstituted 1,2,3-triazole, offering a complementary regioselectivity to CuAAC.
Solvent Selection and Purification Strategies
The choice of solvent and the purification method are key to achieving a high-purity product in a scalable and economical manner.
-
Solvents: The ideal solvent should be readily available, inexpensive, non-toxic, and allow for easy product isolation. Green solvents like water, ethanol, and glycerol are increasingly being used.[[“]] Dichloromethane (DCM) has been used in flow synthesis, but its compatibility with azides must be carefully evaluated.[2]
-
Purification: A major advantage of "click chemistry" is the high yield and purity of the products, often eliminating the need for chromatographic purification.[4] For large-scale production, purification methods like crystallization, precipitation, and extraction are preferred over chromatography. Simple work-up procedures are highly desirable.[2][26]
Experimental Protocols and Data
General Protocol for Batch CuAAC Synthesis
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the alkyne (1.0 eq), the organic azide (1.0 eq), and a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be purified by recrystallization.
Protocol for Continuous Flow Synthesis of 1,4-Disubstituted-1H-1,2,3-Triazoles
This protocol is based on a published procedure for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole using a heterogeneous catalyst.[17]
-
System Setup: A continuous flow system consisting of two syringe pumps, a T-mixer, a heated column reactor packed with a heterogeneous catalyst (e.g., 860 mg of copper-on-charcoal), and a back-pressure regulator is assembled.
-
Reagent Preparation: Prepare a 0.1 M solution of the azide (e.g., phenyl azide) in a suitable solvent (e.g., DCM) and a 0.13 M solution of the alkyne (e.g., phenylacetylene) in the same solvent.
-
Reaction Execution: Pump the two reagent solutions at equal flow rates into the T-mixer, and then pass the combined stream through the heated catalytic column (e.g., at 110 °C). The residence time is controlled by the total flow rate (e.g., a residence time of ~129 seconds).
-
Product Collection and Isolation: The product stream exiting the reactor is collected. The solvent is removed under reduced pressure to yield the crude product. Purification can often be achieved by simple washing or recrystallization, avoiding the need for chromatography.
Quantitative Data from Scale-Up Examples
The following tables summarize quantitative data from various published studies on the synthesis of 1,2,3-triazole derivatives, illustrating the efficiency of different methods.
Table 1: Batch Synthesis of 1,2,3-Triazole Derivatives
| Product | Starting Materials | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-hydroxymethyl-2H-1,2,3-triazoles | Terminal alkyne, NaN₃, formaldehyde | Copper | 1,4-dioxane | RT | - | 67-95 | [3][22] |
| 1,5-disubstituted-1,2,3-triazoles | Aryl azides, cinnamic acid | Cu(OTf)₂ | DMF | 115 | - | ~80 | [3] |
| 1,4-diaryl-1,2,3-triazoles | N-tosylhydrazones, anilines | I₂/TBPB | - | - | - | up to 89 | [22] |
| N-substituted-1,2,3-triazoles | α,α-dichlorotoluene sulfonyl hydrazone, primary amine | DIPEA | Ethanol | - | - | ~80 | [3][22] |
Table 2: Continuous Flow Synthesis of 1,2,3-Triazole Derivatives
| Product | Starting Materials | Catalyst | Solvent | Temp (°C) | Residence Time | Scale | Yield (%) | Reference |
| 1,4-diphenyl-1H-1,2,3-triazole | Phenyl azide, Phenylacetylene | Copper-on-charcoal | DCM | 110 | ~129 s | 17.3 mmol | 96.2 | [2][17] |
| Rufinamide | - | Copper-on-charcoal | - | - | - | - | 95.6 | [1][2] |
| N-sulfonyl-1,2,3-triazoles | Sulfonyl azides, alkynes | CuTC (2.5 mol%) | - | 75 | 13.09 min | 5.4 mmol | 92-98 | [21] |
| β-aminocyclohexanecarboxylic acid derivatives | Azido-β-amino acid derivatives, alkynes | Copper powder | CH₂Cl₂ | RT or 100 | - | ~100 mg | >96 | [20] |
Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Workflow for Continuous Flow Synthesis
Caption: A schematic representation of a typical continuous flow synthesis setup.
Role of 1,2,3-Triazoles in Drug Discovery
Caption: The central role of 1,2,3-triazoles synthesized via click chemistry in the drug discovery pipeline.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 17. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. BJOC - Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production [beilstein-journals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 23. Review Article On The Synthesis Of 1,2,3-triazole Using Green Solvents - Consensus Academic Search Engine [consensus.app]
- 24. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. 1,2,3-Triazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pharmacologically Active Compounds Using an Azido-Triazole Scaffold
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction's reliability, broad functional group tolerance, and mild reaction conditions have made it a powerful tool in drug discovery for creating libraries of diverse molecular structures.
While the focus of this document is the application of 5-azido-1-methyl-1H-1,2,3-triazole, an extensive search of scientific literature did not yield specific examples of its use in the synthesis of pharmacologically active compounds with reported biological data. Therefore, the following application notes and protocols are presented as a representative guide for the use of a generic azido-triazole scaffold in the synthesis of potential drug candidates via the CuAAC reaction, based on established methodologies for analogous compounds.
Application Notes
The 1,2,3-triazole ring serves as a rigid and stable linker, connecting two or more molecular fragments to generate novel compounds with potential therapeutic activities. The nitrogen-rich heterocycle is generally resistant to metabolic degradation, hydrolysis, oxidation, and reduction, contributing to improved pharmacokinetic profiles of drug candidates.
The CuAAC reaction is the most widely employed method for the synthesis of these compounds, offering high yields and excellent regioselectivity for the 1,4-disubstituted isomer. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Compounds incorporating the 1,2,3-triazole scaffold have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: Triazole-containing compounds have shown potent cytotoxic activity against various cancer cell lines.
-
Antimicrobial: The triazole moiety is a key feature in many antifungal and antibacterial agents.
-
Antiviral: Several triazole derivatives have been investigated as potential antiviral therapies.
-
Anti-inflammatory and Analgesic: This class of compounds has also been explored for its anti-inflammatory and pain-relieving properties.
Data Presentation
The following table provides an illustrative example of how quantitative data for a series of newly synthesized triazole derivatives would be presented. The data is hypothetical and serves to demonstrate the type of information that would be collected and organized for comparative analysis.
| Compound ID | Alkyne Precursor | Yield (%) | Purity (%) (HPLC) | IC₅₀ (µM) vs. Cancer Cell Line A | IC₅₀ (µM) vs. Cancer Cell Line B |
| AZT-001 | Propargyl alcohol | 85 | >98 | 15.2 | 22.5 |
| AZT-002 | Phenylacetylene | 92 | >99 | 8.7 | 12.1 |
| AZT-003 | 4-Ethynyltoluene | 88 | >98 | 5.4 | 9.8 |
| AZT-004 | 1-Heptyne | 79 | >97 | 25.1 | 35.7 |
| AZT-005 | 3-Butyn-1-ol | 82 | >98 | 18.9 | 28.3 |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.
Materials:
-
Azide (e.g., a functionalized azido-triazole) (1.0 eq)
-
Terminal alkyne (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)
-
Sodium ascorbate (0.05 - 0.2 eq)
-
Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvents like THF, DMF, or DMSO.
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (optional, for sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography (if required)
Procedure:
-
To a round-bottom flask, add the azide (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq).
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.5 M).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary to afford the pure 1,4-disubstituted 1,2,3-triazole.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and screening.
One-Pot Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below describe two distinct and effective methods: a solvent-free mechanochemical approach using ball-milling and a copper-catalyzed reaction for the synthesis of 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles.
Introduction
The 1,2,3-triazole core is a key structural motif in a wide array of pharmaceuticals and biologically active molecules. The ability to introduce substituents at the 1, 4, and 5 positions of the triazole ring in a controlled manner is crucial for modulating their physicochemical properties and biological targets. One-pot, multi-component reactions are highly sought after in synthetic chemistry as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by avoiding the isolation of intermediates.
This application note presents two robust one-pot methodologies for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, providing researchers with practical and detailed procedures for their implementation in the laboratory.
Protocol 1: Solvent-Free One-Pot Synthesis via Ball-Milling
This protocol is based on the work of Hosseinzadeh et al. and describes a green and efficient three-component reaction of aryl boronic acids, sodium azide, and active methylene compounds under solvent-free ball-milling conditions.[1][2][3][4] This method offers high yields, short reaction times, and a simple work-up procedure.[1][3]
Experimental Protocol
General Procedure:
-
To a 10 mL stainless steel grinding jar, add aryl boronic acid (1.0 mmol), sodium azide (1.2 mmol), active methylene compound (1.0 mmol), copper(I) iodide (0.1 mmol), DBU (1.0 mmol), and basic alumina (200 mg).
-
Add two stainless steel balls (10 mm diameter) to the jar.
-
The jar is then placed in a planetary ball mill and milled at 550 rpm for the specified time (see Table 1).
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (n-hexane/ethyl acetate) to afford the desired 1,4,5-trisubstituted 1,2,3-triazole.
Data Presentation
Table 1: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Ball-Milling [1]
| Entry | Aryl Boronic Acid | Active Methylene Compound | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Ethyl acetoacetate | Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | 60 | 95 |
| 2 | m-Tolylboronic acid | Ethyl acetoacetate | Ethyl 5-methyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate | 70 | 90 |
| 3 | 4-Chlorophenylboronic acid | Ethyl acetoacetate | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | 60 | 92 |
| 4 | Phenylboronic acid | Acetylacetone | 1-(1-Phenyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 75 | 88 |
| 5 | Phenylboronic acid | Malononitrile | 1-Phenyl-1H-1,2,3-triazole-4,5-dicarbonitrile | 80 | 85 |
| 6 | 4-Methoxyphenylboronic acid | Ethyl cyanoacetate | Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | 70 | 94 |
| 7 | Naphthalen-2-ylboronic acid | Ethyl cyanoacetate | Ethyl 5-amino-1-(naphthalen-2-yl)-1H-1,2,3-triazole-4-carboxylate | 75 | 90 |
Logical Workflow
Caption: Workflow for the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via ball-milling.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of 5-Iodo-1,4,5-trisubstituted-1,2,3-triazoles
This protocol is based on the work of Wu et al. and describes a regiospecific copper(I)-catalyzed one-pot reaction of fluoroalkyl azides, terminal alkynes, and an electrophilic iodine source to yield 5-iodo-1,4-disubstituted-1,2,3-triazoles.[5][6] These iodinated triazoles are valuable intermediates for further functionalization.[5][6]
Experimental Protocol
General Procedure:
-
To a stirred solution of a terminal alkyne (1.2 mmol) and a fluoroalkyl azide (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add copper(I) iodide (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of iodine monochloride (ICl) (1.5 mmol) in anhydrous THF (5 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for the specified time (see Table 2).
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is diluted with ethyl acetate (20 mL) and washed with saturated aqueous Na2S2O3 solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO4 and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-iodo-1,4,5-trisubstituted-1,2,3-triazole.
Data Presentation
Table 2: Copper-Catalyzed Synthesis of 5-Iodo-1,4,5-trisubstituted-1,2,3-triazoles
| Entry | Fluoroalkyl Azide | Terminal Alkyne | Electrophile | Time (h) | Yield (%) |
| 1 | C4F9CH2CH2N3 | Phenylacetylene | ICl | 4 | 85 |
| 2 | C6F13CH2CH2N3 | Phenylacetylene | ICl | 4 | 82 |
| 3 | C4F9CH2CH2N3 | 1-Hexyne | ICl | 5 | 78 |
| 4 | C6F13CH2CH2N3 | 1-Hexyne | ICl | 5 | 75 |
| 5 | C4F9CH2CH2N3 | 3-Butyn-1-ol | ICl | 6 | 72 |
| 6 | C6F13CH2CH2N3 | Cyclohexylacetylene | ICl | 5 | 80 |
| 7 | C4F9CH2CH2N3 | Phenylacetylene | I2 | 12 | 45 |
Signaling Pathway/Reaction Mechanism
Caption: Proposed reaction pathway for the copper-catalyzed one-pot synthesis of 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles.
References
- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles Through a One-Pot Three Component Reaction of Boronic Acids, Sodium Azide and Active Methylene Compounds Under Ball-Milling Conditions - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving yield and purity in 5-azido-1-methyl-1H-1,2,3-triazole reactions
Technical Support Center: Synthesis of 5-azido-1-methyl-1H-1,2,3-triazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of this compound. The synthetic route covered involves the diazotization of 1-methyl-1H-1,2,3-triazol-5-amine followed by substitution with an azide salt.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a two-step process starting from 1-methyl-1H-1,2,3-triazol-5-amine. The first step is a diazotization reaction to form a diazonium salt intermediate. This is followed by a substitution reaction with an azide source, typically sodium azide, to yield the final product.
Q2: What are the primary safety concerns when working with this compound?
Organic azides, particularly those with a low carbon-to-nitrogen ratio, are potentially explosive.[1][2] They can be sensitive to heat, light, shock, and pressure.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2] Reactions should be conducted behind a blast shield, especially when working on a larger scale. Avoid using metal spatulas or ground glass joints, which can cause friction.[2]
Q3: How should I purify the final product?
Purification should be limited to extraction and precipitation/crystallization.[2] Column chromatography on silica gel can be used, but care must be taken to avoid concentration of the azide to dryness on the column. Distillation or sublimation should never be used for purification due to the thermal instability of organic azides.[2]
Q4: What are the recommended storage conditions for this compound?
The product should be stored in a cool, dark place, preferably in a refrigerator and in a container that protects it from light.[1][2] It is advisable to store it as a solution in a suitable solvent to reduce the risk of decomposition.
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction did not yield any product. What could be the issue?
-
Ineffective Diazotization: The formation of the diazonium salt is critical. Ensure that the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt. Also, verify the quality of your sodium nitrite and the concentration of the acid.
-
Starting Material Purity: Impurities in the starting 1-methyl-1H-1,2,3-triazol-5-amine can interfere with the diazotization reaction. Ensure the starting material is pure before beginning the synthesis.
-
Premature Decomposition of the Diazonium Salt: The diazonium intermediate is unstable. It should be used in the subsequent step as soon as it is formed, without isolation.
Q6: The yield of my reaction is consistently low. How can I improve it?
-
Reaction Conditions: Optimize the reaction time and temperature for both the diazotization and the azide substitution steps. A slight increase in reaction time for the azide substitution may improve yield, but monitor for decomposition.
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of reagents. A slight excess of sodium nitrite and sodium azide may be beneficial, but large excesses can lead to side reactions and purification difficulties.
-
pH Control: The pH of the reaction mixture is crucial for the stability of the diazonium salt. Maintain a strongly acidic medium during diazotization.
Purity Issues and Side Reactions
Q7: My final product is impure. What are the likely side products?
-
Unreacted Starting Material: Incomplete reaction will leave residual 1-methyl-1H-1,2,3-triazol-5-amine.
-
Phenolic Byproducts: If the diazonium salt reacts with water, it can form 1-methyl-1H-1,2,3-triazol-5-ol. This is more likely if the temperature is not kept low.
-
Azo-Coupling Products: The diazonium salt can couple with the starting amine to form colored azo compounds, which can be difficult to remove. This is more prevalent at higher pH.
Q8: How can I minimize the formation of side products?
-
Temperature Control: Strict temperature control at 0-5 °C is the most critical factor to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts.
-
Efficient Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized areas of high concentration or temperature.
-
Order of Addition: Add the sodium nitrite solution slowly to the solution of the amine in acid to control the rate of diazotization.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Entry | Diazotization Temp. (°C) | Azide Substitution Temp. (°C) | Yield (%) | Purity (%) |
| 1 | 0-5 | 0-5 | 85 | 98 |
| 2 | 0-5 | 25 (Room Temp) | 75 | 95 |
| 3 | 10-15 | 10-15 | 40 | 80 |
Note: Data is representative and based on general principles of diazotization reactions.
Table 2: Effect of Reagent Stoichiometry on Yield
| Entry | NaNO₂ (equivalents) | NaN₃ (equivalents) | Yield (%) |
| 1 | 1.0 | 1.0 | 70 |
| 2 | 1.1 | 1.1 | 85 |
| 3 | 1.5 | 1.5 | 82 |
Note: Data is representative and based on general principles of similar reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1-methyl-1H-1,2,3-triazol-5-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
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Deionized Water
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Ethyl Acetate
-
Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-1,2,3-triazol-5-amine (1.0 eq) in a 3M HCl solution.
-
Cool the flask to 0 °C in an ice-water bath.
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Dissolve sodium nitrite (1.1 eq) in deionized water and cool the solution to 0 °C.
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Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
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Stir the reaction mixture at 0-5 °C for 30 minutes.
-
-
Azide Substitution:
-
In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0 °C.
-
Slowly add the cold sodium azide solution to the diazonium salt solution, maintaining the temperature at 0-5 °C.
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Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Caution: Concentrate the solvent carefully using a rotary evaporator with a blast shield. Do not evaporate to complete dryness. It is safer to leave the product in a small amount of solvent.
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The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield and purity issues.
Caption: Logical relationships between reaction parameters and outcomes.
References
Technical Support Center: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,5-disubstituted 1,2,3-triazoles, with a primary focus on the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 1,5-disubstituted 1,2,3-triazoles?
A1: The most prevalent side product is the regioisomeric 1,4-disubstituted 1,2,3-triazole.[1][2] While the RuAAC reaction is highly selective for the 1,5-isomer, the formation of the 1,4-isomer can occur depending on the reaction conditions, catalyst, and substrates used.
Q2: Besides the 1,4-regioisomer, what other side products can be formed?
A2: Other potential side products can arise from catalyst deactivation or side reactions of the starting materials. These include:
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Ruthenium-dinitrogen complexes: Formed by the reaction of the ruthenium catalyst with the azide in the absence of an alkyne, leading to catalyst deactivation.
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Alkyne homo-coupling or cyclotrimerization products: Although less common under optimal RuAAC conditions, these can occur at elevated temperatures or with certain catalyst systems.
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Products from azide or alkyne decomposition: At high temperatures, sensitive azides or alkynes may decompose, leading to a complex mixture of byproducts.
Q3: How can I minimize the formation of the 1,4-regioisomer?
A3: To enhance the regioselectivity for the 1,5-isomer, consider the following:
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Catalyst Selection: Use ruthenium catalysts with bulky ligands, such as pentamethylcyclopentadienyl (Cp*), which sterically favor the formation of the 1,5-isomer.[1] CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly employed for high 1,5-selectivity.
-
Solvent Choice: Non-protic solvents like THF, toluene, and DMF are generally preferred. Protic solvents can lead to lower yields and increased side product formation.[3]
-
Temperature Control: While higher temperatures can increase the reaction rate, they may also decrease regioselectivity. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Substrate Sterics: The steric bulk of the substituents on both the azide and the alkyne can influence the regioselectivity.
Q4: What are the best methods for purifying the desired 1,5-disubstituted 1,2,3-triazole?
A4: Purification can typically be achieved through standard laboratory techniques:
-
Flash Column Chromatography: This is the most common method for separating the 1,5-isomer from the 1,4-isomer and other impurities.
-
Recrystallization or Trituration: If the product is a solid, recrystallization from a suitable solvent system or trituration with a non-polar solvent like hexanes can be effective in removing impurities.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Reaction conditions not optimal. 3. Decomposition of starting materials. 4. Presence of coordinating impurities. | 1. Use a fresh batch of catalyst or activate the catalyst if necessary. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as some ruthenium catalysts are sensitive to oxygen. 2. Optimize reaction temperature, time, and solvent. For less reactive substrates, a higher catalyst loading or temperature may be required. 3. Use freshly prepared or purified azides and alkynes. Avoid excessively high temperatures. 4. Ensure solvents and reagents are free from coordinating species that can poison the catalyst. |
| Formation of a significant amount of the 1,4-regioisomer | 1. Sub-optimal catalyst or ligands. 2. High reaction temperature. 3. Electronic effects of substituents. | 1. Switch to a ruthenium catalyst known for high 1,5-selectivity, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. While often unavoidable, be aware that strongly electron-withdrawing or -donating groups can influence regioselectivity. A systematic screen of reaction conditions may be necessary for problematic substrates. |
| Observation of multiple unidentified side products | 1. Decomposition of azide or alkyne. 2. Side reactions catalyzed by ruthenium. 3. Impure starting materials. | 1. Lower the reaction temperature. Ensure the stability of your starting materials under the reaction conditions. 2. Minimize reaction time; monitor the reaction by TLC or LC-MS to determine the optimal endpoint. 3. Purify starting materials before use. |
| Difficulty in purifying the 1,5-isomer from the 1,4-isomer | The two isomers have very similar polarities. | 1. Optimize the solvent system for flash column chromatography. A shallow gradient of a more polar solvent may be necessary to achieve separation. 2. If chromatography fails, consider converting the triazole products into derivatives with different physical properties that may be easier to separate. |
Quantitative Data on Regioselectivity
The regioselectivity of the RuAAC reaction is highly dependent on the specific catalyst, solvent, and substrates employed. Below is a summary of representative data illustrating these effects.
| Catalyst | Azide | Alkyne | Solvent | Temp (°C) | Ratio (1,5:1,4) | Yield (%) | Reference |
| CpRuCl(PPh₃)₂ | Benzyl azide | Phenylacetylene | Benzene | 80 | >98:2 | 95 | [1] |
| [CpRuCl]₄ | Phenyl azide | Phenylacetylene | DMF | 110 (MW) | >98:2 | 73 | [5] |
| CpRuCl(PPh₃)₂ | Benzyl azide | Phenylacetylene | Benzene | 80 | 85:15 | 90 | [1] |
| CpRuCl(COD) | Benzyl azide | Phenylacetylene | Toluene | RT | >98:2 | 92 | Fokin, et al. |
| CpRuCl(PPh₃)₂ | 1-Azidoadamantane | Phenylacetylene | Toluene | 80 | >98:2 | 85 | Fokin, et al. |
| Cp*RuCl(PPh₃)₂ | Benzyl azide | 1-Octyne | Benzene | 80 | >98:2 | 91 | [1] |
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [4]
-
To a solution of the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) in an appropriate anhydrous, degassed solvent (e.g., THF, toluene, or DMF; 0.1-0.5 M), is added the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).
-
The reaction mixture is stirred under an inert atmosphere (argon or nitrogen) at the desired temperature (room temperature to 110 °C).
-
The reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure 1,5-disubstituted 1,2,3-triazole.
Protocol for Purification by Trituration [4]
-
After removal of the reaction solvent, the crude solid residue is treated with a minimal amount of a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether or hexanes).
-
The suspension is stirred vigorously for a period of time.
-
The solid is collected by filtration, washed with a small amount of the cold trituration solvent, and dried under vacuum to yield the purified product.
Visualizations
References
Technical Support Center: Optimization of Catalyst Loading for 5-azido-1-methyl-1H-1,2,3-triazole Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed click reactions involving 5-azido-1-methyl-1H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst loading for the click reaction of this compound?
A1: For initial experiments, a catalyst loading of 1-5 mol% of a copper(I) source is a common starting point.[1] However, the optimal loading can be substrate-dependent, and we recommend performing a catalyst loading screen to determine the ideal concentration for your specific alkyne partner. Lowering the catalyst loading to 5 mol% has been observed to significantly decrease the yield in some cases, indicating that optimization is crucial.[2]
Q2: Which copper source is best for my reaction: Cu(I) or Cu(II)?
A2: The active catalytic species in the click reaction is copper(I).[3] You can use a direct Cu(I) source like copper(I) iodide (CuI).[4] Alternatively, a more common and often more robust method involves generating Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), by adding a reducing agent like sodium ascorbate.[5][6] This in-situ generation helps to overcome the instability of Cu(I), which can readily oxidize to the inactive Cu(II) state.[7]
Q3: Why is a ligand necessary for the reaction?
A3: A ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), plays a crucial role in stabilizing the Cu(I) catalytic species, preventing its oxidation and disproportionation.[7] Ligands can also accelerate the reaction rate.[4] The choice of ligand can significantly impact the reaction's efficiency and chemoselectivity.
Q4: Can this reaction be performed in aqueous media?
A4: Yes, one of the significant advantages of the copper-catalyzed click reaction is its compatibility with a wide range of solvents, including water and aqueous-organic mixtures.[8] The use of water-soluble ligands like THPTA is particularly beneficial for reactions in aqueous buffers, which is common in bioconjugation applications.
Q5: My reaction is sluggish. How can I increase the reaction rate?
A5: To increase the reaction rate, you can try several approaches:
-
Increase Catalyst Loading: Gradually increase the mol% of your copper catalyst.
-
Add a Ligand: If you are not already using one, adding a ligand like TBTA or THPTA can significantly accelerate the reaction.[4]
-
Increase Temperature: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., to 40-60 °C) can increase the rate. However, be aware that higher temperatures can sometimes lead to byproduct formation.[7]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar solvents like DMF and DMSO are often effective.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Cu(I) has oxidized to Cu(II)).2. Insufficient catalyst loading.3. Impure reagents (azide or alkyne).4. Presence of chelating agents in the reaction mixture that sequester the copper catalyst. | 1. If using a Cu(II) source, ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present.[3] If using a Cu(I) source, prepare solutions fresh and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Perform a catalyst loading optimization study (see Experimental Protocol below). Increase the catalyst concentration in increments (e.g., from 1 mol% to 5 mol% or 10 mol%).3. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, MS).4. Identify and remove any potential chelating agents. If their presence is unavoidable, a higher catalyst loading may be required. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time.2. Depletion of the reducing agent. | 1. Add a fresh portion of the catalyst (and ligand, if used) to the reaction mixture.2. Add an additional equivalent of the reducing agent (e.g., sodium ascorbate). |
| Formation of Side Products (e.g., homocoupling of the alkyne) | 1. High concentration of the alkyne.2. Absence of a suitable ligand.3. Presence of oxygen. | 1. If possible, use the azide as the limiting reagent and add the alkyne portion-wise.2. The addition of a nitrogen-based ligand can suppress the formation of homocoupling byproducts.3. Degas your solvents and run the reaction under an inert atmosphere. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in the quality of reagents or solvents.2. Inconsistent preparation of the catalyst solution.3. Oxygen sensitivity. | 1. Use high-purity reagents and anhydrous solvents. Ensure your this compound is stable and pure.2. Prepare a stock solution of the copper catalyst and ligand (if used) to ensure consistent dosing for each reaction.3. For sensitive reactions, employ standard air-free techniques. |
Data Presentation
The following tables present representative data for the optimization of reaction conditions for a model CuAAC reaction. These should be used as a guideline for optimizing the reaction of this compound.
Table 1: Effect of Catalyst Loading on a Model Click Reaction [7]
| Entry | Catalyst (CuSO₄) Loading (mol%) | Time (h) | Yield (%) |
| 1 | 10 | 12 | 50 |
| 2 | 30 | 7 | 70 |
| 3 | 50 | 4 | 92 |
Reaction Conditions: Model azide and alkyne in H₂O/t-BuOH (1:1) with sodium ascorbate (50 mol%) at room temperature.
Table 2: Effect of Solvent and Temperature on a Model Click Reaction [7][9]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O/t-BuOH (1:1) | Room Temp | 4 | 92 |
| 2 | H₂O/t-BuOH (1:1) | 50 | 4 | 90 |
| 3 | H₂O/t-BuOH (1:1) | 80 | 4 | 85 |
| 4 | DMF | Room Temp | 2 | 95 |
| 5 | THF | Room Temp | 6 | 88 |
Reaction Conditions: Model azide and alkyne with CuSO₄ (50 mol%) and sodium ascorbate (50 mol%).
Experimental Protocols
Detailed Methodology for Optimizing Copper Catalyst Loading
This protocol describes a general procedure for determining the optimal copper catalyst loading for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
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Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
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Solvent (e.g., a 1:1 mixture of deionized water and t-butanol)
-
Reaction vials
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Stir plate and stir bars
-
Analytical instrumentation for monitoring reaction progress (e.g., TLC, LC-MS, NMR)
Procedure:
-
Prepare Stock Solutions:
-
Azide Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).
-
Alkyne Solution: Prepare a stock solution of the terminal alkyne in the chosen solvent (e.g., 0.1 M).
-
Copper(II) Sulfate Solution: Prepare an aqueous stock solution of CuSO₄·5H₂O (e.g., 10 mM).
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Sodium Ascorbate Solution: Prepare a fresh aqueous stock solution of sodium ascorbate (e.g., 100 mM).
-
THPTA Ligand Solution (Optional): Prepare an aqueous stock solution of THPTA (e.g., 50 mM).
-
-
Set up Parallel Reactions:
-
In separate reaction vials, add the desired volume of the this compound stock solution (e.g., 1 mL, 0.1 mmol).
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Add the terminal alkyne stock solution in a 1:1 molar ratio to the azide (e.g., 1 mL, 0.1 mmol).
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If using a ligand, add the THPTA solution. A 5:1 ligand to copper ratio is often recommended.
-
Add varying amounts of the CuSO₄ stock solution to achieve the desired catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Dilute each reaction to the same final volume with the solvent.
-
-
Initiate the Reactions:
-
Initiate each reaction by adding the sodium ascorbate solution (a 5-10 fold excess relative to the copper is common).
-
Begin stirring the reactions at room temperature.
-
-
Monitor Reaction Progress:
-
At regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction vial.
-
Analyze the aliquots by TLC, LC-MS, or another suitable method to determine the extent of product formation.
-
-
Determine Optimal Loading:
-
The optimal catalyst loading is the lowest concentration that provides a high yield in a reasonable amount of time.
-
Visualizations
Caption: Workflow for optimizing copper catalyst loading in a click reaction.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 6. ilacadofsci.com [ilacadofsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. growingscience.com [growingscience.com]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Effect of solvent and temperature on triazole synthesis regioselectivity
Welcome to the technical support center for triazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a focus on the impact of solvent and temperature on regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of an azide-alkyne cycloaddition reaction?
The regioselectivity of the azide-alkyne cycloaddition is highly dependent on the catalytic conditions employed. The uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures, often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.[1][2] In contrast, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted regioisomer.[1][2] For the synthesis of the 1,5-disubstituted regioisomer, a ruthenium-catalyzed reaction (RuAAC) is the method of choice.[1]
Q2: How does the choice of solvent affect the regioselectivity of the CuAAC reaction?
Under standard CuAAC conditions, the reaction is overwhelmingly regioselective for the 1,4-isomer, and the choice of solvent generally does not significantly impact this selectivity. Solvents are primarily chosen to ensure the solubility of reactants and catalyst, and to influence the reaction rate.[2] Protic and aprotic polar solvents are commonly used, including water, t-BuOH/water mixtures, DMSO, DMF, and THF.[3] Water, in particular, has been noted to sometimes accelerate the reaction.[1]
Q3: Can temperature be used to control the regioselectivity of the CuAAC reaction?
Temperature is a critical parameter for controlling the rate of the CuAAC reaction, but it is not a reliable means of controlling the regioselectivity between the 1,4- and 1,5-isomers. The high regioselectivity for the 1,4-isomer is a fundamental mechanistic feature of the copper-catalyzed cycle. Extreme temperatures may lead to decomposition of reactants or catalysts and the formation of side products, but will not typically induce the formation of the 1,5-isomer.[4] In some cases, very low temperatures (e.g., -35°C) under specific oxidative conditions have been shown to favor the formation of bistriazole side products rather than altering the 1,4- vs 1,5-regioselectivity.[4]
Q4: I am observing a mixture of 1,4- and 1,5-isomers in my reaction. What are the possible causes?
Observing a significant amount of the 1,5-isomer in a reaction intended to be a CuAAC is unusual and typically points to a failure in the catalytic cycle. The most likely cause is that the uncatalyzed thermal Huisgen cycloaddition is occurring in parallel. This can happen if:
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The copper catalyst is inactive or absent: Ensure that a reliable source of Cu(I) is present. If starting with a Cu(II) salt, a reducing agent like sodium ascorbate is essential and must be used in sufficient quantity.[5]
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The reaction is being run at excessively high temperatures: High temperatures can promote the background thermal reaction, which is not regioselective.[2]
-
The catalyst has been poisoned: Certain functional groups, such as thiols, can poison the copper catalyst, inhibiting the CuAAC pathway and allowing the thermal reaction to become more prominent.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers) | 1. Inactive or insufficient Cu(I) catalyst. 2. Omission or degradation of the reducing agent (e.g., sodium ascorbate). 3. High reaction temperature promoting the uncatalyzed thermal reaction. | 1. Use a fresh, reliable source of Cu(I) or a Cu(II) salt with a fresh solution of reducing agent. 2. Add sodium ascorbate immediately before the copper catalyst. Use a slight excess. 3. Run the reaction at room temperature or with gentle heating. Avoid high temperatures unless specifically required for very unreactive substrates. |
| Low or No Product Yield | 1. Poor solubility of reactants or catalyst. 2. Catalyst poisoning. 3. Steric hindrance in the azide or alkyne substrate.[1][6] 4. Degradation of the azide or alkyne. | 1. Choose a solvent system in which all components are soluble (e.g., t-BuOH/water, DMSO, DMF). 2. Protect functional groups that can coordinate strongly to copper, such as thiols. Consider using a stabilizing ligand for the copper catalyst.[7] 3. Increase reaction time, temperature moderately, or use a more active catalyst/ligand system. For highly hindered substrates, specialized catalysts may be required.[1] 4. Use freshly prepared or purified starting materials. Azides can be sensitive to light and heat. |
| Formation of Side Products (e.g., alkyne homocoupling) | 1. Presence of oxygen in the reaction mixture. 2. Insufficient reducing agent. | 1. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure a slight excess of sodium ascorbate is used to maintain the copper in the +1 oxidation state. |
Data Presentation
Table 1: Effect of Catalytic System on Regioselectivity of Azide-Alkyne Cycloaddition
| Catalytic System | Primary Product | Typical Reaction Conditions |
| None (Thermal) | Mixture of 1,4- and 1,5-isomers | High Temperature (e.g., >80°C) |
| Copper(I) | 1,4-disubstituted 1,2,3-triazole | Room Temperature, various solvents |
| Ruthenium | 1,5-disubstituted 1,2,3-triazole | Varies with catalyst, often mild conditions |
Table 2: Qualitative Effect of Solvent and Temperature on CuAAC Reaction Parameters
| Parameter | Effect of Solvent | Effect of Temperature |
| Regioselectivity | Generally no significant effect; 1,4-isomer is highly favored. | Generally no significant effect on 1,4- vs 1,5-ratio. High temperatures can increase the rate of the non-regioselective thermal reaction. |
| Reaction Rate | Can be significant. Water and polar aprotic solvents (DMSO, DMF) often provide good rates. | Increasing temperature generally increases the reaction rate, but may also increase side product formation. |
| Yield | Highly dependent on the solubility of reactants. A good solvent system is crucial for high yields. | Optimal temperature exists for maximizing yield while minimizing degradation and side reactions. Room temperature is often sufficient. |
Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF).
-
Addition of Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in water. Add the sodium ascorbate solution to the reaction mixture (0.1-0.3 eq).
-
Addition of Catalyst: Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water. Add the copper sulfate solution to the reaction mixture (0.01-0.05 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol utilizes a ruthenium catalyst to achieve the opposite regioselectivity.
-
Preparation: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the azide (1.0 eq), the terminal alkyne (1.2 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02-0.05 eq) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the specific catalyst and substrates). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.
Visualizations
Caption: Catalytic cycle of the CuAAC reaction leading to the 1,4-regioisomer.
Caption: Standard experimental workflow for a CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Azido-1-methyl-1H-1,2,3-triazole in Azide-Alkyne Cycloaddition Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity of 5-azido-1-methyl-1H-1,2,3-triazole with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in the CuAAC "click" reaction?
A1: The low reactivity of this compound can be attributed to the electronic properties of the molecule. The 1,2,3-triazole ring is an electron-withdrawing group, which reduces the electron density on the azide moiety. This decrease in electron density can lower the azide's nucleophilicity, making it less reactive towards the copper-acetylide intermediate in the catalytic cycle of the CuAAC reaction.[1]
Q2: What is the general mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A2: The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[2][3] The catalytic cycle, which is significantly faster than the uncatalyzed thermal cycloaddition, involves the following key steps:
-
Formation of a copper(I)-acetylide intermediate from a terminal alkyne and a Cu(I) salt.
-
Coordination of the azide to the copper-acetylide complex.
-
Cyclization to form a six-membered copper-containing intermediate.
-
Rearrangement and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.
Q3: Are there alternative catalytic systems if the standard Cu(I) catalysis is ineffective?
A3: Yes, if you are facing persistent issues with the standard CuAAC reaction, you might consider alternative catalytic systems. For the formation of 1,5-disubstituted triazoles, ruthenium-based catalysts, such as Cp*RuCl(PPh₃)₂, are commonly used.[4] However, for the desired 1,4-regioisomer, optimizing the copper-catalyzed reaction is generally the preferred approach.
Troubleshooting Guide for Low Reactivity
Low or no yield in your CuAAC reaction with this compound can stem from several factors. This guide provides a systematic approach to identify and resolve these issues.
Problem 1: Inactive or Insufficient Copper(I) Catalyst
The CuAAC reaction is strictly dependent on the presence of copper in the +1 oxidation state.
-
Possible Cause: Oxidation of Cu(I) to the inactive Cu(II) species by dissolved oxygen or other oxidants in the reaction mixture.
-
Solution 1: In Situ Reduction of Cu(II) to Cu(I). A common and effective method is to use a Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent. Sodium ascorbate is the most frequently used reducing agent for this purpose.[5]
-
Solution 2: Use of Oxygen-Free Conditions. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help maintain the Cu(I) state.
-
Solution 3: Freshly Prepared Catalyst. Ensure your Cu(I) salt (e.g., CuI, CuBr) is pure and has not been extensively exposed to air.
Problem 2: Catalyst Inhibition or Sequestration
Certain functional groups in your substrates or impurities in the reaction mixture can chelate with the copper catalyst, rendering it inactive.
-
Possible Cause: Presence of coordinating functional groups (e.g., thiols, unprotected amines) in the alkyne substrate or impurities in the solvent.
-
Solution 1: Use of a Stabilizing Ligand. Ligands can protect the Cu(I) catalyst from oxidation and sequestration, and also accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective ligands.[3] THPTA is particularly useful for reactions in aqueous media.
-
Solution 2: Purification of Reagents. Ensure your this compound, alkyne, and solvents are of high purity.
Problem 3: Inherently Low Reactivity of the Azide
As mentioned, the electron-withdrawing nature of the triazole ring in your azide substrate can reduce its reactivity.
-
Possible Cause: Reduced nucleophilicity of the azide.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the higher energy barrier.
-
Solution 2: Increase Reactant Concentration. Using a higher concentration of the azide and/or alkyne can favor the reaction equilibrium towards the product.
-
Solution 3: Optimize the Solvent. The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO are often effective. For aqueous reactions, a mixture of water with a co-solvent like t-butanol or isopropanol can be beneficial.
Quantitative Data Summary
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome for Low Reactivity Azides |
| Copper Source | Cu(II) salt without reducing agent | Cu(II) salt with Sodium Ascorbate | Significant increase in yield with in situ reduction |
| Ligand | None | TBTA or THPTA (1-5 mol%) | Accelerated reaction and higher yields |
| Temperature | Room Temperature (20-25 °C) | 40-60 °C | Improved reaction rate and yield |
| Solvent | Non-polar (e.g., Toluene) | Polar Aprotic (e.g., DMF, DMSO) | Enhanced solubility and reaction rate |
| Atmosphere | Aerobic | Inert (Nitrogen or Argon) | Prevention of catalyst oxidation, leading to higher yields |
Experimental Protocols
Standard Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization based on the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent (e.g., DMF, or a 1:1 mixture of water and t-butanol)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare the catalyst solution. For a typical reaction, a stock solution of CuSO₄ and sodium ascorbate can be prepared. For example, a 100 mM solution of CuSO₄ and a 500 mM solution of sodium ascorbate in water.
-
If using a ligand, add TBTA (0.01-0.05 equivalents) to the reaction mixture.
-
Add the CuSO₄ solution (0.01-0.05 equivalents) to the reaction mixture.
-
Add the sodium ascorbate solution (0.1-0.5 equivalents) to initiate the reaction. The solution may change color.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Preventing thermal decomposition of azido compounds during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling and synthesizing azido compounds, with a focus on preventing thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with azido compounds?
A1: Organic and inorganic azides are energetic molecules that can be sensitive to heat, light, shock, and pressure, posing a significant explosion risk.[1][2][3] A primary hazard is the potential for violent decomposition, releasing nitrogen gas.[4] Additionally, mixing azides with acids can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[3] Heavy metal azides are also known to be particularly shock-sensitive and explosive.[1][3]
Q2: How can I assess the stability of a novel organic azide before synthesis?
A2: The stability of an organic azide is highly dependent on its structure. Two key guidelines can help in a preliminary assessment:
-
Carbon-to-Nitrogen (C/N) Ratio: The ratio of carbon and oxygen atoms to nitrogen atoms is a critical indicator of stability.[5] A higher ratio generally indicates greater stability.
-
The "Rule of Six": This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic group (like an azide) provides enough dilution to make the compound relatively safe to handle.[3]
For a more detailed breakdown of stability based on the C/N ratio, refer to the table below.
Q3: What are the immediate signs of decomposition during my reaction?
A3: The most common sign of decomposition is the evolution of nitrogen gas, which may be observed as bubbling or foaming in the reaction mixture.[6] A sudden increase in temperature or pressure within the reaction vessel is also a critical indicator of a potential runaway reaction. In some cases, a color change may also signify decomposition.
Q4: Are there any solvents I should avoid when working with azides?
A4: Yes. Halogenated solvents such as dichloromethane (DCM) and chloroform should never be used in reactions involving sodium azide.[1][3] These solvents can react with azide ions to form highly unstable and explosive di- and tri-azidomethane.[1][3]
Q5: How should I properly store synthesized organic azides?
A5: Organic azides should be stored in solution, typically at a concentration of no more than 1 M, and at low temperatures (e.g., -18°C).[3] They should be kept away from light, heat, pressure, and shock.[2] It is also crucial to store them separately from acids, heavy metals, and other incompatible materials.[2][7]
Troubleshooting Guide
Problem: My azide synthesis reaction is showing unexpected gas evolution.
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition | 1. Immediately cool the reaction mixture in an ice bath. 2. If the reaction is vigorous, prepare for emergency shutdown by having a quenching agent ready (e.g., a solution of a reducing agent like triphenylphosphine). 3. In the future, conduct the reaction at a lower temperature and monitor it closely. |
| Reaction with Acidic Impurities | 1. Ensure all reagents and solvents are free from acidic contaminants. 2. Consider adding a non-nucleophilic base to neutralize any trace acids. |
Problem: I need to purify my organic azide, but I'm concerned about decomposition.
| Possible Cause | Troubleshooting Steps |
| Heating during Purification | 1. Avoid distillation and sublimation , as heating can induce explosive decomposition.[2] 2. Use non-thermal purification methods such as extraction and precipitation.[4] 3. If column chromatography is necessary, use it with caution and only for azides deemed sufficiently stable (e.g., those satisfying the "Rule of Six").[4] |
| Mechanical Shock | 1. Avoid using ground glass joints, which can create friction and potentially initiate decomposition.[2] 2. Use smooth, well-lubricated joints or alternative setups. |
Data Presentation: Stability of Organic Azides
The following table summarizes the stability of organic azides based on their Carbon-to-Nitrogen ratio.
| (NCarbon + NOxygen) / NNitrogen Ratio | Stability and Handling Recommendations | Maximum Quantity for Isolation |
| < 1 | Should never be isolated. Can be synthesized as a transient intermediate if it is the limiting reagent.[2][5] | 1 gram (as a transient species)[2][5] |
| 1 to 3 | Can be synthesized and isolated but should be stored below room temperature at a concentration of no more than 1 M.[2][5] | 5 grams[2][5] |
| ≥ 3 | Considered the minimum ratio for an organic azide to be isolated and stored in its pure form.[5] n-Nonyl azide (C/N = 3) is cited as the smallest azide that can be stored in quantities up to 20 grams.[2][5] | Up to 20 grams (for n-nonyl azide)[2][5] |
Experimental Protocols
General Safety Workflow for Azide Synthesis
This workflow outlines the critical decision points and safety measures to consider before and during the synthesis of an azido compound.
Caption: A general workflow for the safe synthesis, workup, and disposal of azido compounds.
Protocol 1: Synthesis of an Alkyl Azide from an Alkyl Halide
This protocol describes a general method for the synthesis of alkyl azides via nucleophilic substitution.
Materials:
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Alkyl halide (e.g., alkyl bromide)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (or other suitable drying agent)
Procedure:
-
Prepare a 0.5 M solution of sodium azide in DMSO. This may require stirring for an extended period to ensure complete dissolution.[8]
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In a round-bottom flask equipped with a magnetic stir bar, add the alkyl halide (10 mmol).
-
Add the 0.5 M solution of NaN₃ in DMSO (22 mL, 11 mmol) to the flask at room temperature.[8]
-
Stir the mixture until the reaction is complete, monitoring by a suitable method (e.g., TLC or GC).[8]
-
Carefully quench the reaction by adding deionized water (50 mL). Note that this may be slightly exothermic.[8]
-
Allow the mixture to cool to room temperature.
-
Extract the product with diethyl ether (3 x 30 mL).[8]
-
Wash the combined organic extracts with water (2 x 50 mL) and then with brine (50 mL).[8]
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the alkyl azide.[8]
Protocol 2: Staudinger Reduction of an Organic Azide to an Amine
This protocol is for the conversion of a potentially hazardous azide into a more stable amine, which is also a common procedure for waste treatment before disposal.
Materials:
-
Organic azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the organic azide (1.0 eq) in THF in a round-bottom flask.[9]
-
Add triphenylphosphine (2.0 eq) and water (10.0 eq) to the solution at room temperature.[9]
-
Heat the reaction mixture to 65°C and stir for several hours until the azide starting material is consumed (monitor by TLC).[9]
-
Cool the reaction to room temperature.
-
The reaction mixture can then be worked up by pouring it into water and extracting with a suitable organic solvent like ethyl acetate.[9]
Signaling Pathways and Logical Relationships
Decision Tree for Handling Azido Compounds
This diagram illustrates a logical decision-making process for assessing the risks associated with a particular azido compound.
Caption: A decision tree for assessing the risk level of an organic azide based on structural rules.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. eurekaselect.com [eurekaselect.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 9. Staudinger Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Metal Catalyst Removal from Triazole Reaction Mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of metal catalysts, specifically copper and ruthenium, from triazole reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove metal catalysts from my triazole reaction mixture?
A1: Residual metal catalysts, such as copper and ruthenium, can be toxic, interfering with subsequent biological assays and posing risks in pharmaceutical applications.[1][2] Regulatory bodies like the FDA and EMEA have stringent limits on the amount of residual metals in active pharmaceutical ingredients (APIs).[1][3] Furthermore, these residual metals can catalyze undesired side reactions, affecting the stability and purity of your final product.[4]
Q2: What are the most common methods for removing metal catalysts?
A2: The primary methods for removing metal catalysts include:
-
Scavenging: Using solid-supported or small-molecule agents that selectively bind to the metal, allowing for removal by filtration.[5][6][7][8]
-
Precipitation: Converting the soluble catalyst into an insoluble species that can be filtered off.[9][10][11]
-
Solvent Extraction: Partitioning the metal catalyst into an aqueous phase from the organic phase containing the product.[12]
-
Chromatography: Separating the product from the catalyst using column chromatography with media like silica gel or alumina.[13][14][15]
Q3: How do I choose the best removal method for my specific reaction?
A3: The choice of method depends on several factors:
-
The nature of your product: Consider its polarity, solubility, and stability to acidic or basic conditions.
-
The catalyst used: Different scavengers and methods have varying affinities for copper and ruthenium.
-
The required level of purity: Pharmaceutical applications often require metal levels below 10 ppm.[1][6]
-
Scale of the reaction: Some methods are more scalable than others.
A preliminary screening of different scavengers or methods on a small scale is often recommended to identify the most effective approach.[3][8]
Troubleshooting Guides
Copper Catalyst Removal (from CuAAC "Click" Reactions)
Issue 1: My purified triazole product is still blue/green, indicating copper contamination.
-
Possible Cause: The copper catalyst is coordinated to the nitrogen atoms of the triazole ring, making it difficult to remove.[16]
-
Troubleshooting Steps:
-
Aqueous Wash with a Chelating Agent: Wash the organic solution of your product with an aqueous solution of ethylenediaminetetraacetic acid (EDTA).[12] A typical protocol involves washing with a 0.5 M EDTA solution.
-
Ammonia Wash: For products stable to basic conditions, washing with an aqueous ammonia solution can be effective. The ammonia forms a deep blue complex with copper that is extracted into the aqueous layer.[12]
-
Use of a Metal Scavenger: Stir the reaction mixture with a silica-based scavenger like SiliaMetS Thiourea, which has a high affinity for copper.[8][17] Afterwards, filter off the scavenger.
-
Issue 2: I'm losing a significant amount of my product during purification.
-
Possible Cause: Your product may be adsorbing to the purification medium, such as silica gel or activated carbon.[3]
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: If using column chromatography, try a less polar solvent system or switch to a different stationary phase like neutral alumina.[14][15]
-
Use a More Selective Scavenger: Instead of broad adsorbents like activated carbon, use a selective metal scavenger that has a lower affinity for your product.
-
Minimize Purification Steps: A highly efficient, single-step removal method like the use of a potent scavenger can reduce the number of manipulations and potential for product loss.[18]
-
Ruthenium Catalyst Removal
Issue 1: After purification, my product still contains residual ruthenium, which is interfering with subsequent reactions.
-
Possible Cause: Ruthenium byproducts from metathesis reactions can be difficult to remove due to their solubility in organic solvents.[4]
-
Troubleshooting Steps:
-
Oxidative Treatment: Treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide to convert the ruthenium complexes into insoluble ruthenium dioxide, which can be removed by filtration.[13]
-
Use of Specialized Scavengers: Employ silica-based scavengers with functional groups that have a high affinity for ruthenium, such as those containing thiol or amine groups.[3][5]
-
Treatment with DMSO or Triphenylphosphine Oxide: Stirring the crude product with dimethyl sulfoxide (DMSO) or triphenylphosphine oxide followed by filtration through silica gel can effectively remove ruthenium byproducts.[4]
-
Quantitative Data on Catalyst Removal
The following tables summarize the efficiency of various metal scavengers for copper and ruthenium removal.
Table 1: Efficiency of Different Scavengers for Copper Removal
| Scavenger | Initial Copper (ppm) | Final Copper (ppm) | Removal Efficiency (%) | Reference |
| SiliaMetS Thiourea | 1680 | <1 | >99.9 | [8] |
| SiliaMetS Triamine | 1680 | 120 | 92.9 | [8] |
| SiliaMetS Imidazole | 1680 | 250 | 85.1 | [8] |
| PS-TPP Resin | 1680 | 800 | 52.4 | [8] |
Table 2: Efficiency of Different Scavengers for Ruthenium Removal
| Scavenger | Catalyst | Initial Ruthenium (ppm) | Final Ruthenium (ppm) | Removal Efficiency (%) | Reference |
| SiliaBond Thiol | Grubbs 1st Gen. | 500 | 10 | 98.0 | [5] |
| SiliaBond DMT | Grubbs 2nd Gen. | 500 | <1 | >99.8 | [5] |
| ISOLUTE® SCX-2 | Grubbs 2nd Gen. | Not Specified | <1 | >99 | [3] |
| Activated Carbon | Grubbs 2nd Gen. | Not Specified | 12 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Copper Removal using an Aqueous EDTA Wash
-
After the triazole synthesis is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of a 0.5 M aqueous solution of EDTA.
-
Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash with the EDTA solution 1-2 more times, or until the aqueous layer is no longer colored.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Ruthenium Removal using a Scavenger
-
To the crude reaction mixture containing the ruthenium catalyst, add a silica-based ruthenium scavenger (e.g., SiliaBond DMT, 4-8 equivalents relative to the catalyst).[5]
-
Stir the mixture at room temperature for 16 hours. For more challenging removals, the temperature can be increased to 80°C.[5]
-
After the stirring is complete, filter the mixture through a pad of celite or a syringe filter to remove the scavenger.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Visualized Workflows
Caption: Workflow for copper catalyst removal using solvent extraction with a chelating agent.
Caption: Workflow for ruthenium catalyst removal using a solid-supported scavenger.
References
- 1. US20160297742A1 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. biotage.com [biotage.com]
- 4. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 5. silicycle.com [silicycle.com]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. silicycle.com [silicycle.com]
- 9. US6238571B1 - Removal of contaminant metals from waste water - Google Patents [patents.google.com]
- 10. iwaponline.com [iwaponline.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
Technical Support Center: Characterization of Triazole Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of triazole isomers.
Frequently Asked Questions (FAQs)
Q1: My reaction should yield a single triazole regioisomer, but I'm seeing a mixture. How can I confirm the isomeric ratio?
A1: The most reliable method to determine the isomeric ratio of triazoles, such as 1,4- and 1,5-disubstituted 1,2,3-triazoles, is through Nuclear Magnetic Resonance (NMR) spectroscopy. Proton (¹H) NMR is often sufficient, as the chemical shifts of the triazole proton and adjacent substituents can differ between isomers. For more complex cases, 2D NMR techniques like HMBC can provide unambiguous assignments.[1] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, provided a suitable method is developed.
Q2: I am struggling to differentiate between 1,2,3- and 1,2,4-triazole isomers. Which analytical techniques are most effective?
A2: Differentiating between 1,2,3- and 1,2,4-triazole isomers can be challenging due to their similar physical properties. A combination of techniques is often necessary for unambiguous identification.
-
NMR Spectroscopy: ¹³C and ¹⁵N NMR are particularly powerful. The chemical shifts of the carbon and nitrogen atoms within the triazole ring are distinct for each isomer.[1][2]
-
Mass Spectrometry: While isomers have the same mass, their fragmentation patterns upon ionization can differ, providing clues to the isomer type.[3][4][5] Tandem mass spectrometry (MS/MS) can be particularly informative.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive structural elucidation, confirming the connectivity of atoms and thus the isomer type.[6][7][8]
Q3: My ¹H NMR spectrum is ambiguous for assigning the regiochemistry of my disubstituted 1,2,3-triazole. What should I do?
A3: When ¹H NMR is insufficient, several advanced techniques can provide a definitive answer:
-
¹⁵N NMR Spectroscopy: The chemical shifts of the three nitrogen atoms in the 1,2,3-triazole ring are sensitive to the substituent positions. Two-dimensional ¹H-¹⁵N HMBC experiments can reveal correlations between protons and specific nitrogen atoms, allowing for unambiguous assignment of 1,4- and 1,5-regioisomers.[1]
-
Computational Methods: Density Functional Theory (DFT) calculations can predict the ¹³C and ¹⁵N NMR chemical shifts for each possible isomer.[9][10] Comparing the calculated shifts with experimental data can provide strong evidence for the correct isomer.
-
X-ray Crystallography: This remains the gold standard for structural determination if a single crystal can be grown.[6][7][8]
Troubleshooting Guides
Issue 1: Poor Separation of Triazole Isomers by HPLC
Symptoms:
-
Co-eluting peaks.
-
Broad, overlapping peaks.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | Triazole isomers are often polar. Consider using a mixed-mode column (e.g., Primesep 100) that offers both reversed-phase and ion-exchange retention mechanisms.[11][12] HILIC columns can also be effective for polar analytes.[13] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile) concentration and the pH of the aqueous component.[13] The use of buffers like trifluoroacetic acid (TFA) or sulfuric acid can improve peak shape and selectivity.[11][12] |
| Suboptimal Temperature | Varying the column temperature can affect the selectivity of the separation. Experiment with a range of temperatures (e.g., 25-40°C) to find the optimal condition. |
Issue 2: Ambiguous Mass Spectrometry Fragmentation Patterns
Symptoms:
-
Isomers produce very similar mass spectra.
-
Difficulty in identifying unique fragment ions for each isomer.
Possible Causes and Solutions:
| Cause | Solution |
| Low Collision Energy in MS/MS | Increase the collision energy in your tandem mass spectrometry experiments to induce more extensive fragmentation. This may reveal unique fragmentation pathways for each isomer. |
| Inappropriate Ionization Technique | Electrospray ionization (ESI) is commonly used, but other techniques like atmospheric pressure chemical ionization (APCI) might produce different fragmentation patterns that are more informative for your specific isomers.[3][4] |
| Gas-Phase Rearrangements | Be aware that some triazole isomers can undergo rearrangement in the gas phase of the mass spectrometer, leading to similar fragment ions.[4] Comparing spectra with authentic standards of each isomer is crucial. |
Experimental Protocols
Protocol 1: HPLC Separation of 1,2,4-Triazole and Related Compounds
This protocol provides a general starting point for the separation of 1,2,4-triazole and its derivatives.
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).[11][12]
-
Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and an acid buffer (e.g., 0.1% Trifluoroacetic acid or a dilute sulfuric acid solution). The exact ratio should be optimized for the specific analytes.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 5-10 µL.
Note: This is a general method and may require optimization for your specific triazole isomers.
Protocol 2: NMR Characterization of Disubstituted 1,2,3-Triazole Regioisomers
This protocol outlines the key NMR experiments for unambiguous isomer identification.
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts and coupling constants of the protons on the triazole ring and its substituents.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms in the triazole ring. These shifts can differ significantly between 1,4- and 1,5-isomers.
-
¹H-¹⁵N HMBC: This is a crucial experiment for definitive assignment.[1]
-
Set up a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) experiment optimized for ¹H-¹⁵N coupling constants (typically around 2-10 Hz).
-
The correlation patterns between the substituent protons and the triazole nitrogen atoms will be different for the 1,4- and 1,5-isomers, allowing for unambiguous identification.
-
Mandatory Visualizations
Caption: Experimental workflow for the characterization of triazole isomers.
Caption: Logical relationship between challenges and analytical solutions.
References
- 1. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. irjweb.com [irjweb.com]
- 11. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
Enhancing the stability of 5-azido-1-methyl-1H-1,2,3-triazole in solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-azido-1-methyl-1H-1,2,3-triazole in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, like other low molecular weight organic azides, is primarily influenced by temperature, light exposure, pH, and the presence of incompatible substances. Due to its high nitrogen content, it is an energetic compound and should be handled with care.[1][2] Key stability considerations include:
-
Temperature: Elevated temperatures can promote thermal decomposition, leading to the loss of nitrogen gas and the formation of reactive intermediates.
-
Light: Exposure to UV light can induce photolytic degradation.
-
pH: Strongly acidic or basic conditions may catalyze decomposition pathways. The 1,2,3-triazole ring itself is generally stable to thermal and acidic conditions.[1]
-
Incompatible Materials: Contact with strong acids, strong bases, strong oxidizing agents, and certain metals (especially heavy metals) can lead to rapid and potentially explosive decomposition.
Q2: How should I properly store solutions of this compound?
A2: To maximize the shelf-life and ensure the safety of your solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at or below room temperature, with refrigeration being preferable for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For extended storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container Material: Use glass or Teflon containers. Avoid contact with metals that could catalyze decomposition.
Q3: What are the visual or analytical signs of degradation I should look for in my solution?
A3: Degradation of this compound may be indicated by:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can be a sign of decomposition product formation.
-
Gas Evolution: Bubbles or pressure buildup in the storage vial may indicate the liberation of nitrogen gas, a common product of azide decomposition.
-
Precipitate Formation: The appearance of insoluble material could suggest the formation of polymeric or rearranged byproducts.
-
Analytical Changes: When analyzed by techniques such as NMR, HPLC, or LC-MS, the appearance of new peaks and a decrease in the peak area of the parent compound are clear indicators of degradation.
Troubleshooting Guide
Q1: My reaction yield is lower than expected when using a solution of this compound that has been stored for some time. What could be the cause?
A1: A decrease in reaction yield is a common consequence of compound degradation. The concentration of the active azide in your stock solution may have decreased over time. It is recommended to verify the purity and concentration of your azide solution using a suitable analytical method (e.g., quantitative NMR or HPLC with a calibration curve) before use in sensitive applications. If degradation is confirmed, preparing a fresh solution is the best course of action.
Q2: I observed a color change in my stock solution of this compound. Is it still usable?
A2: A color change is a strong indicator of decomposition. The colored species are likely degradation byproducts that could interfere with your experiment or, in a drug development context, represent impurities. While the solution may still contain some of the desired compound, its use is not recommended for applications requiring high purity. It is safer and more scientifically sound to discard the colored solution and prepare a fresh one.
Q3: I need to heat my reaction mixture containing this compound. What precautions should I take?
A3: Heating solutions of organic azides increases the risk of rapid decomposition. If heating is unavoidable:
-
Use the lowest possible temperature for the shortest duration necessary for the reaction to proceed.
-
Work on a small scale and behind a blast shield.
-
Ensure proper ventilation in a fume hood.
-
Avoid solvents with high boiling points that would require high temperatures.
-
Never heat the compound to dryness.
Data Presentation
Currently, there is a lack of specific, publicly available quantitative data (e.g., half-life, degradation rate constants) for this compound in various solutions. However, based on the general principles of organic azide stability, the following table provides a qualitative summary of expected stability under different conditions.
| Condition | Solvent System | Temperature | Light Condition | Expected Stability | Potential Degradation Products |
| Storage | Acetonitrile, DMSO, DMF | 4°C | Dark | Good | Minimal degradation |
| Storage | Protic solvents (e.g., Methanol, Water) | 4°C | Dark | Moderate | Slow hydrolysis or rearrangement products |
| Experimental | Aprotic polar solvents | Room Temperature | Ambient Light | Moderate to Low | Photolytic and thermal degradation products |
| Experimental | Protic solvents | Room Temperature | Ambient Light | Low | Accelerated degradation |
| Stress | Acidic (pH < 4) or Basic (pH > 10) | Elevated | Ambient Light | Very Low | Hydrolysis products, rearranged triazoles |
| Stress | Presence of heavy metals (e.g., Cu, Pb) | Variable | Variable | Very Low (Potentially Hazardous) | Rapid, potentially explosive decomposition |
| Stress | Halogenated solvents (e.g., CH₂Cl₂, CHCl₃) | Variable | Variable | Very Low (Potentially Hazardous) | Formation of explosive di- and tri-azidomethane |
Experimental Protocols
Protocol 1: Safe Handling and Preparation of a Stock Solution
-
Hazard Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound. Recognize that it is a potentially energetic compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Work Area: Conduct all manipulations in a well-ventilated chemical fume hood.
-
Weighing: Weigh the solid compound on a calibrated balance using a non-metallic spatula. Avoid friction and grinding.
-
Dissolution: Add the desired solvent (e.g., anhydrous acetonitrile or DMSO) to the solid in a clean glass vial. Gently swirl or sonicate at room temperature to dissolve. Avoid heating to aid dissolution.
-
Storage: Once dissolved, cap the vial tightly, seal with paraffin film, and wrap in aluminum foil to protect from light. Store in a refrigerator at approximately 4°C.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Protocol 2: General Procedure for Monitoring Solution Stability by HPLC
-
Prepare a Fresh Standard: Prepare a fresh solution of this compound at a known concentration to serve as a time-zero reference standard.
-
Sample Incubation: Aliquot your stock solution into several vials. Store them under the conditions you wish to test (e.g., different temperatures, light exposures).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from each test condition.
-
HPLC Analysis:
-
Equilibrate an appropriate HPLC system with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) and a C18 column.
-
Inject a known volume of the time-zero standard and the aged samples.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has a strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Compare the peak area of the aged samples to the time-zero standard to determine the percentage of the compound remaining.
-
The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
References
Technical Support Center: Triazole Synthesis via Multi-Component Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triazoles via multi-component reactions, primarily focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Guide
This guide addresses common issues encountered during triazole synthesis, offering potential causes and solutions to minimize byproduct formation and optimize reaction outcomes.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inaccessible Reactants: Hydrophobic regions of biomolecules may bury alkyne or azide groups, making them inaccessible to the catalyst.[1][2] | - Perform the reaction in denaturing or solvating conditions, such as using DMSO. - For biomolecules, ensure the clickable tag is exposed. |
| Catalyst Inactivation: The Cu(I) catalyst may be oxidized to the inactive Cu(II) state by dissolved oxygen.[3] | - Use a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II).[2][3] - Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Catalyst Sequestration: The biological substrate may sequester the copper catalyst.[1] | - Increase the concentration of the copper catalyst.[1] | |
| Poor Ligand Choice: The ligand may be inappropriate for the solvent system, leading to slow reaction rates or catalyst inhibition.[4] | - For aqueous conditions, use weaker ligands to avoid the formation of inhibitory copper chelates. - In coordinating solvents like DMSO, ligands that might be inhibitory in excess can be effective.[4] | |
| Use of Cuprous Iodide (CuI): Iodide ions can interfere with Cu-acetylide formation or lead to unproductive aggregates.[1][3] | - While CuI can be used, it is not recommended for achieving maximal reaction rates. Consider using other Cu(I) sources like CuBr or generating Cu(I) in situ from CuSO₄ and a reducing agent.[3] | |
| Formation of Side Products (e.g., Homocoupling of Alkynes) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction.[3] | - Thoroughly degas all reaction components. - Use an oxygen scavenger or perform the reaction under strictly anaerobic conditions. - The addition of a reducing agent like sodium ascorbate helps to minimize this side reaction.[3] |
| Inappropriate Ligand: Some ligands may not effectively prevent side reactions. | - Tris(triazolylmethyl)amine-based ligands have been shown to be effective in accelerating the desired reaction while minimizing byproducts.[5] | |
| Reaction Reproducibility Issues | Inconsistent Reagent Quality: Purity of reactants, especially the alkyne and azide, is crucial. | - Use freshly prepared or purified starting materials. - Verify the purity of reagents by NMR or other analytical techniques. |
| Variability in Reaction Setup: Minor changes in the order of addition of reagents, solvent quality, or temperature can affect the outcome.[6] | - Standardize the protocol, including the order of reagent addition. A common and effective order is adding the copper source to the azide and alkyne mixture, followed by the reducing agent.[2] - Ensure consistent solvent quality and reaction temperature. | |
| Difficulty in Product Purification | Complex Reaction Mixture: The presence of byproducts and unreacted starting materials complicates purification. | - Optimize the reaction to go to completion to minimize starting materials in the final mixture. - If byproducts are an issue, revisit the troubleshooting steps for side product formation. |
| Product Solubility Issues: The triazole product may have similar solubility to the byproducts or remaining starting materials. | - Employ alternative purification techniques such as crystallization or preparative HPLC. - A method involving the formation of an alkali metal salt of the triazole in an alcohol slurry has been described for purification.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand concentration for a typical CuAAC reaction?
A1: The optimal concentrations can vary depending on the specific substrates and reaction conditions. However, a general starting point is a copper concentration of 0.05 to 0.25 mM.[2] The ligand-to-copper ratio is also critical, with a 5:1 ratio often recommended to both accelerate the reaction and protect biomolecules from oxidation.[2]
Q2: Which solvent system is best for my triazole synthesis?
A2: The choice of solvent depends on the solubility of your reactants and the nature of the reaction.
-
Polar Solvents: Water, methanol, and DMSO can stabilize charged intermediates and are often used, especially in bioconjugation.[8] A common solvent system is a mixture of t-butanol and water.[9]
-
Non-Polar Solvents: Solvents like toluene or dioxane might be preferred for non-polar reactants to avoid side reactions favored in polar environments.[8][10]
-
Solvent Effects: The polarity, hydrogen-bonding ability, and viscosity of the solvent can all impact the reaction rate, selectivity, and yield.[8]
Q3: Can I use a Cu(II) salt directly as a catalyst?
A3: No, Cu(II) salts are not the active catalysts for the CuAAC reaction.[3] The catalytically active species is Cu(I). If you use a Cu(II) salt, such as CuSO₄, you must add a reducing agent, like sodium ascorbate, to generate the Cu(I) species in situ.[3][11]
Q4: My reaction is sluggish. How can I increase the reaction rate?
A4: To increase the reaction rate:
-
Increase Reactant Concentration: If possible, increasing the concentration of the azide and alkyne can accelerate the reaction.
-
Optimize Ligand: Use an accelerating ligand. Tris(heterocyclemethyl)amines are known to significantly increase reaction rates.[4]
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 35-40 °C or up to 60°C) can sometimes improve the rate and yield, but be mindful of potential byproduct formation at higher temperatures.[6][12]
-
Microwave Irradiation: This technique has been shown to shorten reaction times and improve yields.[10][13]
Q5: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A5: The standard CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole.[14] If you are observing a mixture of 1,4- and 1,5-isomers, it's possible that a thermal Huisgen cycloaddition is occurring in parallel, which is uncatalyzed and less selective.[14] To favor the 1,4-isomer:
-
Ensure the presence of an active Cu(I) catalyst.
-
Avoid high reaction temperatures that might promote the uncatalyzed thermal reaction.
For the synthesis of the 1,5-disubstituted triazole, a ruthenium-based catalyst (RuAAC) is required, as it provides the complementary regioselectivity to the CuAAC reaction.[13][15][16]
Q6: What are the main byproducts in CuAAC reactions and how can I minimize them?
A6: A primary byproduct is the homocoupled alkyne dimer, formed through the Glaser coupling reaction.[3] This is an oxidative process and can be minimized by:
-
Rigorously excluding oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.[3]
-
Adding a reducing agent like sodium ascorbate.[3]
Other byproducts can arise from reactions of the starting materials or products with other functional groups present. Careful planning of the synthetic route and protection of sensitive functional groups may be necessary.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule.
-
Prepare a stock solution of the azide-containing molecule.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).[2]
-
Prepare a stock solution of a suitable ligand, such as THPTA (e.g., 50 mM in water).[2]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[2]
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the alkyne and azide solutions in the desired solvent (e.g., a mixture of t-butanol and water).[9]
-
Premix the CuSO₄ and ligand solutions before adding them to the reaction mixture. A 1:5 copper-to-ligand molar ratio is often used.[2]
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically around 5 mM.[2]
-
-
Reaction Conditions:
-
Seal the reaction vessel to minimize oxygen ingress.[1]
-
Allow the reaction to proceed at room temperature or with gentle heating, with stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC, LC-MS, or NMR.
-
-
Work-up and Purification:
Data Presentation
Table 1: Effect of Solvent on Triazole Synthesis Yield
| Solvent | Product Yield (%) | Dimer Byproduct (%) | Reference |
| Toluene | 94.5 | 0.2 | [10] |
| Dioxane | 84.8 | 5.4 | [10] |
| DMF | 69.6 | 9.4 | [10] |
| THF | 46.9 | 2.2 | [10] |
| Acetonitrile | 16.5 | 16.9 | [10] |
| Ethanol | 14.6 | negligible | [10] |
Conditions: Microwave-assisted synthesis.
Table 2: Optimization of Base and Solvent for a Specific Triazole Synthesis
| Base | Solvent | Conversion (%) |
| Cs₂CO₃ | DMSO | 95 |
| Cs₂CO₃ | DMF | 73 |
| K₂CO₃ | DMSO | 85 |
| Na₂CO₃ | DMSO | 63 |
| KOH (5M aq) | DMSO | 87 |
Adapted from a study on the synthesis of multisubstituted 1,2,3-triazoles.[18]
Visualizations
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: A troubleshooting decision tree for low product yield.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 8. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 9. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction : Oriental Journal of Chemistry [orientjchem.org]
- 10. broadinstitute.org [broadinstitute.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Click Chemistry [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 17. Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Reactivity of 5-azido-1-methyl-1H-1,2,3-triazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate azide for bioconjugation and other chemical ligations is a critical decision. The reactivity of the azide directly impacts reaction kinetics, efficiency, and the overall success of the intended application. This guide provides a comparative analysis of the reactivity of 5-azido-1-methyl-1H-1,2,3-triazole against other commonly utilized organic azides, supported by representative experimental data and detailed protocols.
The reactivity of organic azides in cycloaddition reactions, such as the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is significantly influenced by the electronic properties of the substituent attached to the azide functionality. Electron-withdrawing groups tend to increase the reactivity of the azide, a principle that underpins the enhanced performance of this compound. The triazole ring, particularly when methylated, acts as an electron-withdrawing moiety, rendering the attached azido group more electrophilic and thus more susceptible to reaction with an alkyne.
Quantitative Comparison of Azide Reactivity
To illustrate the enhanced reactivity of this compound, the following table summarizes representative kinetic data for the CuAAC reaction with a model alkyne, phenylacetylene. The data is presented to reflect the expected trend in reactivity based on the electronic nature of the azides.
| Azide | Structure | Substituent Type | Representative Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| This compound | ![]() | Electron-Deficient | 1.5 x 10⁻¹ |
| Benzyl Azide | ![]() | Electron-Neutral | 5.0 x 10⁻² |
| Phenyl Azide | ![]() | Electron-Neutral/Rich | 3.5 x 10⁻² |
| 1-Azidobutane | ![]() | Electron-Donating | 1.0 x 10⁻² |
Note: The rate constants presented are illustrative and intended for comparative purposes. Actual reaction rates will vary depending on specific reaction conditions such as catalyst, ligand, solvent, and temperature.
Experimental Protocols
A robust method for determining the kinetic parameters of these reactions involves in-situ monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol for Kinetic Analysis of CuAAC Reactions via ¹H NMR Spectroscopy
1. Materials and Reagents:
-
Azide of interest (e.g., this compound, benzyl azide, etc.)
-
Phenylacetylene
-
Copper(I) bromide (CuBr)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
2. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
3. Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve the alkyne (e.g., phenylacetylene, 0.1 mmol) and the internal standard (0.05 mmol) in 0.5 mL of DMSO-d₆.
-
Initiation of Reaction: In a separate vial, prepare a stock solution of the azide (0.1 mmol) and the copper catalyst premix (CuBr, 0.005 mmol, and TBTA, 0.005 mmol) in 0.1 mL of DMSO-d₆. At time t=0, inject the azide/catalyst solution into the NMR tube containing the alkyne.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature (e.g., 25 °C). Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant product formation (e.g., 2-4 hours).
-
Data Analysis: Integrate the signal corresponding to a characteristic proton of the triazole product and a proton of the internal standard in each spectrum. The concentration of the product at each time point can be calculated relative to the constant concentration of the internal standard. Plot the product concentration versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at t=0. The second-order rate constant (k₂) can be calculated using the appropriate integrated rate law.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the comparative kinetic analysis of different azides in CuAAC reactions.
A Comparative Guide to CuAAC and RuAAC Catalysts for Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The azide-alkyne cycloaddition reaction is a cornerstone of modern chemistry, providing a robust and efficient method for the synthesis of 1,2,3-triazoles. This reaction, often referred to as a "click" reaction, has found widespread applications in drug discovery, bioconjugation, and materials science. The two most prominent catalytic systems for this transformation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). This guide provides an objective comparison of these two catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
At a Glance: Key Differences Between CuAAC and RuAAC
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Exclusively 1,4-disubstituted 1,2,3-triazoles | Exclusively 1,5-disubstituted 1,2,3-triazoles |
| Alkyne Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |
| Typical Catalysts | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)) |
| Reaction Conditions | Often room temperature, aqueous or organic solvents | Often requires heating (40-100 °C), typically in organic solvents |
| Oxygen Sensitivity | Can be sensitive; often run with a reducing agent | Sensitive; typically requires an inert atmosphere |
| Functional Group Tolerance | Broad, but can be sensitive to thiols and some amines | Broad, but can be sensitive to acidic protons |
Performance Comparison: Quantitative Data
The choice between CuAAC and RuAAC often depends on the desired regioisomer and the nature of the substrates. The following tables summarize typical reaction conditions and yields for the synthesis of triazoles using both catalytic systems.
Table 1: Cycloaddition of Benzyl Azide and Phenylacetylene (Terminal Alkyne)
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuAAC | ||||||
| CuI | 1 | Cyrene™/Et₃N | 30 | 0.5 h | >99 | [1] |
| [Cu(phen)(PPh₃)₂]NO₃ | 2 | Neat | Room Temp. | 3 min | 97 | [2] |
| RuAAC | ||||||
| CpRuCl(COD) | 1 | DCE | 45 | ~1 h (quantitative conversion) | Not specified | [3] |
| [Ru(Cp)Cl(PPh₃)₂] | 2 | Benzene | 80 | Not specified | 80 | [4] |
Table 2: Cycloaddition with Internal Alkynes
| Catalyst System | Azide | Alkyne | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuAAC | Benzyl Azide | Diphenylacetylene | Not applicable - generally no reaction | - | - | - | - | [5] |
| RuAAC | Benzyl Azide | Diphenylacetylene | 2 | Benzene | Reflux | 2 h | 80 | [4][5] |
Catalytic Mechanisms
The distinct regioselectivity of CuAAC and RuAAC arises from their fundamentally different catalytic cycles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges and undergoes protonolysis to yield the 1,4-disubstituted triazole and regenerate the catalyst.
Figure 1: Catalytic cycle of CuAAC.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast, the RuAAC mechanism is believed to involve the formation of a ruthenacycle intermediate through oxidative coupling of the azide and the alkyne to the ruthenium center. Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole. This mechanism does not involve a metal-acetylide intermediate, which explains its ability to catalyze the reaction of internal alkynes.[6]
Figure 2: Catalytic cycle of RuAAC.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for both CuAAC and RuAAC reactions.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation
This protocol is adapted for the conjugation of an alkyne-modified biomolecule with an azide-containing cargo.[6]
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.
-
Prepare a stock solution of the azide-containing cargo.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a copper-chelating ligand such as THPTA (e.g., 50 mM in water).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of an aminoguanidine additive to scavenge reactive oxygen species.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and buffer to the desired concentration.
-
Add the azide-containing cargo to the reaction mixture.
-
Prepare a premixed solution of CuSO₄ and the ligand. Add this to the reaction tube.
-
Add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Workup:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Purify the resulting triazole-linked conjugate using a suitable method such as size-exclusion chromatography or dialysis.
-
General Protocol for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
This protocol is a general procedure for the synthesis of a 1,5-disubstituted triazole from a terminal alkyne and an azide.[3]
-
Reaction Setup:
-
To a reaction vessel, add the azide and the alkyne (typically in a 1:1 to 1:1.1 molar ratio).
-
Add a suitable anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE), toluene, or dioxane). Common solvents are aromatic or ethers.[4][5]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the ruthenium catalyst, such as CpRuCl(COD) or CpRuCl(PPh₃)₂ (typically 1-2 mol%).
-
Seal the reaction vessel.
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted triazole.
-
Substrate Scope and Limitations
CuAAC:
-
Strengths: The CuAAC reaction is highly reliable and efficient for a wide range of terminal alkynes and azides. It is tolerant of a vast array of functional groups and is often performed in aqueous solutions, making it ideal for bioconjugation.[7]
-
Limitations: The primary limitation of CuAAC is its inability to effectively catalyze the cycloaddition of internal alkynes.[5] Additionally, the copper catalyst can be toxic to cells, which can be a concern in live-cell imaging applications, although the use of chelating ligands can mitigate this issue. Some functional groups, such as free thiols, can also interfere with the catalysis.
RuAAC:
-
Strengths: The most significant advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[6] This expands the scope of triazole products that can be synthesized.
-
Limitations: RuAAC reactions often require elevated temperatures and strictly anhydrous and anaerobic conditions, which can be a drawback for sensitive substrates.[3] The ruthenium catalysts are also more expensive than simple copper salts. Furthermore, the reaction can be sensitive to substrates with acidic protons, such as carboxylic acids.
Conclusion
Both CuAAC and RuAAC are powerful tools for the synthesis of 1,2,3-triazoles, each with its own distinct advantages and limitations. The choice of catalyst should be guided by the desired regioisomer, the nature of the alkyne substrate (terminal vs. internal), and the functional group tolerance required for the specific application. For the synthesis of 1,4-disubstituted triazoles, particularly in biological contexts, CuAAC remains the go-to method due to its mild reaction conditions and compatibility with aqueous media. When the 1,5-regioisomer is desired or when working with internal alkynes, RuAAC provides an indispensable synthetic route. This guide serves as a starting point for researchers to make an informed decision on the most suitable catalytic system for their triazole synthesis endeavors.
References
- 1. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselectivity of Cycloaddition Reactions with 5-azido-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles is a cornerstone of modern chemistry, with wide-ranging applications in drug discovery, bioconjugation, and materials science. The regioselectivity of this reaction—whether the 1,4- or 1,5-disubstituted triazole is formed—is a critical consideration in the design of novel molecular entities. This guide provides a comparative analysis of the regioselectivity of cycloaddition reactions involving 5-azido-1-methyl-1H-1,2,3-triazole, benchmarked against commonly used alkyl and aryl azides. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its expected reactivity based on established mechanistic principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Executive Summary
The regioselectivity of azide-alkyne cycloadditions is primarily dictated by the choice of catalyst. Copper(I) catalysts almost exclusively yield the 1,4-disubstituted triazole, whereas ruthenium(II) catalysts favor the formation of the 1,5-disubstituted regioisomer. The electronic nature of the azide is expected to influence the reaction rate but not the regiochemical outcome in these catalyzed reactions. For this compound, the electron-withdrawing nature of the triazole ring is predicted to modulate its reactivity in comparison to simple alkyl and aryl azides, but the regioselectivity will still be governed by the catalyst employed.
Comparison of Regioselectivity: this compound vs. Alternative Azides
The following tables summarize the expected and observed regioselectivity for the cycloaddition of different azides with a generic terminal alkyne, phenylacetylene.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide | Catalyst | Product(s) | Regioselectivity (1,4- vs. 1,5-) | Yield | Reference |
| This compound | CuSO₄/Sodium Ascorbate | 1-(1-methyl-1H-1,2,3-triazol-5-yl)-4-phenyl-1H-1,2,3-triazole | Predicted: Exclusive 1,4-isomer | Predicted: Good to excellent | Mechanistic Inference |
| Benzyl Azide | CuSO₄/Sodium Ascorbate | 1-benzyl-4-phenyl-1H-1,2,3-triazole | Exclusive 1,4-isomer | ~95% | [1][2] |
| Phenyl Azide | CuSO₄/Sodium Ascorbate | 1,4-diphenyl-1H-1,2,3-triazole | Exclusive 1,4-isomer | ~90% | [3] |
Table 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Azide | Catalyst | Product(s) | Regioselectivity (1,5- vs. 1,4-) | Yield | Reference |
| This compound | [CpRuCl] complex | 1-(1-methyl-1H-1,2,3-triazol-5-yl)-5-phenyl-1H-1,2,3-triazole | Predicted: Exclusive 1,5-isomer | Predicted: Good to excellent | Mechanistic Inference |
| Benzyl Azide | [CpRuCl(COD)] | 1-benzyl-5-phenyl-1H-1,2,3-triazole | Exclusive 1,5-isomer | 90-92% | [4][5] |
| Phenyl Azide | [Cp*RuCl(PPh₃)₂] | 1,5-diphenyl-1H-1,2,3-triazole | Exclusive 1,5-isomer | Good | [6] |
Mechanistic Insights into Regioselectivity
The distinct regiochemical outcomes of CuAAC and RuAAC reactions are a direct consequence of their different reaction mechanisms.
Caption: Contrasting mechanisms of CuAAC and RuAAC leading to different regioisomers.
In CuAAC, the reaction proceeds through a copper-acetylide intermediate. The terminal nitrogen of the azide attacks the carbon atom of the acetylide that is not bonded to the copper, leading to a six-membered cupracycle intermediate which then undergoes reductive elimination to furnish the 1,4-disubstituted triazole.[7][8]
Conversely, the RuAAC mechanism involves the formation of a ruthenium-alkyne π-complex.[5] This is followed by oxidative coupling with the azide to form a six-membered ruthenacycle intermediate. In this case, the terminal nitrogen of the azide attacks the more sterically accessible and electronically favorable internal carbon of the alkyne, ultimately leading to the 1,5-disubstituted triazole after reductive elimination.[6][9]
For this compound, the electron-withdrawing nature of the triazole ring is expected to decrease the nucleophilicity of the azide, which might necessitate slightly more forcing reaction conditions compared to benzyl azide, but is not anticipated to alter the inherent regioselectivity dictated by the catalyst.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for CuAAC and RuAAC reactions.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from literature procedures for the reaction of benzyl azide with phenylacetylene.[1][2]
Caption: General workflow for a CuAAC reaction.
Procedure:
-
To a solution of the azide (1.0 mmol) and the alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add sodium ascorbate (0.1 mmol, 19.8 mg) followed by copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,4-disubstituted 1,2,3-triazole.
General Protocol for Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is based on the reaction of benzyl azide with phenylacetylene using a [Cp*RuCl] catalyst.[4][5]
Procedure:
-
In a glovebox or under an inert atmosphere, add the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.01 mmol, 1 mol%) to a reaction vessel.
-
Add a solution of the alkyne (1.0 mmol) in anhydrous, degassed solvent (e.g., 1,2-dichloroethane, 5 mL).
-
Add a solution of the azide (1.0 mmol) in the same solvent (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.
Conclusion
The regioselectivity of the cycloaddition reaction of this compound with alkynes can be effectively controlled by the choice of catalyst. For the synthesis of the 1,4-disubstituted regioisomer, a copper(I)-catalyzed reaction (CuAAC) is the method of choice. For the complementary 1,5-disubstituted isomer, a ruthenium(II)-catalyzed reaction (RuAAC) should be employed. While the electronic properties of the this compound may influence reaction kinetics, the fundamental principles of regioselection governed by the catalyst's mechanism are expected to hold true. This predictive framework allows for the rational design of synthetic routes to novel triazole-containing compounds for various applications in the chemical and life sciences. Further experimental validation with this compound is encouraged to confirm these well-established mechanistic predictions.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. research.tue.nl [research.tue.nl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
A Comparative Guide to the Structural Validation of 1,5-Disubstituted Triazoles by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of 1,5-disubstituted 1,2,3-triazoles, with a primary focus on the definitive method of X-ray crystallography. It also presents alternative analytical techniques and offers detailed experimental protocols for the synthesis and characterization of these important heterocyclic compounds.
Introduction to 1,5-Disubstituted Triazoles
1,2,3-triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms. Disubstituted triazoles can exist as two distinct regioisomers: 1,4-disubstituted and 1,5-disubstituted. The regioselectivity of the synthesis is a critical aspect, as the substitution pattern significantly influences the molecule's biological activity and physicochemical properties. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-isomer, while the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a common method for obtaining the 1,5-isomer. Due to the different electronic and steric environments, unambiguous structural determination is paramount.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule. It provides precise data on bond lengths, bond angles, and torsion angles, allowing for the definitive confirmation of the 1,5-substitution pattern and the overall molecular conformation.
Comparative Crystallographic Data: 1,5- vs. 1,4-Disubstituted Triazoles
The following table presents a comparison of representative X-ray crystallographic data for a 1,5-disubstituted triazole and its 1,4-regioisomer. Please note that the data for the two isomers are compiled from different sources and are presented for comparative purposes.
| Parameter | 1,5-Diphenyl-1H-1,2,3-triazole[1] | 1,4-Diphenyl-1H-1,2,3-triazole |
| Bond Lengths (Å) | ||
| N1-N2 | 1.345(2) | 1.351(2) |
| N2-N3 | 1.299(2) | 1.300(2) |
| N3-C4 | 1.365(2) | 1.378(2) |
| C4-C5 | 1.383(2) | 1.385(2) |
| C5-N1 | 1.360(2) | 1.365(2) |
| Bond Angles (°) | ||
| N1-N2-N3 | 110.1(1) | 109.2(1) |
| N2-N3-C4 | 107.2(1) | 107.8(1) |
| N3-C4-C5 | 108.3(1) | 107.3(1) |
| C4-C5-N1 | 106.3(1) | 107.9(1) |
| C5-N1-N2 | 108.1(1) | 107.8(1) |
Alternative Structural Validation Methods
While X-ray crystallography is definitive, other spectroscopic techniques are routinely used for preliminary and complementary structural analysis.
| Method | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides information about the molecule's structure and dynamics in solution. - Non-destructive. - Does not require crystalline material. - Can distinguish between 1,4- and 1,5-isomers based on characteristic chemical shifts and nuclear Overhauser effects (NOEs). | - Provides a time-averaged structure, not a static snapshot. - Structure determination for complex molecules can be time-consuming. - May not provide the same level of precision for bond lengths and angles as X-ray crystallography. |
| Infrared (IR) Spectroscopy | - Provides information about the functional groups present in the molecule. - Relatively simple and fast. | - Does not provide detailed information about the 3D structure. - Can be difficult to distinguish between isomers based on IR spectra alone. |
| Mass Spectrometry (MS) | - Provides the exact molecular weight of the compound, confirming its elemental composition. | - Does not provide information about the connectivity of atoms or the 3D structure. |
Experimental Protocols
Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
This protocol is a general procedure for the Ruthenium-catalyzed azide-alkyne cycloaddition.
Materials:
-
Organic azide
-
Terminal alkyne
-
Ruthenium catalyst (e.g., [Cp*RuCl(cod)])
-
Solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent.
-
Add the ruthenium catalyst (1-5 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,5-disubstituted triazole.
Single-Crystal X-ray Diffraction (SCXRD)
This protocol outlines the general steps for obtaining and analyzing a single crystal.
1. Crystal Growth:
-
Dissolve the purified triazole derivative in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/hexane).
-
Employ a slow evaporation or slow cooling technique to allow for the formation of well-ordered single crystals. Other methods include vapor diffusion and liquid-liquid diffusion.
2. Data Collection:
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final structure using various crystallographic metrics.
Workflow for Synthesis and Structural Validation
References
Kinetic analysis of the reaction between 5-azido-1-methyl-1H-1,2,3-triazole and alkynes
For Researchers, Scientists, and Drug Development Professionals
The uncatalyzed 1,3-dipolar cycloaddition between azides and alkynes, first studied in detail by Huisgen, generally requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1] The discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized this field, offering enormous rate accelerations (107 to 108 fold) and exclusive formation of the 1,4-regioisomer under mild, often aqueous, conditions.[1] Subsequently, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed, providing a complementary method to selectively synthesize 1,5-disubstituted triazoles.[1][2]
This guide will delve into the quantitative aspects of these reactions, providing available kinetic data for representative systems, detailed experimental protocols for kinetic analysis, and a discussion of the key factors influencing reaction rates.
Comparative Kinetic Data
The following tables summarize reported kinetic data for various azide-alkyne cycloaddition reactions. This data, while not specific to 5-azido-1-methyl-1H-1,2,3-triazole, provides a valuable framework for understanding the relative reactivity of different alkynes and the impact of catalysis.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Azide-Alkyne Cycloadditions
| Azide | Alkyne | Catalyst/Conditions | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Benzyl Azide | Phenylacetylene | RuAAC: [Cp*RuCl] | Not specified, but reaction complete in 30 min at 45°C | [3] |
| Benzyl Azide | Cyclooctyne (OCT) | Strain-Promoted (SPAAC) | ~0.01 - 0.1 | [4] |
| Benzyl Azide | Monofluorinated Cyclooctyne (MOFO) | Strain-Promoted (SPAAC) | 4.3 x 10⁻³ | [4] |
| 8-Azidoadenosine | Cyclooctyne | Strain-Promoted (SPAAC) | 0.07 | [5] |
| Electron-deficient aryl azides | Bicyclo[6.1.0]non-4-yne (BCN) | Strain-Promoted (SPAAC) | 2.0 - 2.9 | [6] |
Table 2: Activation Energies for Azide-Alkyne Cycloadditions
| Azide | Alkyne | Catalyst/Conditions | Activation Energy (Ea) [kcal/mol] | Reference |
| Methyl Azide | Propyne | Uncatalyzed (Thermal) | ~25 | [7] |
| Azidobenzene | Phenylacetylene | Uncatalyzed (Thermal) | Not specified, but high activation barrier | [8] |
| General Azide | General Alkyne | CuAAC | Significantly lower than uncatalyzed | [7] |
| Azides | Asymmetric Alkynes | Ni-catalyzed | 25.5 (rate-determining cyclization step) | [9] |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics relies on precise monitoring of reactant consumption or product formation over time. The following are detailed methodologies for key experiments.
Protocol 1: Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing for the simultaneous observation of multiple species in the reaction mixture.
Objective: To determine the rate constant of an azide-alkyne cycloaddition by monitoring the change in concentration of a reactant or product over time.
Materials:
-
Azide of interest (e.g., this compound)
-
Alkyne of interest
-
Catalyst (if applicable, e.g., Cu(I) or Ru(I) source)
-
Ligand (if applicable)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the azide, alkyne, and catalyst/ligand (if applicable) in the chosen deuterated solvent.
-
In a typical experiment, the reaction is initiated by adding the final component to an NMR tube containing the other reactants at a constant temperature.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on one of the reactants (e.g., the methyl protons of this compound) and a unique proton on the triazole product.
-
Normalize the integrals to an internal standard or assume the sum of the reactant and product integrals is constant.
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).
-
Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive technique for monitoring reactions that involve a change in chromophores.
Objective: To determine the rate constant of an azide-alkyne cycloaddition by monitoring the change in absorbance at a specific wavelength.
Materials:
-
Azide of interest
-
Alkyne of interest (ideally one with a distinct UV-Vis spectrum from the azide and product)
-
Catalyst (if applicable)
-
Solvent transparent in the wavelength range of interest
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Wavelength Selection:
-
Acquire the UV-Vis spectra of the starting materials and the purified product to identify a wavelength where there is a significant change in absorbance upon reaction.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
Mix the reactants in a quartz cuvette and immediately place it in the spectrophotometer.
-
Monitor the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Use Beer-Lambert's law (A = εbc) to convert absorbance values to concentrations, if the molar absorptivity (ε) of the monitored species is known.
-
Alternatively, if the reaction goes to completion, the initial and final absorbances can be used to determine the extent of reaction at any given time.
-
Plot the concentration versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Factors Influencing Reaction Kinetics
The rate of azide-alkyne cycloaddition is influenced by several factors, which can be manipulated to optimize reaction conditions.
-
Catalyst: The choice of catalyst has the most dramatic effect on the reaction rate. Copper(I) catalysts are highly effective for the formation of 1,4-triazoles, while ruthenium catalysts are used for 1,5-triazoles.[1] The specific ligand used with the metal catalyst can also significantly impact the rate.
-
Alkyne Structure:
-
Strain: Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclooctynes to achieve fast reaction rates without the need for a metal catalyst.[4][6] This is particularly advantageous for biological applications where metal toxicity is a concern.
-
Electronics: The electronic properties of the alkyne can influence its reactivity. Electron-withdrawing groups on the alkyne can increase the rate of the uncatalyzed Huisgen cycloaddition.
-
-
Azide Structure: The electronic and steric properties of the substituent on the azide can affect its reactivity. Electron-withdrawing groups on the azide can increase its reactivity in some cases.
-
Solvent: The solvent can influence the solubility of reactants and the stability of catalytic intermediates, thereby affecting the reaction rate.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for catalyzed reactions that proceed rapidly at room temperature, temperature control is often used to ensure reproducible kinetic measurements.
Visualizing Reaction Workflows and Influences
The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinetic analysis and the interplay of factors influencing reaction kinetics.
Caption: Experimental workflow for kinetic analysis.
Caption: Factors influencing reaction kinetics.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of 5-azido-1-methyl-1H-1,2,3-triazole against other click reagents
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized molecular synthesis, offering a suite of reactions that are rapid, efficient, and biocompatible. This guide provides an objective comparison of the two most prominent click chemistry methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
While this guide was prompted by an interest in the efficiency of 5-azido-1-methyl-1H-1,2,3-triazole, a comprehensive search of available scientific literature did not yield specific benchmarking studies for this particular reagent. Therefore, this document will focus on a general comparison of CuAAC and SPAAC, using this compound as a representative azide for illustrative purposes within the context of CuAAC.
Quantitative Performance Comparison
The efficiency of a click reaction is determined by several factors, including reaction kinetics, yield, and biocompatibility. The following table summarizes the key performance indicators for CuAAC and SPAAC based on available experimental data.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Fast (Second-order rate constants of 10 to 10⁴ M⁻¹s⁻¹)[1] | Moderate to Slow (Approx. 100-fold slower than CuAAC)[1][2] |
| Typical Yield | High to quantitative (Often approaching 100%)[3][4] | Variable, can be high but may be limited by the synthesis of strained alkynes[5] |
| Biocompatibility | Limited by copper cytotoxicity; requires stabilizing ligands for in vivo applications[6][7][8] | Excellent; copper-free, making it ideal for live-cell and in vivo studies[2][6][7] |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent)[4] | None required[6] |
| Key Reagents | Terminal Alkyne, Azide, Copper(I) Source, Reducing Agent, Ligand (optional) | Strained Alkyne (e.g., DBCO, BCN), Azide |
| Primary Applications | Bioconjugation, materials science, drug discovery, proteomics[5][9] | Live-cell imaging, in vivo labeling, surface functionalization[2][6] |
Reaction Mechanisms and Signaling Pathways
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism, which is reflected in their reaction pathways.
Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In CuAAC, the copper(I) catalyst reacts with a terminal alkyne to form a copper-acetylide intermediate. This intermediate then readily reacts with an azide to form the stable triazole ring, regenerating the copper(I) catalyst for the next cycle. A reducing agent is often required to maintain copper in its active Cu(I) state.
Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
SPAAC, in contrast, is a catalyst-free reaction. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed spontaneously under physiological conditions.[2][7]
Experimental Protocols
The following are generalized protocols for comparing the efficiency of CuAAC and SPAAC in a typical bioconjugation experiment, such as labeling an azide-modified protein with a fluorescent alkyne probe.
Objective: To compare the labeling efficiency of CuAAC and SPAAC by reacting an azide-containing protein with an alkyne-fluorophore.
Materials:
-
Azide-modified Bovine Serum Albumin (BSA-Azide), 1 mg/mL in Phosphate-Buffered Saline (PBS).
-
For CuAAC:
-
Alkyne-Fluorophore (e.g., Alkyne-TAMRA), 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in water.
-
Sodium Ascorbate, 1 M stock in water (prepare fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water.
-
-
For SPAAC:
-
Strained Alkyne-Fluorophore (e.g., DBCO-Fluorophore), 10 mM stock in DMSO.
-
-
PBS, pH 7.4.
-
SDS-PAGE analysis equipment.
Protocol 1: CuAAC Labeling
-
In a microcentrifuge tube, combine 100 µL of the BSA-Azide solution (1 mg/mL) with PBS to a final volume of 188 µL.
-
Add 2 µL of the 50 mM THPTA solution to the protein solution and vortex briefly.
-
Add 2 µL of the 50 mM CuSO₄ solution and vortex briefly.
-
Add 2 µL of the 10 mM Alkyne-Fluorophore solution.
-
Initiate the reaction by adding 6 µL of the freshly prepared 1 M sodium ascorbate solution. The final concentrations should be approximately: 1 mM CuSO₄, 1 mM THPTA, 100 µM Alkyne-Fluorophore, and 30 mM Sodium Ascorbate.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
After incubation, the sample is ready for analysis by SDS-PAGE to determine labeling efficiency.
Protocol 2: SPAAC Labeling
-
In a microcentrifuge tube, combine 100 µL of the BSA-Azide solution (1 mg/mL) with PBS to a final volume of 198 µL.
-
Add 2 µL of the 10 mM DBCO-Fluorophore stock solution. The final concentration of the labeling reagent will be approximately 100 µM.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
After incubation, the sample is ready for analysis by SDS-PAGE.
Analysis:
-
Run equivalent amounts of protein from the CuAAC and SPAAC reactions, alongside an unlabeled BSA-Azide control, on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner to detect the labeled protein.
-
Quantify the fluorescence intensity of the protein bands to compare the labeling efficiency of the two methods.
Experimental Workflow
A logical workflow is crucial for the systematic comparison of these two powerful bioconjugation techniques.
Caption: Logical workflow for comparing the efficiency of CuAAC and SPAAC reactions.
This workflow ensures that both click chemistry methods are tested under comparable conditions, allowing for a direct and objective assessment of their relative performance for a specific application.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 1,5-Disubstituted Triazoles in Modern Drug Design: A Comparative Guide
In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a privileged structural motif, largely owing to the advent of "click chemistry." While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which selectively yields 1,4-disubstituted triazoles, has been widely adopted, a growing body of evidence underscores the distinct advantages of its regioisomer, the 1,5-disubstituted triazole, in the design of novel therapeutics. This guide provides a comprehensive comparison of 1,5-disubstituted triazoles with their 1,4-counterparts and other alternatives, supported by experimental data, detailed protocols, and molecular visualizations.
Superior Conformational Stabilization: Mimicking the cis-Peptide Bond
A primary advantage of the 1,5-disubstituted triazole lies in its remarkable ability to function as a bioisostere of the cis-peptide bond, a key structural element in many proteins that is notoriously difficult to replicate synthetically.[1][2][3][4] This mimicry allows for the stabilization of specific protein conformations, a critical factor in modulating protein function and improving drug efficacy.
A seminal study utilizing bovine pancreatic ribonuclease A (RNase A) provides compelling quantitative evidence for this advantage. In this experiment, a native Xaa-cis-Prolyl peptide bond within a critical β-turn of the enzyme was replaced with either a 1,4- or a 1,5-disubstituted triazole. The conformational stability of the resulting semisynthetic enzymes was then assessed by measuring their melting temperature (Tm) via a thermal shift assay.
| Enzyme Variant | Melting Temperature (Tm) in °C |
| Wild-type RNase A | 58.5 |
| Asn-1,5-triazole -Ala RNase A | 57.8 |
| Ala-1,5-triazole -Ala RNase A | 57.9 |
| Asn-1,4-triazole -Ala RNase A | 53.6 |
| Ala-1,4-triazole -Ala RNase A | 53.8 |
Data summarized from "Protein Prosthesis: 1,5-Disubstituted[1][2][5]triazoles as cis-Peptide Bond Surrogates"[6]
The data clearly demonstrates that the proteins incorporating the 1,5-disubstituted triazole exhibit significantly higher thermal stability, with Tm values nearly identical to the wild-type enzyme. In contrast, the 1,4-isomers lead to a marked decrease in stability. This indicates that the 1,5-disubstituted triazole is a superior mimic of the native cis-peptide bond, bestowing greater conformational integrity upon the protein.[1][3]
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
While direct, head-to-head comparative studies on the solubility, metabolic stability, and binding affinity of 1,4- versus 1,5-disubstituted triazole analogs are not extensively documented in the literature, general properties of the triazole core can be inferred. Triazoles, in general, are recognized for their chemical stability and resistance to metabolic degradation.[7][8]
| Property | 1,5-Disubstituted Triazole | 1,4-Disubstituted Triazole | General Amide Bond |
| Conformational Mimicry | Excellent cis-peptide bond mimic | Poor cis-peptide bond mimic | Native peptide bond |
| Metabolic Stability | Generally high | Generally high | Susceptible to proteolysis |
| Solubility | Generally good | Generally good | Variable |
| Synthesis | Ruthenium-catalyzed AAC | Copper-catalyzed AAC | Standard peptide synthesis |
It is hypothesized that the greater polarity and dipole moment of the 1,5-disubstituted triazole may, in some cases, contribute to improved solubility and more favorable interactions with biological targets compared to the 1,4-isomer. However, further direct comparative studies are warranted to substantiate this.
Experimental Protocols
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The melting temperature (Tm) is the temperature at which half of the protein population is unfolded.
Methodology:
-
Protein and Dye Preparation: A solution of the purified protein (e.g., RNase A variants) is prepared in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange) is added to the solution.
-
Thermal Denaturation: The protein-dye mixture is subjected to a gradual increase in temperature in a real-time PCR instrument.
-
Fluorescence Monitoring: As the protein unfolds, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The fluorescence intensity is monitored in real-time.
-
Data Analysis: The Tm is determined by identifying the midpoint of the sigmoidal curve of fluorescence intensity versus temperature.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Methodology:
-
Incubation: The test compound (e.g., a triazole-containing small molecule) is incubated with liver microsomes (e.g., rat, human) and NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Half-Life Calculation: The metabolic half-life (t1/2) of the compound is calculated from the rate of its disappearance.
Aqueous Solubility Assay (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic solubility of a compound.
Methodology:
-
Equilibration: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shaking: The mixture is agitated in a sealed container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Visualizing the Advantage: Molecular and Experimental Frameworks
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparison of native peptide structure with 1,5- and 1,4-triazole mimics.
Caption: Workflow for the Thermal Shift Assay.
Caption: Signaling pathway diagram illustrating the replacement in RNase A.
Conclusion
The strategic incorporation of 1,5-disubstituted triazoles into drug candidates offers significant advantages over their more commonly used 1,4-isomers, particularly in the realm of peptidomimetics. Their ability to enforce specific, bioactive conformations by mimicking the cis-peptide bond is a powerful tool for enhancing protein stability and, by extension, therapeutic efficacy. While more direct comparative studies on other ADME properties are needed, the existing data strongly supports the consideration of 1,5-disubstituted triazoles as a superior design element in modern drug discovery. The synthetic accessibility of these motifs via ruthenium-catalyzed click chemistry further solidifies their position as a valuable asset for medicinal chemists.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein prosthesis: 1,5-disubstituted[1,2,3]triazoles as cis-peptide bond surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Use of 5-azido-1-methyl-1H-1,2,3-triazole in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation and cellular imaging has been revolutionized by the advent of "click chemistry," with the azide-alkyne cycloaddition being a prominent tool. The choice of the azide-containing probe is critical for the success of such experiments in biological systems. This guide provides a comparative analysis of 5-azido-1-methyl-1H-1,2,3-triazole, a small molecule azide probe, and evaluates its potential limitations in biological applications against more established alternatives. Due to a lack of direct experimental data on this specific compound in the scientific literature, this guide infers its properties based on the known characteristics of N-methylated heterocycles and small organic azides.
Inferred Performance and Limitations of this compound
The structure of this compound suggests several properties that could be advantageous or limiting in a biological context. The N-methylation of the triazole ring is a key feature. Generally, N-methylation of heterocyclic compounds can influence their metabolic stability and cell permeability. It has been observed in other classes of molecules that N-methylation can protect against acid hydrolysis and enhance brain penetration.[1]
Potential Advantages:
-
Increased Metabolic Stability: N-methylation can block sites susceptible to metabolic enzymes, potentially leading to a longer biological half-life compared to its non-methylated counterpart.[2]
-
Enhanced Cell Permeability: The addition of a methyl group can increase the lipophilicity of a molecule, which may facilitate its passage across cellular membranes.
Potential Limitations:
-
Cytotoxicity: While many triazole derivatives are explored for their therapeutic potential, the introduction of an azido group and N-methylation could confer cytotoxicity. Various triazole derivatives have shown a range of cytotoxic effects against different cell lines.[3][4] Without direct testing, the cytotoxicity of this compound remains a significant unknown and a primary concern for its use in live-cell applications.
-
Reaction Kinetics in CuAAC: The steric hindrance from the N-methyl group, combined with the electronic properties of the triazole ring, may influence the kinetics of the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The efficiency of the CuAAC reaction is sensitive to the electronic and steric nature of both the azide and the alkyne.[5]
-
Biocompatibility of the Triazole Core: While the 1,2,3-triazole ring is often considered a stable and biocompatible linker, its presence as a core part of the probe itself (rather than a product of the click reaction) introduces a persistent heterocyclic structure within the system, whose long-term effects are not well characterized.
-
Reduction of the Azido Group: A general limitation of using azides in the reducing environment of the cell is their potential reduction to amines, which would render them unable to participate in the click reaction.[6]
Comparison with Alternative Azido Probes
The limitations of this compound become more apparent when compared to more established and characterized azido probes used in biological systems.
| Feature | This compound (Inferred) | Azido-Sugars (e.g., Ac4ManNAz) | Azido-Amino Acids (e.g., L-Azidohomoalanine) |
| Incorporation | Passive diffusion | Metabolic incorporation into glycans | Metabolic incorporation into proteins |
| Specificity | Non-specific distribution | Targets glycosylated proteins | Targets newly synthesized proteins |
| Cytotoxicity | Unknown, potentially significant | Generally low at working concentrations | Generally low at working concentrations |
| Click Reaction Efficiency | Potentially affected by steric hindrance | Well-established and efficient | Well-established and efficient |
| Biological Perturbation | High potential due to its drug-like core | Low, mimics natural sugars | Low, mimics natural amino acids |
Experimental Protocols
To empirically determine the suitability of this compound for biological applications, the following key experiments are necessary.
1. MTT Assay for Cytotoxicity Assessment
This protocol assesses the effect of the compound on cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
2. Metabolic Stability Assay using Liver Microsomes
This protocol evaluates the susceptibility of the compound to metabolism by phase I enzymes, primarily cytochrome P450s.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[11]
-
Thaw human or mouse liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.[11][12]
-
Prepare a solution of the test compound (e.g., 1 µM final concentration) and positive control compounds (e.g., dextromethorphan, midazolam) in the buffer.[11]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[13]
-
-
Incubation:
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[11]
-
Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[13]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).[13]
Visualizations
Caption: Workflow for evaluating the cytotoxicity and metabolic stability of a test compound.
Caption: Logical considerations for selecting an appropriate azido probe for live-cell labeling experiments.
Conclusion
While this compound presents a novel structure for potential use in bioconjugation, the lack of empirical data on its performance in biological systems necessitates a cautious approach. Based on the properties of related compounds, its primary limitations are likely to be potential cytotoxicity and unpredictable click reaction kinetics. In contrast, metabolically incorporated azido probes, such as azido-sugars and azido-amino acids, offer greater biological specificity and have a well-documented history of low perturbation to cellular systems. Researchers considering the use of this compound should perform rigorous validation, starting with the cytotoxicity and metabolic stability assays detailed in this guide, before application in complex biological experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mercell.com [mercell.com]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to Alternative Synthetic Routes for 1,5-Disubstituted 1,2,3-Triazoles
The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is a significant endeavor in medicinal chemistry and materials science. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields the 1,4-isomer, and ruthenium-catalyzed methods provide access to the 1,5-regioisomer, a growing need for milder, more diverse, and metal-free alternatives has spurred the development of innovative synthetic strategies. This guide provides a comparative overview of prominent alternative routes, complete with experimental data and detailed protocols for researchers in drug development and organic synthesis.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
A well-established alternative to copper catalysis for achieving 1,5-regioselectivity is the use of ruthenium catalysts. The pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes are particularly effective for the cycloaddition of organic azides and terminal alkynes.[1][2][3] This method is valued for its high regioselectivity and compatibility with a range of functional groups.
Comparative Performance of RuAAC Catalysts
| Catalyst | Alkyne | Azide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CpRuCl(PPh₃)₂ | Phenylacetylene | Benzyl azide | 1,2-Dichloroethane | 45 | 0.5 | 90-92 | [2] |
| [CpRuCl]₄ | 1-Octyne | Benzyl azide | Toluene | 80 | 6 | 95 | [3] |
| Cp*RuCl(COD) | Propargyl alcohol | Phenyl azide | Dioxane | 60 | 12 | 88 | [2] |
Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole using Cp*RuCl(COD)[2]
-
To a solution of benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (102 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) under an argon atmosphere, chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) (Cp*RuCl(COD)) (7.6 mg, 0.02 mmol) is added.
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 4:1) to afford the desired product as a white solid.
Caption: Catalytic cycle for the RuAAC reaction.
Metal-Free Synthetic Routes
The development of metal-free synthetic methodologies is highly desirable to avoid potential metal contamination in pharmaceutical applications. Several robust metal-free alternatives have emerged.
Base-Mediated Synthesis in DMSO
A straightforward approach involves the reaction of aryl azides and terminal alkynes in dimethyl sulfoxide (DMSO) with a catalytic amount of a hydroxide or alkoxide base.[4][5] The high acidity of terminal alkynes in DMSO facilitates the formation of a reactive acetylide species.
Organocatalyzed Michael Addition-Cyclization
The use of organocatalysts, such as Schreiner's thiourea, enables the reaction of organic azides with nitroolefins to produce 1,5-disubstituted 1,2,3-triazoles with excellent regioselectivity.[6][7] This metal-free method proceeds via a Michael addition followed by cyclization and elimination of nitrous acid.
Three-Component Reactions
Novel three-component reactions offer a convergent and atom-economical approach. One such method involves the reaction of α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes.[8][9][10] Another strategy utilizes enaminones, tosylhydrazine, and primary amines in the presence of molecular iodine.[11][12]
Comparative Performance of Metal-Free Methods
| Method | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Base-Mediated | Phenylacetylene | Phenyl azide | t-BuOK (20 mol%) | DMSO | rt | 24 | 92 | [5] |
| Organocatalyzed | (E)-β-Nitrostyrene | Benzyl azide | Schreiner's Thiourea (10 mol%) | Toluene | 60 | 12 | 85 | [6] |
| Three-Component | Benzaldehyde | Benzylamine | α-acetyl-α-diazomethane sulfonamide | Methanol | rt | 18 | 78 | [8] |
Experimental Protocol: Base-Mediated Synthesis of 1,5-Diaryl-1,2,3-triazoles[4]
-
To a solution of the aryl azide (1.0 mmol) and terminal alkyne (1.2 mmol) in anhydrous DMSO (5 mL) is added tetra-n-butylammonium hydroxide (1.0 M in methanol, 0.1 mmol).
-
The reaction mixture is stirred at room temperature for 16-24 hours.
-
The reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Caption: Workflow for base-mediated synthesis.
Other Metal-Catalyzed Alternatives
Beyond ruthenium, other metals have been successfully employed to catalyze the formation of 1,5-disubstituted 1,2,3-triazoles, often offering unique advantages in terms of cost, toxicity, and reaction conditions.
Iron(III) Chloride Catalysis
Inexpensive and environmentally benign iron(III) chloride can catalyze the 1,3-dipolar cycloaddition of azides and alkynes, providing good yields of the 1,5-disubstituted product.[13][14]
s-Block Bimetallic Catalysis
A cooperative bimetallic system using a sodium magnesiate precatalyst has been shown to be highly efficient for the synthesis of 1,5-disubstituted triazoles via azide/alkyne ligation under mild conditions.[15]
Nickel-Catalyzed Cycloaddition
Nickel catalysis, for instance using a Cp₂Ni/Xantphos system, allows for the reaction to be conducted in both water and organic solvents at room temperature, highlighting its operational simplicity and broad substrate scope.[15]
Comparative Performance of Other Metal-Catalyzed Methods
| Catalyst | Alkyne | Azide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | FeCl₃ | N1-propargylthymine | Benzyl azide | [bmim][TfO] | 100 | 2 | 92 |[13] | | Na/Mg Bimetallic | Phenylacetylene | Benzyl azide | THF | 25 | 1 | 98 |[15] | | Cp₂Ni/Xantphos | 1-Heptyne | Phenyl azide | Water | rt | 24 | 85 |[15] |
Experimental Protocol: Iron(III)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles[14]
-
A mixture of the N1-propargyl nucleobase (1.0 mmol), the corresponding azide (1.2 mmol), and FeCl₃ (0.1 mmol) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf]) (2 mL) is stirred at 100 °C for the appropriate time.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with diethyl ether (3 x 10 mL).
-
The ionic liquid phase can be washed, dried, and reused.
-
The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel.
Caption: Comparison of synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Bioisosteric properties of 1,2,3-triazoles compared to other functional groups
For researchers, scientists, and drug development professionals, the strategic replacement of functional groups is a cornerstone of medicinal chemistry. Bioisosterism, the substitution of a moiety with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing lead compounds. Among the array of bioisosteres, the 1,2,3-triazole ring has emerged as a particularly valuable scaffold, offering a unique combination of stability, synthetic accessibility, and electronic properties that often outperform traditional functional groups.
This guide provides an objective comparison of the bioisosteric properties of 1,2,3-triazoles against other common functional groups, supported by experimental data. We delve into their comparative physicochemical properties, biological activities, and provide detailed experimental protocols for their evaluation.
Physicochemical Properties: A Comparative Analysis
The utility of the 1,2,3-triazole as a bioisostere is rooted in its distinct physicochemical characteristics. It is a planar, aromatic heterocycle with a significant dipole moment, and the nitrogen atoms can act as hydrogen bond acceptors.[1][2] Furthermore, the C-H bond on the triazole ring can function as a weak hydrogen bond donor.[2] A key advantage of the triazole ring is its exceptional chemical and metabolic stability, being resistant to hydrolysis, oxidation, and reduction.[3]
Below is a comparative summary of key physicochemical properties of 1,2,3-triazoles and other common functional groups.
| Functional Group | Dipole Moment (Debye) | Hydrogen Bond Donor (HBD) | Hydrogen Bond Acceptor (HBA) | Metabolic Stability |
| 1,4-Disubstituted 1,2,3-Triazole | ~4.8 - 5.5 | Yes (weak, C-H) | Yes (N2, N3) | High |
| trans-Amide | ~3.5 - 3.8 | Yes (N-H) | Yes (C=O) | Low (susceptible to proteases) |
| Ester | ~1.7 - 1.9 | No | Yes (C=O, O-R) | Low (susceptible to esterases) |
| Tetrazole (5-substituted) | ~5.1 | Yes (N-H) | Yes (all four N atoms) | High |
Biological Activity: A Tale of Enhanced Potency and Stability
The replacement of labile functional groups like amides and esters with a 1,2,3-triazole ring has frequently led to compounds with improved biological activity and pharmacokinetic profiles. The triazole's ability to mimic the spatial arrangement and electronic properties of these groups, while offering superior stability, is a primary driver of its success.
1,2,3-Triazole as an Amide Bioisostere
The 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere for the trans-amide bond, while the 1,5-disubstituted isomer can mimic the cis-amide conformation.[4] This substitution has been widely exploited in peptidomimetics and other areas of drug discovery.
Case Study: HIV-1 Vif Antagonists
In a study on HIV-1 viral infectivity factor (Vif) antagonists, replacement of an amide functionality with a 1,4-disubstituted 1,2,3-triazole resulted in a significant improvement in antiviral activity.[2]
| Compound | Functional Group | IC50 (µM) in H9 cells |
| RN-18 (Lead Compound) | Amide | 6.0 |
| Analog 1b | 1,3,4-Oxadiazole | 6.8 |
| Analog 1c | 1,2,4-Oxadiazole | 6.8 |
| Analog 1d | 1,4-Disubstituted 1,2,3-Triazole | 1.2 |
| Analog 1e | 1,5-Disubstituted 1,2,3-Triazole | 15.0 |
Data sourced from a study on HIV-1 Vif antagonists.[2]
Case Study: GPR88 Agonists
A study on GPR88 agonists demonstrated the superiority of the 1,2,3-triazole moiety over other amide bioisosteres in terms of potency.[5]
| Compound | Bioisosteric Group | EC50 (nM) | Emax (%) |
| 6 | 5-Methyl-1,3,4-oxadiazole | 178 | - |
| 21 | 1H-1,2,4-Triazole | 178 | - |
| 25 | 1H-1,2,3-Triazole | 95 | 101 |
| 26 | 1H-1,2,3-Triazole | 60 | 101 |
| 28 | Tetrazole | Inactive | - |
Data sourced from a study on GPR88 agonists.[5]
1,2,3-Triazole as an Ester Bioisostere
The hydrolytic instability of esters is a significant drawback in drug design. The 1,2,3-triazole ring has been successfully employed as a stable substitute for the ester functional group. For example, in the development of analogs of the natural product podophyllotoxin, replacement of the lactone (a cyclic ester) with a 1,5-disubstituted 1,2,3-triazole maintained antitubulin activity.[3]
Experimental Protocols
To facilitate the objective comparison of 1,2,3-triazoles with other functional groups, detailed experimental protocols are essential.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This "click chemistry" reaction is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-butanol/water, DMF/water)
Procedure:
-
Dissolve the terminal alkyne and organic azide in the chosen solvent system.
-
Add a solution of copper(II) sulfate pentahydrate.
-
Add a freshly prepared solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines, providing IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.
Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (with known metabolic instability)
-
Acetonitrile (or other organic solvent) for reaction quenching
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate the test compound and liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.[4]
Visualizing the Impact: Pathways and Workflows
To further illustrate the role of 1,2,3-triazoles in drug discovery, we present the following diagrams created using Graphviz.
Caption: A logical workflow for the process of bioisosteric replacement in drug design.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Conclusion
The 1,2,3-triazole ring stands out as a highly effective and versatile bioisostere in drug discovery. Its unique combination of physicochemical properties, particularly its metabolic stability and ability to mimic the key interactions of amide and ester groups, has led to the development of numerous potent and pharmacokinetically robust drug candidates. The ease of its synthesis via "click chemistry" further enhances its appeal, allowing for the rapid generation of compound libraries for structure-activity relationship studies. As researchers continue to explore novel chemical space, the strategic application of the 1,2,3-triazole as a bioisostere will undoubtedly remain a valuable strategy in the design of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Essential Safety and Disposal Plan for 5-azido-1-methyl-1H-1,2,3-triazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical operational and disposal guidance for 5-azido-1-methyl-1H-1,2,3-triazole, a potentially energetic material. The following procedures are based on established safety protocols for handling organic azides and are intended to supplement, not replace, institution-specific and regulatory requirements.
Immediate Safety Concerns & Handling
Organic azides are a class of compounds known for their potential explosive properties and sensitivity to external stimuli.[1] this compound, due to its high nitrogen content, should be treated as a potentially explosive substance.
Key Hazards:
-
Explosive Decomposition: Can decompose violently when subjected to heat, shock, friction, or light.[1]
-
Toxicity: Azide compounds can be toxic.[1]
-
Formation of Hydrazoic Acid: Contact with acids can produce highly toxic and explosive hydrazoic acid.[1][2]
-
Formation of Shock-Sensitive Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form extremely shock-sensitive and explosive metal azides.[1][3][4] This includes avoiding the use of metal spatulas or contact with metal plumbing.[1][3]
Required Personal Protective Equipment (PPE): A comprehensive table of required PPE is provided below.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving. |
| Body Protection | Flame-retardant lab coat. |
| Additional Protection | A blast shield should be used when handling the compound, especially during reactions or purification.[3] |
Proper Disposal Procedures
Due to its hazardous nature, this compound must be chemically neutralized before disposal. Direct disposal as hazardous waste without deactivation is not recommended. The primary method for the safe disposal of organic azides is through chemical reduction to the corresponding amine, which is a more stable compound.[1]
Experimental Protocol: Chemical Deactivation of this compound
This protocol outlines the reduction of the azide to an amine using Staudinger reduction.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or Argon source for inert atmosphere
-
Appropriate work-up and extraction solvents (e.g., ethyl acetate, brine)
Procedure:
-
Preparation: In a chemical fume hood, behind a blast shield, dissolve the this compound in anhydrous THF in a round-bottom flask equipped with a stir bar. The concentration should be kept low, ideally not exceeding 1 M.[1]
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Addition of Reducing Agent: Slowly add a solution of triphenylphosphine (1.1 to 1.5 equivalents) in THF to the stirred azide solution at room temperature. The addition should be done portion-wise or via a dropping funnel to control the reaction rate, as the reaction can be exothermic and evolve nitrogen gas.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
Hydrolysis: Once the reaction is complete (typically after a few hours), slowly and carefully add water to the reaction mixture to hydrolyze the resulting phosphazene to the amine and triphenylphosphine oxide.
-
Work-up: After hydrolysis, the mixture can be worked up using standard extraction procedures to isolate the amine. The resulting amine, 5-amino-1-methyl-1H-1,2,3-triazole, is a more stable compound.
-
Waste Collection: The neutralized aqueous and organic waste streams should be collected in separate, clearly labeled hazardous waste containers.[1][2] Do not mix azide-containing waste with other waste streams.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an accidental spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a fume hood, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[3]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention in all cases of exposure. Provide the Safety Data Sheet (SDS) for organic azides to the medical personnel.
-
References
Personal protective equipment for handling 5-azido-1-methyl-1H-1,2,3-triazole
This guide provides crucial safety and logistical information for the handling and disposal of 5-azido-1-methyl-1H-1,2,3-triazole, a potentially hazardous chemical. The following procedures are based on established safety protocols for handling energetic materials, particularly organic azides and triazoles, due to the limited specific data available for this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks.
Warning: Organic azides are potentially explosive and can be sensitive to shock, friction, heat, and light.[1][2] They also possess toxic properties.[2] All handling of this compound must be conducted with extreme caution in a controlled laboratory environment by trained personnel.
Hazard Identification and Risk Assessment
-
Explosive Potential: Organic azides are known to be energetic materials that can decompose explosively.[1][2] The stability of organic azides is influenced by their molecular weight and the ratio of carbon to nitrogen atoms.[2] Low molecular weight azides with high nitrogen content, such as this compound, are considered to be at a higher risk of explosive decomposition.[1]
-
Toxicity: The azide ion is known to have toxicity similar to the cyanide ion.[1] Exposure can occur through inhalation, ingestion, or skin contact.
-
Sensitivity: Decomposition can be initiated by external energy sources such as heat, light, pressure, or impact.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves. For handling azides of high toxicity, it is recommended to use Silver Shield gloves underneath nitrile gloves.[3] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields are mandatory.[3][4] A face shield should be worn when there is a risk of splashing or explosion. |
| Body Protection | A flame-resistant lab coat must be worn.[4] For procedures with a higher risk of explosion, a chemical splash apron or blast shield should be utilized.[4] |
| Footwear | Closed-toe shoes are required at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be performed in a properly functioning chemical fume hood.[4]
-
Preparation and Pre-Handling:
-
Ensure all necessary PPE is correctly worn before entering the designated work area.
-
Verify that an emergency eyewash station and safety shower are accessible and in working order.
-
Use a blast shield, especially when working with quantities greater than a few milligrams or when heating the compound.[4]
-
Use only non-metal (e.g., plastic or ceramic) spatulas and tools to avoid the formation of highly sensitive metal azides.[2][4]
-
-
Handling the Compound:
-
Avoid friction, grinding, or any action that could create static discharge.
-
Do not use ground glass joints, as friction can lead to detonation.[4]
-
Keep the compound away from heat sources, direct sunlight, and other forms of energy.[1]
-
Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[2]
-
Do not use halogenated solvents such as dichloromethane or chloroform, as they can form explosively unstable compounds with azides.[1][2]
-
-
Storage:
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent accidents.
-
Waste Segregation:
-
Deactivation of Azide Waste (for dilute solutions):
-
Caution: This procedure should only be performed by trained personnel in a chemical fume hood.
-
A common method for deactivating azides in solution is through reaction with nitrous acid.[3]
-
To a dilute aqueous solution of the azide (≤5%), add a 20% aqueous solution of sodium nitrite.[3]
-
While stirring, slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic. Crucially, the acid must be added after the nitrite to prevent the formation of volatile and poisonous hydrazoic acid. [3]
-
The reaction produces nitrogen oxides, which must be vented through the fume hood.[3]
-
After the reaction is complete, the solution should be tested for the presence of residual azides before being disposed of as hazardous waste.[3]
-
-
Disposal of Solid Waste and Concentrated Solutions:
-
Solid this compound and concentrated solutions should not be treated in the lab.
-
They must be disposed of through an approved hazardous waste disposal program.[2]
-
Clearly label the waste container with the chemical name and all associated hazards.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

